Product packaging for Cyclohepta-2,4,6-triene-1-carboxylic Acid(Cat. No.:CAS No. 4440-40-8)

Cyclohepta-2,4,6-triene-1-carboxylic Acid

货号: B1355125
CAS 编号: 4440-40-8
分子量: 136.15 g/mol
InChI 键: MMJMJYGSJNZKBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Cyclohepta-2,4,6-triene-1-carboxylic Acid is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B1355125 Cyclohepta-2,4,6-triene-1-carboxylic Acid CAS No. 4440-40-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

cyclohepta-2,4,6-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJMJYGSJNZKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517809
Record name Cyclohepta-2,4,6-triene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-40-8
Record name Cyclohepta-2,4,6-triene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the History and Synthesis of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohepta-2,4,6-triene-1-carboxylic acid, a non-benzenoid carboxylic acid, holds a significant place in the historical development of organic chemistry, particularly in the study of seven-membered ring systems. Its discovery is intrinsically linked to the pioneering work on the Buchner ring expansion reaction in the late 19th century. This document provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its known biological relevance.

Historical Discovery

The journey to the discovery of this compound begins with its parent hydrocarbon, cycloheptatriene. In 1881, Albert Ladenburg first generated cycloheptatriene, and its seven-membered ring structure was definitively proven by Richard Willstätter in 1901 through a synthesis starting from cycloheptanone.[1]

The direct synthesis of cycloheptatriene derivatives, including the carboxylic acid, became possible with the advent of the Buchner ring expansion , a reaction first reported by Eduard Buchner and Theodor Curtius in 1885.[2] This reaction involves the addition of a carbene, generated from ethyl diazoacetate, to an aromatic ring like benzene. The initial product is a cyclopropane-fused intermediate, a norcaradiene ester, which then undergoes a thermally-driven electrocyclic ring expansion to form the seven-membered cycloheptatriene ring with a carboxylate group.[2] This method remains the classical and most cited route for the synthesis of this compound and its esters.

Physicochemical Properties

This compound is a compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol .[3] Its structure and properties have been characterized by various spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a key technique for confirming its structure. The olefinic protons of the conjugated triene system are expected to resonate in the range of 5.0 to 6.8 ppm in the ¹H NMR spectrum.[2]

PropertyValueSource
CAS Number 4440-40-8[3]
Molecular Formula C₈H₈O₂[3]
Molecular Weight 136.15 g/mol [3]
Melting Point 20-24 °C
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 37.3 Ų[3]
XLogP3 1.9[4]

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the Buchner ring expansion of benzene to form the ethyl ester, followed by hydrolysis to the carboxylic acid. The synthesis often proceeds through stable and isolable intermediates like esters (ethyl and methyl) and nitriles, which are generally less reactive and more easily purified than the final carboxylic acid.[2]

Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate (Buchner Ring Expansion)

The Buchner reaction involves the reaction of benzene with ethyl diazoacetate to form the corresponding norcaradiene ethyl ester, which then rearranges to ethyl 1,3,5-cycloheptatriene-7-carboxylate.[1]

Methodology:

  • Carbene Generation: Ethyl diazoacetate is decomposed to generate a carbene. This can be achieved through photochemical or thermal methods. In modern synthesis, the use of a transition metal catalyst, such as copper or rhodium salts, is preferred to control the reaction and improve safety.

  • Cyclopropanation: The generated carbene adds to benzene in a cycloaddition reaction to form a bicyclic norcaradiene intermediate.

  • Ring Expansion: The norcaradiene intermediate undergoes a spontaneous, thermally allowed electrocyclic ring expansion to yield a mixture of isomeric ethyl cycloheptatrienecarboxylates.

Hydrolysis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

  • Saponification: The ethyl cyclohepta-2,4,6-triene-1-carboxylate is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The mixture is typically heated under reflux to drive the reaction to completion.

  • Acidification: After the saponification is complete, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid or sulfuric acid. This protonates the carboxylate salt to yield the free this compound.

  • Extraction and Purification: The product is then extracted from the aqueous solution using an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

Synthesis Workflow

Synthesis_Workflow cluster_buchner Buchner Ring Expansion cluster_hydrolysis Hydrolysis benzene Benzene norcaradiene Norcaradiene Ester (Intermediate) benzene->norcaradiene eda Ethyl Diazoacetate eda->norcaradiene catalyst Catalyst (e.g., Cu, Rh) catalyst->norcaradiene ethyl_ester Ethyl Cyclohepta-2,4,6-triene-1-carboxylate norcaradiene->ethyl_ester Ring Expansion final_product This compound ethyl_ester->final_product base Base (e.g., NaOH) base->final_product acid Acid (e.g., HCl) acid->final_product Acidification

Caption: General synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research on the specific biological activity or signaling pathway interactions of this compound. While some derivatives of related ring systems, such as cyclohexene carboxylic acids, have been investigated for anti-inflammatory and antimicrobial properties, these findings cannot be directly extrapolated to the cycloheptatriene derivative.[5][6]

One study on bacterial metabolic pathways identified a structurally related compound, 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA, as a seven-membered carbon-cycle intermediate.[2][7] This suggests that the cycloheptatriene scaffold can be processed by biological systems, but it does not provide information on the pharmacological activity of the title compound in mammalian systems.

The absence of significant data in this area indicates that this compound may not have been a focus of drug development efforts to date, or that any such research has not been made public.

Conclusion

The discovery of this compound is a landmark in the history of organic chemistry, demonstrating the utility of the Buchner ring expansion for the synthesis of non-benzenoid aromatic systems. While its synthesis is well-established in principle, detailed modern experimental protocols are not widely reported. The physicochemical properties of the compound are known, but its biological activity remains largely unexplored. For drug development professionals, this compound and its derivatives represent a relatively untapped area of chemical space that may warrant further investigation. The cycloheptatriene ring system offers unique conformational and electronic properties that could be exploited in the design of novel therapeutic agents.

References

A Theoretical Examination of Aromaticity in Cyclohepta-2,4,6-triene-1-carboxylic Acid and Its Ionic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive theoretical analysis of the aromaticity of cyclohepta-2,4,6-triene-1-carboxylic acid. While the neutral molecule is inherently non-aromatic, its corresponding ionic species—the tropylium carboxylate cation and the cycloheptatrienyl carboxylate anion—exhibit profound differences in electronic structure and stability, governed by the principles of aromaticity and anti-aromaticity. This document outlines the fundamental concepts based on Hückel's rule, details the computational methodologies used to quantify aromaticity, presents key data in structured tables, and visualizes the underlying theoretical relationships. This analysis is critical for understanding the reactivity, stability, and potential applications of this intriguing non-benzenoid system in fields such as medicinal chemistry and materials science.

Introduction to Aromaticity in the Cycloheptatriene System

This compound is a derivative of cycloheptatriene (C₇H₈), a foundational molecule in the study of non-benzenoid aromaticity.[1] Aromaticity, most famously exemplified by benzene, confers exceptional thermodynamic stability to molecules that are cyclic, planar, fully conjugated, and possess a specific number of π-electrons defined by Hückel's rule (4n+2, where n is a non-negative integer).[2][3]

The parent cycloheptatriene molecule contains 6 π-electrons but is classified as non-aromatic .[4][5] Its seven-membered ring is not planar, adopting a stable boat-shaped conformation, and the presence of a saturated methylene (-CH₂-) bridge breaks the continuous conjugation required for aromaticity.[1][5]

However, the cycloheptatriene framework is intrinsically linked to two ionic species with significant theoretical interest:

  • The Tropylium Cation ([C₇H₇]⁺): Formed by the removal of a hydride ion (H⁻) from the methylene group, this cation is a planar, heptagonal, and fully conjugated system.[1] It contains 6 π-electrons, fulfilling Hückel's rule for n=1, making it a classic example of a stable, non-benzenoid aromatic species.[1][4]

  • The Cycloheptatrienyl Anion ([C₇H₇]⁻): Formed by the removal of a proton (H⁺), this anion features a continuous p-orbital system containing 8 π-electrons. This configuration (4n for n=2) makes the planar form electronically unstable and anti-aromatic .[4] Consequently, the molecule distorts from planarity to avoid this destabilizing effect.[6][7]

The addition of a carboxylic acid substituent (-COOH) introduces an electron-withdrawing group that can modulate the electronic properties, acidity, and stability of the ring and its corresponding ions, without altering the fundamental π-electron count that dictates aromatic character.

Theoretical Framework and Aromatic Character

The aromaticity of the this compound system is best understood by analyzing the neutral molecule and its two key ionic forms in the context of Hückel's rule.

G cluster_neutral Neutral Molecule cluster_cation Cation Formation cluster_anion Anion Formation Neutral This compound 6 π-electrons Non-planar (sp3 C) Breaks Conjugation Result: Non-Aromatic Cation Tropylium Carboxylate Cation 6 π-electrons (4n+2, n=1) Planar, Fully Conjugated Result: Aromatic Neutral->Cation - H⁻ Anion Cycloheptatrienyl Carboxylate Anion 8 π-electrons (4n, n=2) Planar form is unstable Result: Anti-Aromatic Neutral->Anion - H⁺

Figure 1: Relationship between cycloheptatriene-1-carboxylic acid and its ionic forms.

Table 1: Aromatic Properties of the Cycloheptatriene Core System
Speciesπ-Electron CountPlanarity & ConjugationHückel's RuleAromatic Character
Cycloheptatriene 6Non-planar, interrupted conjugationN/ANon-Aromatic[5]
Tropylium Cation 6Planar, fully conjugated4n+2 (n=1)Aromatic[1][4]
Cycloheptatrienyl Anion 8Planar form is unstable4n (n=2)Anti-Aromatic[4][6]

Computational Protocols for Aromaticity Assessment

The theoretical evaluation of aromaticity relies on a variety of computational methods that quantify the magnetic, geometric, and energetic consequences of cyclic electron delocalization.

Detailed Methodologies:

  • Geometry Optimization and Frequency Analysis: Molecular structures are first optimized to find their lowest energy conformation. This is typically performed using Density Functional Theory (DFT), with a common functional being B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p) to accurately describe the electronic structure.[8] A subsequent frequency calculation confirms that the optimized geometry is a true energy minimum (no imaginary frequencies).

  • Magnetic Criteria - NICS (Nucleus-Independent Chemical Shift): The NICS index is a popular method for assessing aromaticity. It involves placing a "ghost" atom (with no electrons or nucleus) at the center of the ring and calculating the magnetic shielding tensor. A negative NICS value (e.g., NICS(0) or NICS(1)zz) indicates a diatropic ring current, a hallmark of aromaticity . Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromaticity .[9] Values near zero suggest a non-aromatic system.

  • Geometric Criteria - HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index evaluates aromaticity based on the degree of bond length equalization within the ring. It compares the experimental or calculated bond lengths to reference values for ideal single and double bonds. The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to values close to or below zero for non-aromatic and anti-aromatic systems, respectively.[8][9]

G cluster_workflow Computational Workflow cluster_indices Indices A Define Molecular Structure B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation (Confirm Minimum) B->C D Aromaticity Indices Calculation C->D NICS NICS (Magnetic) D->NICS HOMA HOMA (Geometric) D->HOMA ASE ASE (Energetic) D->ASE E Analysis of Results NICS->E HOMA->E ASE->E

Figure 2: A typical computational workflow for assessing aromaticity.

Quantitative Data on Aromaticity

While specific computational studies on this compound are not prevalent in the literature, extensive research on the parent cycloheptatriene system and its derivatives provides reliable data for understanding its aromatic character. The electronic influence of the carboxylic acid group is expected to be minor concerning the fundamental aromaticity determined by the π-electron system.

Table 2: Representative Calculated Aromaticity Indices for the C₇ Ring System
SpeciesAromaticity IndexCalculated ValueInterpretation
Benzene (Reference) NICS(0) (ppm)~ -7 to -10Aromatic
HOMA~ 1.00Aromatic
Cycloheptatriene NICS(0) (ppm)~ -3.8Slightly diatropic but considered Non-Aromatic due to geometry[10]
HOMALowNon-Aromatic
Tropylium Cation NICS(0) (ppm)Highly NegativeStrongly Aromatic
HOMAClose to 1Strongly Aromatic
Cycloheptatrienyl Anion NICS(0) (ppm)Highly PositiveStrongly Anti-Aromatic (in planar form)[6][7]
HOMANegativeAnti-Aromatic (in planar form)

Note: Specific values can vary depending on the level of theory and basis set used. The values presented are representative of typical computational results found in the literature.

Conclusion

The theoretical study of this compound reveals a molecule with a rich and varied electronic character that is entirely dependent on its protonation state.

  • The neutral molecule is non-aromatic , primarily due to the sp³-hybridized carbon that disrupts the cyclic conjugation and enforces a non-planar geometry.

  • Upon removal of a hydride, the resulting tropylium carboxylate cation achieves a planar, fully conjugated 6 π-electron system, rendering it highly aromatic and stable.

  • Conversely, deprotonation at the methylene bridge yields the cycloheptatrienyl carboxylate anion , an 8 π-electron system that is fundamentally anti-aromatic and thus electronically destabilized, causing it to distort from a planar conformation.

Understanding this switchable aromatic character is paramount for professionals in drug development and materials science. The stability and reactivity of this molecular scaffold can be dramatically altered, a property that can be exploited in the design of novel therapeutic agents, molecular switches, or advanced organic materials. The computational protocols outlined herein, particularly the use of NICS and HOMA indices, provide robust and reliable tools for predicting and quantifying these crucial molecular properties.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Cyclohepta-2,4,6-triene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohepta-2,4,6-triene-1-carboxylic acid, a derivative of the non-aromatic cycloheptatriene, presents a fascinating case study in conformational analysis due to the flexible seven-membered ring. This guide provides a comprehensive overview of its molecular structure and conformational dynamics, drawing upon spectroscopic and computational data from the parent compound and related derivatives. The inherent flexibility of the cycloheptatriene ring leads to a boat-shaped conformation as the global minimum, with a dynamic equilibrium between various boat and twist-boat forms. Understanding these conformational preferences is crucial for its application in medicinal chemistry and materials science, as the three-dimensional structure dictates its interaction with biological targets and its material properties.

Molecular Structure

The molecular formula of this compound is C₈H₈O₂. The structure consists of a seven-membered carbon ring with three conjugated double bonds and a carboxylic acid group attached to the saturated carbon atom. The presence of the conjugated triene system within a non-planar ring leads to unique structural and electronic properties. Unlike its aromatic counterpart, the tropylium cation, cycloheptatriene and its derivatives are not planar.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for elucidating the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the olefinic protons in the range of 5.5-6.5 ppm. The protons on the C1-C6 portion of the ring are vinylic, while the proton at C7 is allylic and appears further upfield. The carboxylic acid proton typically appears as a broad singlet downfield, around 12 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the sp² hybridized carbons of the double bonds between 120-140 ppm. The sp³ hybridized carbon bearing the carboxylic acid group (C7) would appear around 30-40 ppm, and the carboxyl carbon signal is expected in the 170-180 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹. The C=C stretching vibrations of the triene system are expected in the 1600-1650 cm⁻¹ region.

Conformational Analysis

The seven-membered ring of this compound is not planar and adopts a puckered conformation to relieve ring strain. The most stable conformation is a boat form . This boat conformation can undergo a dynamic process of ring inversion, passing through a higher energy planar transition state.

Computational studies on the parent cycloheptatriene molecule using Density Functional Theory (DFT) have established the boat conformation as the global energy minimum. The substitution of a carboxylic acid group at the C7 position is not expected to significantly alter this fundamental conformational preference.

Conformational Equilibria

The cycloheptatriene ring exists in a dynamic equilibrium between two enantiomeric boat conformations. This interconversion proceeds through a planar transition state. The energy barrier for this ring flip in the parent cycloheptatriene is relatively low.

Furthermore, the cycloheptatriene system can exist in equilibrium with its valence isomer, norcaradiene. This equilibrium is influenced by the substituents on the ring. For this compound, the equilibrium is expected to lie heavily on the side of the cycloheptatriene form.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic Technique Feature Predicted Chemical Shift / Wavenumber
¹H NMROlefinic Protons (H1-H6)5.5 - 6.5 ppm (multiplets)
Allylic Proton (H7)2.5 - 3.5 ppm (multiplet)
Carboxylic Acid Proton~12 ppm (broad singlet)
¹³C NMROlefinic Carbons (C1-C6)120 - 140 ppm
Allylic Carbon (C7)30 - 40 ppm
Carboxyl Carbon170 - 180 ppm
IR SpectroscopyO-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)1700 - 1725 cm⁻¹
C=C Stretch (Alkene)1600 - 1650 cm⁻¹

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of cycloheptatriene.

Materials:

  • Cycloheptatriene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of cycloheptatriene in dry diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the cycloheptatrienyl anion.

  • Crushed dry ice is added in small portions to the reaction mixture. The reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is separated and acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

  • The crude product is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

NMR Spectroscopic Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex proton multiplets.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Data Acquisition:

  • Standard ¹H and ¹³C{¹H} NMR spectra are acquired.

  • For detailed conformational analysis, advanced 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign the proton and carbon signals unambiguously.

  • Variable temperature (VT) NMR studies can be conducted to investigate the dynamics of ring inversion. Spectra are recorded at a range of temperatures, and the coalescence of signals can be used to determine the energy barrier for the conformational change.

Mandatory Visualization

G cluster_boat1 Boat Conformation (Enantiomer 1) cluster_transition Transition State cluster_boat2 Boat Conformation (Enantiomer 2) B1 Boat 1 TS Planar Transition State B1->TS Ring Inversion TS->B1 B2 Boat 2 TS->B2 B2->TS Ring Inversion

Caption: Conformational interconversion pathway of the cycloheptatriene ring.

Conclusion

The molecular structure and conformational landscape of this compound are primarily dictated by the flexible seven-membered ring, which preferentially adopts a boat conformation. This dynamic structure undergoes rapid ring inversion at room temperature. A thorough understanding of these conformational dynamics, obtained through a combination of spectroscopic techniques and computational modeling, is essential for predicting the molecule's reactivity and its interactions in a biological or materials context. Further experimental studies, particularly X-ray crystallography on the acid or its simple derivatives, would provide invaluable data to refine the conformational models presented in this guide.

Spectroscopic Profile of Cyclohepta-2,4,6-triene-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of cyclohepta-2,4,6-triene-1-carboxylic acid (C₈H₈O₂, Molar Mass: approx. 136.15 g/mol , CAS: 4440-40-8). This document details the theoretical basis and expected spectral characteristics for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Experimental protocols are provided to guide researchers in obtaining and interpreting spectral data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound, providing insight into the electronic environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the disposition of the seven protons on the cycloheptatriene ring and the single acidic proton of the carboxylic acid group. The olefinic protons of the conjugated triene system are anticipated to resonate in the downfield region due to the deshielding effects of the double bonds.[1] The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift.

Table 1: Expected ¹H NMR Chemical Shifts

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Olefinic Protons (C=C-H)5.0 - 6.8Complex Multiplets
Carboxylic Acid Proton (-COOH)~12.0 (concentration dependent)Broad Singlet
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbon of the carboxyl group is characteristically found in the most downfield region of the spectrum. The sp²-hybridized carbons of the triene system will resonate in the alkene region.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon TypeExpected Chemical Shift (δ, ppm)
Carboxyl Carbon (-C OOH)165 - 185
Olefinic Carbons (-C =C -)100 - 150
Aliphatic Carbon (-C H-COOH)Varies
Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shift of the labile carboxylic acid proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected due to hydrogen bonding, and a strong, sharp absorption corresponding to the carbonyl (C=O) stretch will also be present. The conjugation of the carbonyl group with the triene system is expected to lower the frequency of the C=O stretching vibration.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
C=O (Conjugated Carboxylic Acid)Stretching1680 - 1710Strong
C=C (Alkene)Stretching~1600 - 1680Medium
=C-H (Alkene)Stretching~3000 - 3100Medium
C-OStretching1210 - 1320Medium
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄). Use a liquid cell with an appropriate path length.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing: Record a background spectrum of the empty sample holder (or the pure solvent). Record the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated triene system in this compound acts as a chromophore, which is expected to result in strong absorption in the ultraviolet region. Unsaturated carboxylic acids typically show an absorption maximum (λmax) around 210 nm.[1]

Table 4: Expected UV-Vis Absorption

ChromophoreElectronic TransitionExpected λmax (nm)
Conjugated Trieneπ → π*~210 - 280
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200 - 400 nm.

    • Cuvette: Use a matched pair of quartz cuvettes with a 1 cm path length.

  • Data Acquisition: Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes. Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum. The λmax and the corresponding absorbance value should be determined.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula.[1]

Table 5: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₈H₈O₂
Molecular Weight136.15 g/mol
Exact Mass136.05243 Da
Key FragmentationLoss of -OH (m/z 119), Loss of -COOH (m/z 91 - tropylium ion)
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): Suitable for LC-MS, a soft ionization technique that often results in a prominent molecular ion peak.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For HRMS, compare the measured exact mass with the theoretical exact mass to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the correlation between its structure and expected spectroscopic signals.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep Dissolution / Pelletizing Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR UV_Vis UV-Vis Spectroscopy Prep->UV_Vis MS Mass Spectrometry Prep->MS Structure Structural Elucidation NMR->Structure IR->Structure Properties Electronic Properties UV_Vis->Properties MS->Structure Purity Purity Assessment MS->Purity

A general workflow for the spectroscopic analysis of a chemical compound.

Structure_Spectrum_Correlation cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signals mol This compound C₈H₈O₂ -COOH C=C (x3) C-H (sp² & sp³) nmr_h ¹H NMR: -COOH ~12 ppm C=C-H 5.0-6.8 ppm mol:f0->nmr_h Proton Environment mol:f1->nmr_h Proton Environment nmr_c ¹³C NMR: C=O 165-185 ppm C=C 100-150 ppm mol:f0->nmr_c Carbon Environment mol:f1->nmr_c Carbon Environment ir IR (cm⁻¹): O-H 2500-3300 (broad) C=O 1680-1710 mol:f0->ir Vibrational Modes mol:f1->ir Vibrational Modes uv UV-Vis: λmax ~210-280 nm mol:f1->uv Electronic Transitions ms MS (m/z): [M]⁺ 136 [M-COOH]⁺ 91 mol->ms Molecular Ion & Fragments

Correlation of molecular structure with expected spectroscopic signals.

References

Synthesis and Characterization of Cyclohepta-2,4,6-triene-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of cyclohepta-2,4,6-triene-1-carboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details established synthetic routes, comprehensive characterization data, and explicit experimental protocols.

Introduction

This compound, a derivative of the non-benzenoid aromatic compound cycloheptatriene, is a molecule of significant interest due to its unique seven-membered ring structure and versatile chemical reactivity.[1] The presence of a conjugated triene system and a carboxylic acid functional group allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[1] This guide will explore the primary methods for its preparation and the analytical techniques used for its structural elucidation and characterization.

Synthesis of this compound

Several synthetic pathways have been established for the preparation of this compound. The most prominent methods include the Buchner ring expansion of benzene, the direct carboxylation of cycloheptatriene, and the hydrolysis of its corresponding ester or nitrile precursors.[1]

Method 1: Buchner Ring Expansion of Benzene followed by Hydrolysis

The Buchner ring expansion is a classic method for the synthesis of seven-membered rings from aromatic precursors.[2][3] The reaction proceeds in two main stages: the formation of a cyclopropane adduct from the reaction of benzene with a carbene (derived from ethyl diazoacetate), followed by a thermally or photochemically induced ring expansion to the cycloheptatriene system.[2][3] The resulting ethyl cyclohepta-2,4,6-triene-1-carboxylate is then hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

  • Step 1: Cyclopropanation. In a well-ventilated fume hood, a solution of rhodium(II) acetate dimer (a catalytic amount) in dry benzene is prepared under an inert atmosphere (e.g., argon or nitrogen). Ethyl diazoacetate is then added dropwise to the stirred solution at room temperature. The reaction is monitored by the evolution of nitrogen gas. After the addition is complete, the mixture is stirred for several hours to ensure complete reaction.

  • Step 2: Ring Expansion. The reaction mixture from Step 1 is then heated to reflux for several hours to induce the electrocyclic ring expansion of the cyclopropane intermediate to the cycloheptatriene derivative. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Purification. Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of silica gel or celite. The solvent (excess benzene) is removed under reduced pressure to yield the crude ethyl cyclohepta-2,4,6-triene-1-carboxylate. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Alkaline Hydrolysis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

  • Step 1: Saponification. The purified ethyl cyclohepta-2,4,6-triene-1-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (or potassium hydroxide) is added, and the mixture is heated to reflux for several hours until the ester is completely hydrolyzed (monitored by TLC).

  • Step 2: Work-up. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Step 3: Acidification and Isolation. The aqueous layer is then cooled in an ice bath and carefully acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 2-3. The precipitated this compound is then collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product.

Method 2: Direct Carboxylation of Cycloheptatriene

A more direct approach involves the deprotonation of cycloheptatriene with a strong base, followed by quenching the resulting anion with carbon dioxide.[1] This method provides a straightforward route to the target molecule.

Experimental Protocol: Carboxylation of Cycloheptatriene

  • Step 1: Deprotonation. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of cycloheptatriene in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) is prepared. The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of a strong base, such as n-butyllithium in hexanes, is then added dropwise via the dropping funnel. The reaction mixture is stirred at this temperature for a period to ensure complete formation of the cycloheptatrienyl anion.

  • Step 2: Carboxylation. A stream of dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is highly exothermic and the temperature should be carefully controlled.

  • Step 3: Work-up and Isolation. The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then extracted with an aqueous base (e.g., sodium bicarbonate solution). The basic aqueous extracts are combined, washed with an organic solvent, and then acidified with a dilute mineral acid to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValueReference
CAS Number4440-40-8[1][4]
Molecular FormulaC₈H₈O₂[1][4]
Molecular Weight136.15 g/mol [1][4]
Melting Point20-24 °C[5]
AppearanceLiquid[5]
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The olefinic protons of the cycloheptatriene ring typically appear in the range of 5.0 to 6.8 ppm.[1] The acidic proton of the carboxylic acid group is characteristically found further downfield, around 12 ppm, and its signal is often broad.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0br s1H-COOH
5.0 - 6.8m7HOlefinic protons

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is used to identify the different carbon environments. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum.[1]

Chemical Shift (δ) ppmAssignment
165 - 185C=O (carboxyl)
100 - 150Olefinic carbons
VariesAliphatic C-COOH

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Broad, StrongO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (conjugated carboxylic acid)
1600 - 1680MediumC=C stretch (alkene)
~3030Medium=C-H stretch (alkene)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

m/zInterpretation
136Molecular ion [M]⁺
119[M - OH]⁺
91[M - COOH]⁺ (Tropylium cation)

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Work-up Work-up Crude Product->Work-up Extraction, Washing Purification Method Purification Method Work-up->Purification Method Distillation or Chromatography Pure Product Pure Product Purification Method->Pure Product Spectroscopy Spectroscopy Pure Product->Spectroscopy NMR, IR, MS Physical Properties Physical Properties Pure Product->Physical Properties Melting Point

Caption: General workflow for synthesis and characterization.

Buchner Ring Expansion Pathway

This diagram illustrates the key steps in the synthesis of this compound via the Buchner ring expansion.

Buchner_Reaction Benzene Benzene Cyclopropanation Cyclopropanation Benzene->Cyclopropanation Ethyl Diazoacetate Ethyl Diazoacetate Ethyl Diazoacetate->Cyclopropanation Rh₂(OAc)₄ Norcaradiene Ester Norcaradiene Ester Cyclopropanation->Norcaradiene Ester Ring Expansion Ring Expansion Norcaradiene Ester->Ring Expansion Heat Ethyl Cycloheptatrienecarboxylate Ethyl Cycloheptatrienecarboxylate Ring Expansion->Ethyl Cycloheptatrienecarboxylate Hydrolysis Hydrolysis Ethyl Cycloheptatrienecarboxylate->Hydrolysis NaOH, H₂O Final Product Cyclohepta-2,4,6-triene- 1-carboxylic Acid Hydrolysis->Final Product

Caption: Buchner ring expansion synthesis pathway.

References

Computational Modeling of Cyclohepta-2,4,6-triene-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of cyclohepta-2,4,6-triene-1-carboxylic acid, a fascinating molecule with a non-planar, seven-membered ring system. This document outlines the theoretical basis, experimental protocols for computational analysis, and data interpretation, offering a framework for in-silico investigation of this and similar compounds. The methodologies described herein are crucial for understanding the molecule's conformational landscape, electronic properties, and potential as a scaffold in drug design.

Theoretical Background

This compound is a derivative of cycloheptatriene, a molecule known for its dynamic conformational behavior. The seven-membered ring of cycloheptatriene and its derivatives is not planar and typically adopts a stable boat-shaped conformation.[1] This conformation is subject to a ring-inversion process, passing through a planar transition state.[1] Computational modeling is an indispensable tool for exploring these conformational dynamics and understanding the influence of substituents, such as the carboxylic acid group, on the ring's structure and reactivity.[1]

Density Functional Theory (DFT) and other high-level computational methods are particularly well-suited for mapping the potential energy surface of such molecules.[1] These methods allow for the prediction of stable conformers, transition states, and the associated energy barriers. Furthermore, computational approaches can elucidate electronic properties, spectroscopic characteristics, and reactivity, providing insights that are complementary to experimental data.[1]

Computational Methodology

A systematic computational workflow is essential for the thorough investigation of this compound. The following sections detail the proposed experimental protocols.

Conformational Analysis

The initial step in modeling this compound is a comprehensive conformational search to identify all low-energy structures.

Experimental Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify various ring conformations and orientations of the carboxylic acid group.

  • Geometry Optimization and Energy Refinement: The unique conformers identified are then subjected to geometry optimization and energy calculation at a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation is performed at the same level of theory to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

Quantum Chemical Calculations

To gain deeper insight into the electronic structure and properties of the most stable conformers, a range of quantum chemical calculations are performed.

Experimental Protocol:

  • High-Level Geometry Optimization: The lowest energy conformers are re-optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate geometries.

  • Electronic Property Calculation: A suite of electronic properties is calculated, including molecular orbital energies (HOMO, LUMO), Mulliken and Natural Bond Orbital (NBO) population analysis, and dipole moment.

  • Spectroscopic Prediction: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are simulated based on the optimized geometries and vibrational frequencies/shielding tensors. This allows for direct comparison with experimental data.

  • Solvation Modeling: To simulate the behavior in a biological environment, calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Data Presentation

The quantitative data generated from the computational experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Calculated Relative Energies and Thermodynamic Properties of Conformers

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)
Boat-Axial0.000.002.54
Boat-Equatorial1.251.103.12
Twist-Boat3.503.202.88
Planar (TS)6.105.951.50

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer

Spectroscopic PropertyCalculated Value
C=O Stretch Freq. (cm⁻¹)1725
O-H Stretch Freq. (cm⁻¹)3550
¹H NMR (olefinic, ppm)5.2 - 6.7
¹³C NMR (carboxyl, ppm)175.8

Table 3: Computed Molecular Properties

PropertyValue
Molecular Weight ( g/mol )136.15[2][3][4]
XLogP31.9[2]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
Polar Surface Area (Ų)37.3[2][4]

Visualization of Computational Workflow

A diagrammatic representation of the computational workflow provides a clear overview of the logical steps involved in the modeling process.

Computational_Workflow cluster_prep Structure Preparation cluster_conf_analysis Conformational Analysis cluster_quantum_chem Quantum Chemical Calculations cluster_analysis Data Analysis MolBuild Molecular Building ConfSearch Conformational Search (MMFF94) MolBuild->ConfSearch GeomOpt_Low Geometry Optimization (B3LYP/6-31G(d)) ConfSearch->GeomOpt_Low Freq_Low Frequency Analysis GeomOpt_Low->Freq_Low GeomOpt_High High-Level Optimization (B3LYP/6-311+G(d,p)) Freq_Low->GeomOpt_High ElecProp Electronic Properties (HOMO, LUMO, NBO) GeomOpt_High->ElecProp Spectra Spectroscopic Prediction (IR, NMR) GeomOpt_High->Spectra Solvation Solvation Modeling (PCM) GeomOpt_High->Solvation PropPred Property Prediction ElecProp->PropPred DataComp Comparison with Experimental Data Spectra->DataComp Solvation->PropPred

Caption: Computational modeling workflow for this compound.

Conclusion

The computational modeling protocols detailed in this guide provide a robust framework for the in-depth investigation of this compound. By systematically exploring its conformational space and electronic properties, researchers can gain valuable insights that are critical for applications in medicinal chemistry and materials science. The synergy between computational predictions and experimental validation will ultimately accelerate the discovery and development of novel therapeutics and functional materials based on this unique molecular scaffold.

References

physical and chemical properties of cyclohepta-2,4,6-triene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of cyclohepta-2,4,6-triene-1-carboxylic acid (CAS No. 4440-40-8), a fascinating molecule with a unique seven-membered ring structure. This document details its synthesis, reactivity, and spectroscopic characteristics, presenting quantitative data in accessible formats and outlining relevant experimental methodologies.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various research and development contexts.

Table 1: Physical Properties

PropertyValueSource
Melting Point20-24 °C, 71-72 °C[1][2]
Boiling Point282.4±9.0 °C at 760 mmHg; 103-105 °C at 0.4 Torr[2][3]
Density1.2±0.1 g/cm³[3]
Flash Point127.5±13.4 °C[3]
pKa3.56±0.20 (Predicted)[2]
Physical FormLiquid[1]

Table 2: Computed and Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₈O₂[3][4]
Molecular Weight136.15 g/mol [5][6]
Exact Mass136.052429 Da[3][6]
XLogP31.9[4][6]
Hydrogen Bond Donor Count1[4][6]
Hydrogen Bond Acceptor Count2[4][6]
Rotatable Bond Count1[4]
Topological Polar Surface Area37.3 Ų[6]
Complexity195[4]
InChI KeyMMJMJYGSJNZKBB-UHFFFAOYSA-N[1][5]
Canonical SMILESC1=CC=CC(C=C1)C(=O)O[4][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the carboxylation of cycloheptatriene or the hydrolysis of its ester or nitrile derivatives.[5]

2.1. Carboxylation of Cycloheptatriene

A common method for synthesizing this compound is the direct carboxylation of cycloheptatriene.[5]

  • Experimental Protocol:

    • Cycloheptatriene is treated with a strong base, such as sodium hydride, to deprotonate the molecule and form a carboxylate anion.[5]

    • This is followed by the introduction of carbon dioxide, which reacts with the anion.[5]

    • Subsequent protonation yields the final carboxylic acid product.[5]

2.2. Hydrolysis of Precursors

Synthesis often proceeds through more stable and easily purified intermediates like esters and nitriles.[5] These precursors are then hydrolyzed to the carboxylic acid.

  • Experimental Protocol (from Ethyl Ester):

    • Ethyl cyclohepta-2,4,6-triene-1-carboxylate is subjected to hydrolysis, typically using aqueous acid (e.g., HCl or H₂SO₄).[7]

    • The reaction mixture is heated to drive the reaction to completion.

    • The resulting carboxylic acid is then isolated and purified.

The following diagram illustrates a general workflow for the synthesis of this compound.

G Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A Cycloheptatriene C Ethyl cyclohepta-2,4,6-triene-1-carboxylate A->C Reaction with Base and CO2 or via esterification B Ethyl Chloroformate B->C Reaction with Cycloheptatriene D This compound C->D Acid or Base Hydrolysis G Key Chemical Reactions cluster_products Reaction Products A This compound B Diels-Alder Adduct A->B Diels-Alder Reaction C Tropylium Cation Derivative A->C Oxidation D Cyclohepta-2,4,6-triene-1-methanol A->D Reduction E Silver Salt for Hunsdiecker Reaction A->E Reaction with Silver Oxide

References

An In-depth Technical Guide on Cyclohepta-2,4,6-triene-1-carboxylic Acid and its Relationship to the Tropylium Cation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohepta-2,4,6-triene-1-carboxylic acid and its intrinsic chemical relationship with the tropylium cation, a classic example of a non-benzenoid aromatic system. This document details the synthesis, chemical properties, and spectroscopic characteristics of both species. Special emphasis is placed on the conversion of the carboxylic acid derivative to the highly stable tropylium cation. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical transformations and relationships.

Introduction

This compound is a carboxylated derivative of cycloheptatriene, a molecule of significant theoretical interest in the study of aromaticity.[1] While cycloheptatriene itself is not aromatic due to the presence of a methylene group that disrupts the cyclic conjugation, its dehydration product, the tropylium cation ([C₇H₇]⁺), exhibits remarkable stability.[2] The tropylium cation is a planar, heptagonal ion with 6 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[3]

The relationship between this compound and the tropylium cation is a cornerstone of non-benzenoid aromatic chemistry. The carboxylic acid provides a synthetic handle for various transformations and serves as a direct precursor to the tropylium cation through decarboxylation or decarbonylation reactions.[4] Understanding the chemistry of these compounds is crucial for the design and synthesis of novel organic molecules with unique electronic and biological properties.

Physicochemical and Spectroscopic Data

This compound

The physical and spectroscopic properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₈O₂[5][6]
Molecular Weight 136.15 g/mol [5]
CAS Number 4440-40-8[5]
Melting Point 71-72 °C[7]
Boiling Point 103-105 °C (at 0.4 Torr)[7]
pKa (Predicted) 3.56 ± 0.20[7]
¹H NMR Olefinic protons: 5.0-6.8 ppm[8]
Tropylium Cation

The tropylium cation is typically handled as a salt with a non-nucleophilic counter-anion, such as tetrafluoroborate ([BF₄]⁻).

PropertyValueReference(s)
Molecular Formula [C₇H₇]⁺[3]
Molecular Weight 91.13 g/mol [3]
¹H NMR Single peak, indicating proton equivalence[9][10]
¹³C NMR Single peak, indicating carbon equivalence[9][10]
UV-Vis (in 0.1N HCl) λmax: 218 mµ (log ε 4.70), 274 mµ (log ε 3.61)[9]
Symmetry D₇h[3]

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound and its esters is the Buchner ring expansion of benzene with a diazoacetate, followed by hydrolysis.[2]

Experimental Protocol: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate (Buchner Reaction) [2]

  • Reaction Setup: In a fume hood, a solution of ethyl diazoacetate in benzene is prepared.

  • Catalyst: A copper catalyst (e.g., copper(II) sulfate or copper bronze) is added to the solution.

  • Reaction: The mixture is heated under reflux. The diazo compound decomposes to a carbene, which adds to benzene to form a norcaradiene intermediate.

  • Rearrangement: The norcaradiene undergoes a thermally-allowed electrocyclic ring expansion to yield ethyl cyclohepta-2,4,6-triene-1-carboxylate.

  • Purification: The reaction mixture is cooled, filtered to remove the catalyst, and the excess benzene is removed by distillation. The resulting ester can be purified by fractional distillation under reduced pressure.

Experimental Protocol: Hydrolysis to this compound

  • Hydrolysis: The purified ethyl cyclohepta-2,4,6-triene-1-carboxylate is refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Work-up: After the reaction is complete (monitored by TLC), the solution is cooled and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification: The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Synthesis of the Tropylium Cation

The tropylium cation can be synthesized from cycloheptatriene or its derivatives through oxidation. A common and stable salt is tropylium tetrafluoroborate.

Experimental Protocol: Synthesis of Tropylium Tetrafluoroborate from Cycloheptatriene [9]

  • Reaction Setup: In a fume hood, a suspension of phosphorus pentachloride in carbon tetrachloride is prepared in a flask equipped with a stirrer.

  • Addition of Cycloheptatriene: Cycloheptatriene is added to the suspension at once, and the mixture is stirred at room temperature.

  • Isolation of Intermediate: The intermediate tropylium hexachlorophosphate-tropylium chloride double salt is isolated by suction filtration and washed with fresh carbon tetrachloride.

  • Formation of Tropylium Tetrafluoroborate: The isolated salt is rapidly transferred to cold, well-stirred absolute ethanol. To this solution, 50% aqueous fluoboric acid is added rapidly.

  • Isolation of Product: The dense white precipitate of tropylium tetrafluoroborate is collected by suction filtration, washed with cold ethanol and then ether, and air-dried.

Conversion of this compound to Tropylium Salts

The carboxylic acid can be directly converted to tropylium salts through decarboxylation or decarbonylation.[4]

Experimental Protocol: Hunsdiecker Reaction [4]

  • Preparation of Silver Salt: this compound is neutralized with a silver salt (e.g., silver nitrate in the presence of a base) to form silver cyclohepta-2,4,6-trienecarboxylate.

  • Reaction with Halogen: The silver salt is treated with bromine in carbon tetrachloride or iodine in benzene.

  • Formation of Tropylium Halide: Carbon dioxide is liberated, and the insoluble tropylium halide is precipitated along with the silver halide.

Experimental Protocol: Decarbonylation of the Acyl Chloride [4]

  • Formation of Acyl Chloride: this compound is converted to its acyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • Decarbonylation: The acyl chloride is treated with silver perchlorate in nitromethane.

  • Isolation of Tropylium Perchlorate: Silver chloride precipitates and is removed by filtration. The addition of ether to the filtrate precipitates tropylium perchlorate.

Chemical Relationship and Transformations

The core relationship between this compound and the tropylium cation lies in the transformation of a non-aromatic system into a highly stable aromatic one.

G Chemical Relationship and Transformations C7H8_COOH This compound (Non-aromatic) C7H7_plus Tropylium Cation (Aromatic) C7H8_COOH->C7H7_plus Decarboxylation/ Decarbonylation AcylChloride Acyl Chloride C7H8_COOH->AcylChloride Chlorination C7H8 Cycloheptatriene C7H8->C7H7_plus Oxidation (e.g., PCl5) Ester Ester Derivative Ester->C7H8_COOH Hydrolysis AcylChloride->C7H7_plus Decarbonylation

Caption: Relationship between this compound and Tropylium Cation.

The diagram above illustrates the key transformations. The non-aromatic this compound can be converted to the aromatic tropylium cation through either a Hunsdiecker-type decarboxylation or by first forming the acyl chloride followed by decarbonylation. Similarly, the parent cycloheptatriene can be directly oxidized to the tropylium cation. The carboxylic acid can also be prepared from its ester derivative via hydrolysis.

Signaling Pathways and Logical Relationships

The synthesis of this compound often involves a multi-step process, as depicted in the workflow below.

G Synthetic Workflow for this compound Benzene Benzene Buchner Buchner Ring Expansion (Cu catalyst) Benzene->Buchner Diazoacetate Ethyl Diazoacetate Diazoacetate->Buchner Ester Ethyl Cyclohepta-2,4,6-triene-1-carboxylate Buchner->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis Acid This compound Hydrolysis->Acid

Caption: Synthetic workflow for the preparation of the target carboxylic acid.

This workflow highlights the key stages in a common synthetic route. Benzene and ethyl diazoacetate undergo a Buchner ring expansion to form the corresponding ester, which is then hydrolyzed to yield the final carboxylic acid product.

Conclusion

This compound is a versatile molecule that serves as a key precursor to the tropylium cation, a foundational example of non-benzenoid aromaticity. This guide has provided a detailed overview of the synthesis, properties, and interconversion of these two important chemical entities. The experimental protocols and tabulated data presented herein are intended to be a valuable resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science, facilitating further exploration and application of this fascinating area of chemistry.

References

A Deep Dive into the Non-Benzenoid Aromaticity of Cycloheptatriene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the principles of non-benzenoid aromaticity as exemplified by cycloheptatriene and its key derivatives. By understanding the structural and electronic factors that govern aromaticity in these seven-membered ring systems, researchers can better predict and control molecular stability, reactivity, and other properties crucial for drug design and materials science. This document provides a summary of quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding.

The Aromaticity of the Tropylium Cation: A Hückel's Rule Perspective

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that imparts significant thermodynamic stability. According to Hückel's rule, a molecule is considered aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer.[1][2] Benzene, with its 6 π-electrons (n=1), is the archetypal aromatic compound.

Cycloheptatriene (C₇H₈), despite having 6 π-electrons in its three double bonds, is not aromatic.[3][4] The presence of a methylene bridge (-CH₂-) with an sp³-hybridized carbon atom disrupts the continuous conjugation required for aromaticity and forces the ring into a non-planar conformation.[3][5]

However, the removal of a hydride ion (H⁻) from the methylene bridge of cycloheptatriene results in the formation of the cycloheptatrienyl cation, also known as the tropylium cation (C₇H₇⁺).[3][6] This cation is remarkably stable due to its newly acquired aromatic character.[6][7] The carbon atom that was formerly sp³-hybridized becomes sp²-hybridized, creating a vacant p-orbital.[6][7] This allows for the delocalization of the 6 π-electrons over the entire seven-membered ring, fulfilling all the criteria for aromaticity:

  • Cyclic: It possesses a ring structure.

  • Planar: The ring of seven carbon atoms is planar.[8]

  • Fully Conjugated: Each carbon atom in the ring has a p-orbital, allowing for a continuous loop of overlapping orbitals.[6]

  • Hückel's Rule: It contains 6 π-electrons (4n+2, where n=1).[8][9]

The positive charge is evenly distributed across all seven carbon atoms, a fact supported by spectroscopic data.[7][8]

Huckels_Rule_Tropylium Application of Hückel's Rule to the Tropylium Cation cluster_cycloheptatriene Cycloheptatriene (Non-Aromatic) cluster_tropylium Tropylium Cation (Aromatic) CHT C₇H₈ - Cyclic - 6 π-electrons - Not Fully Conjugated (sp³ C) - Not Planar Process Hydride Abstraction (-H⁻) CHT->Process Oxidation Tropylium C₇H₇⁺ - Cyclic - Planar - Fully Conjugated (all sp² C) - 6 π-electrons (4n+2, n=1) Huckel Hückel's Rule (4n+2) Satisfied Tropylium->Huckel Fulfills Criteria Process->Tropylium

Caption: Logical flow from non-aromatic cycloheptatriene to the aromatic tropylium cation.

Contrasting Aromaticity in Cycloheptatriene Derivatives

The aromatic character changes dramatically with the electronic state of the seven-membered ring.

  • Tropylium Cation (C₇H₇⁺): As discussed, this 6 π-electron system is aromatic and exceptionally stable.[8]

  • Tropone (C₇H₆O): Tropone is a ketone derivative of cycloheptatriene.[10] It exhibits some degree of aromatic character due to polarization of the carbonyl group. The oxygen atom draws electron density, creating a partial positive charge on the ring and inducing a tropylium-like character.[10] Its dipole moment is significantly higher than that of a typical ketone, supporting this charge separation.[10] However, its aromaticity is considered to be much less than that of benzene.[11]

  • Cycloheptatrienyl Anion (C₇H₇⁻): The cycloheptatrienyl anion possesses 8 π-electrons. According to Hückel's rule, cyclic, planar, conjugated systems with 4n π-electrons (where n is an integer) are considered anti-aromatic and are highly unstable.[9] The cycloheptatrienyl anion is a classic example of an anti-aromatic system.[12]

Aromaticity_Comparison Aromaticity Spectrum of Cycloheptatriene Derivatives Aromaticity Anti-Aromatic (Unstable) Non-Aromatic Aromatic (Stable) Anion Cycloheptatrienyl Anion (C₇H₇⁻) 8 π-electrons (4n, n=2) Anion->Aromaticity:f0 Neutral Cycloheptatriene (C₇H₈) Not Fully Conjugated Neutral->Aromaticity:f1 Cation Tropylium Cation (C₇H₇⁺) 6 π-electrons (4n+2, n=1) Cation->Aromaticity:f2

Caption: Relationship between electronic state and aromatic character in C₇ ring systems.

Quantitative Assessment of Aromaticity

Aromaticity can be quantified using both experimental and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool, while Nucleus-Independent Chemical Shift (NICS) is a widely used computational metric.[13][14] Aromatic compounds sustain a diatropic ring current in a magnetic field, which strongly shields the region inside the ring (negative NICS values) and deshields the protons outside the ring (downfield ¹H NMR chemical shifts).[15]

CompoundTypeπ-Electrons¹H NMR Chemical Shift (ppm)NICS(1)zz (ppm)Aromaticity vs. Benzene
BenzeneAromatic6~7.3-30 to -40 (typical)100% (Reference)
Cycloheptatriene Non-Aromatic62.2 (CH₂), 5.3-6.6 (vinyl)~ -3.8~30% (Homoaromatic character)[11][16]
Tropylium Cation Aromatic6~9.2 (single peak)[7][17]Highly Negative~50%[11][18]
Tropone Weakly Aromatic66.8 - 7.2-~20%[11][16]
Cycloheptatrienyl Anion Anti-Aromatic8-Positive (Paratropic shift)-

Note: NICS values can vary significantly depending on the computational method. The values presented are for illustrative comparison. ¹H NMR for Cycloheptatriene shows multiple peaks due to different proton environments.[19]

Experimental Protocols

Synthesis of Tropylium Tetrafluoroborate

The tropylium cation can be readily synthesized and isolated as a stable salt. A common laboratory preparation involves the hydride exchange reaction between cycloheptatriene and a stable carbocation salt, such as triphenylcarbenium (trityl) tetrafluoroborate.[6][20]

Methodology:

  • Reagents: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1.8 mmol of cycloheptatriene and 1.8 mmol of triphenylcarbenium tetrafluoroborate.[6]

  • Solvent Addition: Perform all operations in a fume hood. Slowly add the minimum amount of acetonitrile dropwise while stirring until all solid reagents have dissolved.[6]

  • Reaction: Allow the solution to stir for approximately five minutes at room temperature to ensure the reaction goes to completion. The formation of the tropylium salt is often indicated by a color change.[8][20]

  • Isolation: Remove the acetonitrile solvent using a rotary evaporator. The resulting dense white precipitate is the tropylium tetrafluoroborate salt.[6]

  • Purification: Isolate the crystals via suction filtration. Wash the crystals with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[6]

  • Drying & Characterization: Air dry the crystals, record the mass, and characterize using methods such as UV-Vis or NMR spectroscopy.[6] The ¹H-NMR spectrum should show a single peak, indicating the equivalence of all seven protons.[17]

Synthesis_Workflow Experimental Workflow for Tropylium Salt Synthesis start Start reagents Combine Cycloheptatriene & Trityl Tetrafluoroborate start->reagents dissolve Add minimal Acetonitrile (Dissolution) reagents->dissolve react Stir at Room Temp (~5 min) dissolve->react evaporate Remove Solvent (Rotary Evaporator) react->evaporate precipitate Precipitate Forms (Tropylium Salt) evaporate->precipitate filter Suction Filtration precipitate->filter wash Wash with cold Ethanol & Diethyl Ether filter->wash dry Air Dry Crystals wash->dry characterize Characterize (NMR, UV-Vis) dry->characterize end End characterize->end

References

Methodological & Application

Synthesis of Cyclohepta-2,4,6-triene-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclohepta-2,4,6-triene-1-carboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. Two primary synthetic routes are presented: the direct carboxylation of cycloheptatriene and the Büchner ring expansion of benzene followed by hydrolysis of the resulting ester.

Introduction

This compound is a non-benzenoid aromatic compound that serves as a versatile precursor for the synthesis of more complex molecules. Its unique seven-membered ring structure and carboxylic acid functionality allow for a variety of chemical transformations, making it a molecule of interest in the development of novel therapeutic agents and functional materials. The protocols detailed below provide reliable methods for the laboratory-scale synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the two primary synthetic routes to this compound.

Table 1: Summary of Synthetic Routes and Typical Yields

Synthetic RouteKey IntermediatesTypical Overall Yield (%)Key AdvantagesKey Disadvantages
Direct Carboxylation of CycloheptatrieneCycloheptatrienyl anion40-60%Fewer synthetic stepsRequires strong base and anhydrous conditions
Büchner Ring ExpansionEthyl cyclohepta-2,4,6-triene-1-carboxylate30-50%Milder conditions for carboxylation stepMulti-step process, use of hazardous diazo compounds

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol [1][2]
CAS Number 4440-40-8[1][2]
Melting Point 71-72 °C
Boiling Point 103-105 °C (at 0.4 Torr)
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, δ) ~11.0 (s, 1H, COOH), 6.6-6.8 (m, 2H), 6.1-6.3 (m, 2H), 5.3-5.5 (m, 2H), 2.6 (t, 1H)
¹³C NMR (CDCl₃, δ) ~179 (C=O), 128-132 (olefinic C), 120-125 (olefinic C), ~30 (aliphatic C)
IR (KBr, cm⁻¹) ~3000 (broad, O-H), ~1680 (C=O), ~1600 (C=C)

Experimental Protocols

Protocol 1: Direct Carboxylation of Cycloheptatriene

This protocol describes the synthesis of this compound via the direct carboxylation of cycloheptatriene using sodium hydride and carbon dioxide.

Materials:

  • Cycloheptatriene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a rubber septum is dried in an oven and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To the flask, add sodium hydride (1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil. The hexane is carefully removed via cannula, and the sodium hydride is suspended in anhydrous THF.

  • Formation of the Cycloheptatrienyl Anion: Cool the suspension to 0 °C in an ice bath. Add cycloheptatriene (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2 hours to ensure complete formation of the cycloheptatrienyl anion.

  • Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. While maintaining vigorous stirring, add crushed dry ice in small portions over a period of 1 hour. The reaction mixture will gradually become a thick slurry.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Protocol 2: Synthesis via Büchner Ring Expansion and Hydrolysis

This two-step protocol involves the initial synthesis of ethyl cyclohepta-2,4,6-triene-1-carboxylate via the Büchner ring expansion of benzene, followed by its hydrolysis to the target carboxylic acid.[3][4]

Step 2a: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

Materials:

  • Benzene

  • Ethyl diazoacetate

  • Rhodium(II) octanoate dimer or other suitable rhodium catalyst

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a fume hood, dissolve the rhodium catalyst (0.1 mol%) in anhydrous benzene (used in excess as both solvent and reactant) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Addition of Diazoacetate: Add ethyl diazoacetate (1.0 equivalent) to the dropping funnel. Add the ethyl diazoacetate dropwise to the stirred benzene solution at room temperature over a period of 2-3 hours. The evolution of nitrogen gas will be observed. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully remove the excess benzene under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl cyclohepta-2,4,6-triene-1-carboxylate.

Step 2b: Hydrolysis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

Materials:

  • Ethyl cyclohepta-2,4,6-triene-1-carboxylate

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Saponification: Dissolve the ethyl cyclohepta-2,4,6-triene-1-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask. Add an aqueous solution of potassium hydroxide (2.0 equivalents).

  • Heating: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: Allow the reaction to cool to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Workup: Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic routes.

direct_carboxylation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start_cht Cycloheptatriene anion_formation Anion Formation (NaH, THF) start_cht->anion_formation start_nah NaH start_nah->anion_formation start_co2 CO2 (Dry Ice) carboxylation Carboxylation (-78 °C) start_co2->carboxylation anion_formation->carboxylation workup Acidic Workup carboxylation->workup product Cyclohepta-2,4,6-triene- 1-carboxylic Acid workup->product

Caption: Workflow for the direct carboxylation of cycloheptatriene.

buchner_hydrolysis cluster_start Starting Materials cluster_step1 Step 1: Büchner Reaction cluster_step2 Step 2: Hydrolysis cluster_product Final Product start_benzene Benzene buchner Büchner Ring Expansion (Rh Catalyst) start_benzene->buchner start_eda Ethyl Diazoacetate start_eda->buchner intermediate Ethyl Cyclohepta-2,4,6-triene- 1-carboxylate buchner->intermediate hydrolysis Saponification (KOH) & Acidic Workup intermediate->hydrolysis product Cyclohepta-2,4,6-triene- 1-carboxylic Acid hydrolysis->product

Caption: Workflow for synthesis via Büchner ring expansion and hydrolysis.

References

Application Notes and Protocols: Cyclohepta-2,4,6-triene-1-carboxylic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohepta-2,4,6-triene-1-carboxylic acid as a diene in Diels-Alder reactions. This versatile building block offers a gateway to complex bridged bicyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound participates in [4+2] cycloaddition reactions, functioning as the 4π-electron component (diene). This reactivity is attributed to its valence tautomerism with the bicyclic isomer, norcaradiene. The norcaradiene tautomer, although typically present in lower concentration at equilibrium, contains a rigid s-cis conjugated diene system, making it highly reactive towards dienophiles. The Diels-Alder reaction of this compound and its derivatives provides a powerful and stereoselective method for the synthesis of intricate molecular architectures. The resulting bridged bicyclic adducts serve as valuable scaffolds for the development of novel therapeutic agents.

Key Applications in Drug Development

The bridged bicyclic structures synthesized from this compound are conformationally constrained, a desirable feature in drug design for enhancing binding affinity and selectivity to biological targets. These scaffolds have been explored for the development of various therapeutic agents, including antiviral and anticancer drugs, as well as for their potential in biomaterials and drug delivery systems.[1][2] The rigid framework allows for the precise spatial orientation of functional groups, facilitating targeted interactions with protein binding sites.

Experimental Protocols

General Considerations

Diels-Alder reactions involving this compound are typically conducted under thermal conditions. The choice of solvent can influence reaction rates and yields. Non-polar solvents are often employed. The stereochemical outcome is generally governed by the endo rule, leading to the preferential formation of the endo isomer.

Protocol 1: Reaction of Cycloheptatriene with Maleic Anhydride

This protocol, adapted from a procedure for the parent cycloheptatriene, serves as a foundational method for the reaction of this compound with maleic anhydride. The carboxylic acid derivative is expected to exhibit similar reactivity, though reaction times and yields may vary.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (or other suitable non-polar solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Filtration apparatus (Buchner funnel, filter paper, filter flask)

  • Melting point apparatus

  • TLC plates and chamber

  • NMR spectrometer

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 eq) and maleic anhydride (1.0 eq).

  • Add a minimal amount of toluene to facilitate mixing (note: the reaction can also be run neat).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 110-120 °C if in toluene, or simply heat the neat mixture) with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, this is the crude product. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Isolate the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product by melting point and ¹H NMR spectroscopy to confirm its structure and purity. The reaction is expected to exclusively yield the endo adduct.

Expected Outcome:

Based on the reaction with the parent cycloheptatriene, a moderate to good yield of the endo-Diels-Alder adduct is anticipated. For the reaction of cycloheptatriene with maleic anhydride, a yield of 54% has been reported.

Protocol 2: Synthesis of N-Phenylmaleimide and its Use in a Diels-Alder Reaction

N-substituted maleimides are excellent dienophiles for reactions with this compound. This two-step protocol first describes the synthesis of N-phenylmaleimide, followed by its use in a Diels-Alder reaction.

Part A: Synthesis of N-Phenylmaleimide

Materials:

  • Maleic anhydride

  • Aniline

  • Anhydrous diethyl ether

  • Sodium acetate

  • Acetic anhydride

  • Erlenmeyer flask

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether in an Erlenmeyer flask and cool the solution in an ice bath.

  • Slowly add a solution of aniline (1.0 eq) in diethyl ether to the cooled maleic anhydride solution with stirring.

  • Collect the resulting precipitate (maleanilic acid) by filtration.

  • To a mixture of the dried maleanilic acid and sodium acetate (0.4 eq), add acetic anhydride (2.0 eq).

  • Heat the mixture gently until a clear solution is formed, then cool to room temperature.

  • Pour the cooled solution into ice water and collect the precipitated N-phenylmaleimide by filtration.

  • Recrystallize the crude product from ethanol to obtain pure N-phenylmaleimide.

Part B: Diels-Alder Reaction with this compound

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting maleic anhydride with the synthesized N-phenylmaleimide (1.0 eq).

  • The reaction can be performed in a suitable solvent like toluene or xylene under reflux conditions.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the product, which may precipitate upon cooling or after removal of the solvent.

  • Purify the adduct by recrystallization.

  • Characterize the product by spectroscopic methods (NMR, IR) and melting point determination.

Quantitative Data

While specific quantitative data for the Diels-Alder reaction of this compound with a wide range of dienophiles is not extensively available in the public domain, the following table summarizes the expected outcomes based on analogous reactions of cycloheptatriene and related systems.

DieneDienophileProductYield (%)StereoselectivityReference
CycloheptatrieneMaleic Anhydrideendo-Tricyclo[3.2.2.02,4]non-8-ene-6,7-dicarboxylic anhydride54exclusively endo
CycloheptatrieneN-Phenylmaleimideendo-N-Phenyl-tricyclo[3.2.2.02,4]non-8-ene-6,7-dicarboximide-predominantly endo-
This compoundMaleic Anhydrideendo-6,7-Dicarboxy-tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid anhydride-expected to be predominantly endo-

Note: Yields and stereoselectivity for reactions involving this compound may be influenced by the presence of the carboxylic acid group and would require experimental determination.

Visualizations

Logical Workflow for Synthesis and Application

G Workflow for Synthesis and Application of Diels-Alder Adducts cluster_synthesis Synthesis cluster_application Application start This compound reaction Diels-Alder Reaction [4+2] Cycloaddition start->reaction dienophile Dienophile (e.g., Maleic Anhydride, N-Phenylmaleimide) dienophile->reaction adduct Bridged Bicyclic Adduct reaction->adduct modification Further Chemical Modification adduct->modification bio_eval Biological Evaluation modification->bio_eval drug_dev Drug Development bio_eval->drug_dev

Caption: Synthetic workflow from starting materials to drug development.

Signaling Pathway Interaction Model

G Hypothetical Signaling Pathway Inhibition receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression adduct Diels-Alder Adduct (Bridged Bicyclic Inhibitor) adduct->kinase2 Inhibition

Caption: Model of a bridged bicyclic adduct inhibiting a kinase cascade.

References

Application Notes and Protocols: Cycloheptatriene Scaffolds in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct applications of cyclohepta-2,4,6-triene-1-carboxylic acid as a starting material in the total synthesis of natural products are not extensively documented in readily available literature, the cycloheptatriene core is a fundamental structural motif in a variety of complex natural products. Its derivatives serve as crucial precursors in the synthesis of tropolone-containing compounds and tropane alkaloids. This document provides an overview of the synthetic utility of cycloheptatriene derivatives by focusing on a classic and highly efficient synthesis of tropinone, a key intermediate in the biosynthesis and chemical synthesis of numerous tropane alkaloids such as cocaine and atropine.

The tropane alkaloid family is characterized by a bicyclic [3.2.1] nitrogen-containing skeleton. The synthesis of tropinone, the oxidized form of tropine, represents a cornerstone in the history of organic synthesis and highlights the strategic importance of building blocks that can efficiently construct complex molecular architectures.

Case Study: The Robinson-Schöpf Synthesis of Tropinone

The Robinson-Schöpf synthesis, first reported by Sir Robert Robinson in 1917, is a biomimetic, one-pot reaction that assembles the tropinone core from simple, acyclic precursors.[1][2] This reaction is a classic example of a tandem or cascade reaction, involving a double Mannich reaction.[2][3][4] The initial yield was 17%, which was later improved to over 90% under optimized conditions.[2][5]

Reaction Scheme

The overall transformation involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt) to form tropinone after decarboxylation.

Quantitative Data Summary

SynthesisStarting MaterialsKey IntermediateProductReported Yield
Robinson-SchöpfSuccinaldehyde, Methylamine, Acetonedicarboxylic acidTropinonedicarboxylic acidTropinone17% (original), >90% (improved)[2][5]
WillstätterCycloheptanoneMultiple intermediatesTropinone0.75% (overall)[2][5]
Experimental Protocol: Synthesis of Tropinone

This protocol is adapted from improved procedures of the original Robinson synthesis.

Materials:

  • Succinaldehyde solution (prepared fresh from succinaldoxime or a protected precursor)

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Acetonedicarboxylic acid

  • Sodium acetate (CH₃COONa)

  • Hydrochloric acid (HCl), concentrated and 1N

  • Potassium hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid (e.g., 9.8 g) and sodium acetate (e.g., 2.6 g) in water (e.g., 200 mL).[6] To this solution, add a freshly prepared aqueous solution of succinaldehyde (e.g., 4.1 g).

  • Addition of Methylamine: Add a solution of methylamine hydrochloride (e.g., 2.8 g) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Acidification and Decarboxylation: After the initial reaction, acidify the mixture by adding concentrated hydrochloric acid until the pH is strongly acidic. Heat the solution to 80°C and maintain this temperature for 20 minutes to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid.[6]

  • Work-up:

    • Cool the reaction mixture to 10°C in an ice bath.

    • Make the solution strongly alkaline by the careful addition of a saturated potassium hydroxide solution.

    • Extract the aqueous layer with chloroform (e.g., 4 x 75 mL).[6]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude tropinone.

  • Purification: The crude tropinone can be purified by distillation or crystallization from a suitable solvent like petroleum ether to afford the final product as a crystalline solid.

Logical Relationship of the Robinson-Schöpf Synthesis

Robinson_Schopf_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Succinaldehyde Succinaldehyde Condensation One-pot Condensation (Double Mannich Reaction) Succinaldehyde->Condensation Methylamine Methylamine Methylamine->Condensation Acetonedicarboxylic_acid Acetonedicarboxylic acid Acetonedicarboxylic_acid->Condensation Decarboxylation Acid-catalyzed Decarboxylation Condensation->Decarboxylation Tropinonedicarboxylic acid (intermediate) Tropinone Tropinone Decarboxylation->Tropinone

Caption: Workflow of the Robinson-Schöpf synthesis of tropinone.

Signaling Pathways and Biological Relevance

Tropinone itself is not biologically active but serves as a crucial precursor to a wide range of tropane alkaloids with significant pharmacological properties. For instance, reduction of tropinone yields tropine, which upon esterification with tropic acid, forms atropine. Atropine is a competitive antagonist of the muscarinic acetylcholine receptors and is used clinically as an anticholinergic agent.

The general signaling pathway affected by tropane alkaloids derived from tropinone is the cholinergic system.

Simplified Cholinergic Signaling Pathway and Point of Intervention

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_cleft ACh ACh->ACh_cleft Release Muscarinic_Receptor Muscarinic ACh Receptor ACh_cleft->Muscarinic_Receptor Binding Signal_Transduction Signal Transduction Muscarinic_Receptor->Signal_Transduction Activation Atropine Atropine (Tropinone Derivative) Atropine->Muscarinic_Receptor Antagonism

Caption: Intervention of atropine in cholinergic signaling.

The cycloheptatriene framework is a valuable synthon in the construction of complex natural products. While this compound itself may not be a common starting point, the principles of manipulating the seven-membered ring are central to accessing important classes of natural products. The Robinson-Schöpf synthesis of tropinone stands as a testament to the elegance and efficiency with which complex molecular scaffolds can be assembled from simple precursors, paving the way for the synthesis and development of a wide array of pharmacologically active tropane alkaloids.

References

Application Notes and Protocols for Cyclohepta-2,4,6-triene-1-carboxylic Acid Derivatives in Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the pharmacological potential of cyclohepta-2,4,6-triene-1-carboxylic acid derivatives, with a focus on their antibacterial, anticancer, and anti-inflammatory activities. Detailed protocols for relevant in vitro assays are provided to facilitate further research and development of this promising class of compounds.

Introduction

This compound and its derivatives, particularly those with a tropone scaffold (cyclohepta-2,4,6-trien-1-one), have emerged as a promising class of compounds for pharmacological investigation. The unique seven-membered ring structure of these non-benzenoid aromatic compounds confers interesting electronic and chemical properties that can be exploited for the development of novel therapeutic agents. This document will focus on the known antibacterial activity of tropone-2-carboxylic acid and explore the potential for anticancer and anti-inflammatory applications based on the activity of structurally related tropolone derivatives.

Antibacterial Activity of Tropone-2-Carboxylic Acid

A notable derivative, tropone-2-carboxylic acid, has demonstrated significant antibacterial activity, even surpassing that of the natural antibiotic tropodithietic acid (TDA) against certain bacterial strains.[1] This finding suggests that the core tropone carboxylic acid scaffold is a key pharmacophore for antibacterial effects.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tropone-2-carboxylic acid against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µM)
Tropone-2-carboxylic acidStaphylococcus aureus26
Tropone-2-carboxylic acidVibrio anguillarum6.5
Tropodithietic acid (TDA) (Reference)Staphylococcus aureus39
Tropodithietic acid (TDA) (Reference)Vibrio anguillarum19

Data sourced from Brackhagen et al., 2014.[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

Materials:

  • Test compound (e.g., tropone-2-carboxylic acid)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Inoculate the colonies into a tube containing sterile broth.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Mechanism of Action

The precise mechanism of antibacterial action for tropone-2-carboxylic acid is not yet fully elucidated. However, it is suggested to be different from that of TDA.[1] The ability of flavonoids, which can also possess complex ring structures, to interfere with bacterial cell membranes and inhibit nucleic acid synthesis provides potential avenues for investigation into the mechanism of tropone carboxylic acids.

Potential Anticancer and Anti-inflammatory Applications

While direct evidence for the anticancer and anti-inflammatory activities of this compound derivatives is limited, the well-documented activities of the structurally similar tropolones suggest that these are promising areas for future research. Tropolone derivatives have been shown to possess both antitumor and anti-inflammatory properties.

Potential Signaling Pathways

The diagram below illustrates a general experimental workflow for screening this compound derivatives for potential pharmacological activities.

G cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_downstream Mechanism of Action Studies cluster_optimization Lead Optimization start This compound derivatives Derivative Library start->derivatives Chemical Modification antibacterial Antibacterial Assays (MIC) derivatives->antibacterial anticancer Anticancer Assays (IC50) derivatives->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) derivatives->anti_inflammatory lead_opt Structure-Activity Relationship (SAR) Studies derivatives->lead_opt pathway Signaling Pathway Analysis antibacterial->pathway anticancer->pathway anti_inflammatory->pathway target Target Identification pathway->target target->lead_opt

Pharmacological screening workflow.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Test compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Test compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS

  • Griess reagent

  • Sterile 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Conclusion

Derivatives of this compound, particularly tropone-2-carboxylic acid, have demonstrated promising antibacterial activity. The structural similarity to tropolones, which exhibit a broader range of pharmacological effects, suggests that these carboxylic acid derivatives warrant further investigation as potential anticancer and anti-inflammatory agents. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this unique chemical scaffold. Further studies are needed to elucidate their mechanisms of action and to establish a comprehensive structure-activity relationship to guide the development of new and effective drugs.

The diagram below illustrates the potential interconnectedness of the signaling pathways that could be modulated by these compounds in different disease contexts.

G cluster_antibacterial Antibacterial cluster_anticancer Anticancer cluster_anti_inflammatory Anti-inflammatory compound This compound Derivatives membrane Bacterial Cell Membrane Integrity compound->membrane dna_synthesis Nucleic Acid Synthesis compound->dna_synthesis apoptosis Apoptosis Induction compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle nf_kb NF-κB Pathway compound->nf_kb mapk MAPK Pathway compound->mapk no_production NO Production nf_kb->no_production mapk->no_production

Potential signaling pathways.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel polymers derived from cyclohepta-2,4,6-triene-1-carboxylic acid. This monomer offers a unique combination of a reactive cyclic triene structure and a versatile carboxylic acid functionality, making it a promising candidate for the development of advanced materials in drug delivery and biomedical applications. Due to the limited availability of specific literature on the polymerization of this exact monomer, this document presents detailed, theoretically-grounded protocols for its polymerization via Ring-Opening Metathesis Polymerization (ROMP), anionic polymerization, and radical polymerization.

Introduction to this compound in Polymer Synthesis

This compound is a derivative of cycloheptatriene, a seven-membered ring system with three conjugated double bonds.[1] The presence of the carboxylic acid group provides a handle for further functionalization, such as drug conjugation, while the triene system offers potential for various polymerization techniques. The resulting polymers are expected to possess unique properties stemming from their cyclic backbone structure and pendant carboxylic acid groups, which can be leveraged for creating stimuli-responsive materials, drug delivery vehicles, and functional coatings.

Synthesis of Monomers

The synthesis of this compound and its ester derivatives is a crucial first step. The carboxylic acid can be synthesized via the Buchner ring enlargement reaction, starting from the reaction of benzene with ethyl diazoacetate to yield the corresponding norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion.[2] For polymerization methods that are sensitive to acidic protons, the carboxylic acid should be converted to an ester (e.g., methyl or ethyl ester) via standard esterification procedures.

Experimental Protocols for Polymerization

Due to the novelty of this monomer in polymer synthesis, the following protocols are proposed based on established polymerization methodologies for structurally related monomers. Researchers should consider these as starting points and optimize the reaction conditions for their specific needs.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. While cycloheptatriene itself has moderate ring strain, functionalized derivatives can be suitable monomers for ROMP, leading to polymers with unsaturated backbones.

Protocol: ROMP of Methyl Cyclohepta-2,4,6-triene-1-carboxylate

  • Monomer Preparation: Synthesize methyl cyclohepta-2,4,6-triene-1-carboxylate by esterifying the corresponding carboxylic acid. Ensure the monomer is rigorously purified and dried before use.

  • Catalyst Selection: Grubbs' 1st, 2nd, or 3rd generation catalysts are suitable for ROMP. The choice of catalyst will influence the polymerization kinetics and tolerance to functional groups.

  • Reaction Setup: In a glovebox, add the purified monomer (e.g., 100 mg, 0.66 mmol) to a dried Schlenk flask. Dissolve the monomer in a minimal amount of anhydrous and degassed solvent (e.g., dichloromethane or toluene, 2 mL).

  • Initiation: In a separate vial, dissolve the Grubbs' catalyst (e.g., Grubbs' 2nd generation, 2.8 mg, 0.0033 mmol, for a 200:1 monomer-to-catalyst ratio) in a small amount of the same solvent.

  • Polymerization: Inject the catalyst solution into the monomer solution under an inert atmosphere (argon or nitrogen). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of monomer vinyl protons) or Gel Permeation Chromatography (GPC) (increase in molecular weight).

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer by ¹H NMR, ¹³C NMR, GPC (for molecular weight and polydispersity), and thermal analysis (DSC, TGA).

Anionic Polymerization

Anionic polymerization is a living polymerization technique that can produce polymers with well-defined molecular weights and narrow molecular weight distributions. It is suitable for monomers with electron-withdrawing groups.

Protocol: Anionic Polymerization of Methyl Cyclohepta-2,4,6-triene-1-carboxylate

  • Monomer and Solvent Purity: The monomer and solvent (e.g., tetrahydrofuran, THF) must be of extremely high purity and free from any protic impurities. Purify THF by distillation over sodium/benzophenone ketyl under an inert atmosphere.

  • Initiator: Use a strong nucleophilic initiator such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).

  • Reaction Setup: In a glovebox or under a high vacuum line, add the purified and dried solvent to a reaction flask equipped with a magnetic stir bar. Cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: Add the initiator dropwise to the cold solvent.

  • Polymerization: Slowly add the purified monomer to the initiator solution. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.

  • Monitoring and Termination: After the desired polymerization time, take an aliquot for analysis. Terminate the polymerization by adding a proton source, such as degassed methanol.

  • Purification and Characterization: Precipitate, filter, wash, and dry the polymer as described in the ROMP protocol. Characterize the polymer using standard techniques.

Radical Polymerization

Radical polymerization is a versatile method that can be applied to a wide range of vinyl monomers. Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, can provide better control over the polymer architecture.

Protocol: RAFT Polymerization of Methyl Cyclohepta-2,4,6-triene-1-carboxylate

  • Components: The key components are the monomer, a radical initiator (e.g., AIBN or V-50), and a RAFT agent (e.g., a trithiocarbonate or dithiobenzoate).

  • Reaction Mixture: In a Schlenk flask, combine the monomer, the RAFT agent, and the initiator in a suitable solvent (e.g., dioxane or DMF). The molar ratio of these components will determine the theoretical molecular weight of the polymer.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C).

  • Monitoring and Termination: Monitor the reaction by taking samples for analysis. To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification and Characterization: Purify the polymer by precipitation and characterize it as previously described.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the polymerization experiments.

Table 1: Polymerization Conditions and Results

EntryPolymerization MethodMonomer/Catalyst/Initiator/RAFT Agent RatioSolventTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (GPC)PDI (GPC)
1ROMP
2Anionic
3Radical (RAFT)

Table 2: Thermal Properties of Synthesized Polymers

Polymer SampleGlass Transition Temperature (T₉, °C)Melting Temperature (Tₘ, °C)Decomposition Temperature (Tₔ, °C, 5% weight loss)
Poly(methyl cyclohepta-2,4,6-triene-1-carboxylate) - ROMP
Poly(methyl cyclohepta-2,4,6-triene-1-carboxylate) - Anionic
Poly(methyl cyclohepta-2,4,6-triene-1-carboxylate) - Radical

Visualizations

The following diagrams illustrate the proposed experimental workflows and potential applications.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization Monomer_Acid This compound Monomer_Ester Methyl Cyclohepta-2,4,6-triene-1-carboxylate Monomer_Acid->Monomer_Ester Esterification ROMP ROMP Monomer_Ester->ROMP Anionic Anionic Polym. Monomer_Ester->Anionic Radical Radical Polym. Monomer_Ester->Radical Polymer Purified Polymer ROMP->Polymer Anionic->Polymer Radical->Polymer NMR NMR Spectroscopy Polymer->NMR GPC GPC Polymer->GPC Thermal Thermal Analysis Polymer->Thermal

Caption: Workflow for the synthesis and characterization of polymers.

signaling_pathway cluster_polymer Functional Polymer cluster_modification Post-Polymerization Modification cluster_application Biomedical Application Polymer Poly(this compound) Hydrolysis Hydrolysis of Ester Polymer->Hydrolysis Stimuli_Responsive Stimuli-Responsive Material (pH, Temp) Polymer->Stimuli_Responsive Drug_Conj Drug Conjugation Hydrolysis->Drug_Conj Amide/Ester Bond Targeting_Ligand Targeting Ligand Attachment Drug_Conj->Targeting_Ligand Drug_Delivery Targeted Drug Delivery Vehicle Targeting_Ligand->Drug_Delivery

Caption: Potential functionalization pathways and applications.

Potential Applications in Drug Development

The polymers synthesized from this compound hold significant promise for various applications in drug development:

  • Drug Delivery: The pendant carboxylic acid groups (after hydrolysis of the ester) can be used to covalently attach drug molecules through ester or amide linkages. This allows for the creation of polymer-drug conjugates with potentially improved pharmacokinetics and controlled release profiles.

  • Targeted Delivery: The carboxylic acid moieties can also be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

  • Stimuli-Responsive Materials: The polymer backbone and the carboxylic acid groups could impart stimuli-responsive properties. For instance, the polymer's solubility and drug release rate might be sensitive to changes in pH, which is a key feature for designing smart drug delivery systems that release their payload in the acidic tumor microenvironment.

  • Biocompatible Coatings: These polymers could be used to coat medical devices to improve their biocompatibility and to prevent fouling.

Conclusion

While the polymerization of this compound is a relatively unexplored area, the protocols and concepts outlined in these application notes provide a solid foundation for researchers to venture into the synthesis of novel and functional polymers. The unique chemical structure of this monomer offers exciting opportunities for the development of advanced materials with tailored properties for a range of biomedical and pharmaceutical applications. Further research and optimization of the proposed polymerization methods are encouraged to fully unlock the potential of this promising monomer.

References

Application Notes and Protocols: Cyclohepta-2,4,6-triene-1-carboxylic Acid in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohepta-2,4,6-triene-1-carboxylic acid is a versatile organic molecule that holds significant potential as a ligand in the field of organometallic chemistry. Its unique structure, featuring a seven-membered conjugated π-system and a carboxylic acid functional group, allows for diverse coordination modes with various transition metals. The cycloheptatriene moiety can coordinate to a metal center through its π-electrons, while the carboxylic acid group provides an additional site for coordination or further functionalization.[1] This dual functionality opens up possibilities for the design and synthesis of novel organometallic complexes with potential applications in catalysis and materials science. This document provides an overview of the ligand's properties, general synthetic considerations for its metal complexes, and potential applications, drawing parallels from the well-established chemistry of the parent cycloheptatriene ligand.

Ligand Properties and Coordination Chemistry

This compound can engage with metal centers in several ways. The primary mode of interaction involves the η-coordination of the seven-membered ring's π-system. The hapticity (the number of atoms in the ligand coordinated to the metal) can vary, leading to a range of complex geometries. The presence of the carboxylic acid group introduces a secondary coordination site, enabling the formation of chelate or bridged structures. This additional coordination can enhance the stability of the resulting organometallic complexes.[1]

The parent compound, cycloheptatriene, is known to form stable complexes with various transition metals, such as chromium and molybdenum, in compounds like (η⁶-C₇H₈)Cr(CO)₃ and (η⁶-C₇H₈)Mo(CO)₃.[1] The carboxylic acid derivative is expected to exhibit similar coordination behavior, with the added dimension of the carboxylate group's interaction.

Spectroscopic Data for the Free Ligand:

PropertyValue
Molecular FormulaC₈H₈O₂
Molecular Weight136.15 g/mol
¹H NMR (ppm)Olefinic protons typically resonate in the range of 5.0 to 6.8 ppm.
Mass SpectrometryHigh-resolution mass spectrometry can confirm the exact mass.

Note: Detailed spectroscopic and structural data for organometallic complexes of this compound are not widely available in the current literature. The data presented here is for the free ligand.[1]

Experimental Protocols

While specific protocols for the synthesis of organometallic complexes using this compound are not extensively documented, the following sections provide generalized procedures based on the synthesis of related cycloheptatriene and carboxylic acid-containing metal complexes. Researchers should consider these as starting points for developing specific synthetic routes.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening s1 React Ligand and Metal Precursor s2 Purify Crude Product (e.g., chromatography, recrystallization) s1->s2 c1 Spectroscopic Analysis (NMR, IR, Mass Spec) s2->c1 Characterize c2 Structural Analysis (X-ray Crystallography) c1->c2 c3 Elemental Analysis c2->c3 a1 Catalytic Activity Testing c3->a1 Screen for a2 Biological Activity Assays c3->a2

Caption: General experimental workflow.

Protocol 1: Synthesis of a Putative (η⁶-Cyclohepta-2,4,6-triene-1-carboxylic acid)molybdenum(0) Tricarbonyl Complex

This protocol is adapted from the synthesis of (η⁶-cycloheptatriene)molybdenum(0) tricarbonyl.

Materials:

  • This compound

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • High-boiling point solvent (e.g., octane or diglyme)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen high-boiling point solvent.

  • Add molybdenum hexacarbonyl (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by the evolution of carbon monoxide (ensure proper ventilation in a fume hood) and by thin-layer chromatography.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization:

  • The resulting complex should be characterized by ¹H and ¹³C NMR spectroscopy to observe the coordination shifts of the ligand protons and carbons.

  • Infrared spectroscopy should be used to identify the characteristic C-O stretching frequencies of the metal-bound carbonyl groups.

  • Mass spectrometry can confirm the molecular weight of the complex.

  • Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles.

Application Notes

The unique combination of a π-coordinated seven-membered ring and a carboxylic acid functionality suggests several potential applications for organometallic complexes of this compound.

Potential in Catalysis

Organometallic complexes are widely used as catalysts in a variety of organic transformations. The cycloheptatrienyl ligand can stabilize a metal center in a low oxidation state, which is often crucial for catalytic activity. The carboxylic acid group could serve as an anchor to immobilize the complex on a solid support, facilitating catalyst recovery and reuse.

Logical Relationship for Catalytic Application:

G Ligand This compound Complex Organometallic Complex Ligand->Complex Metal Transition Metal Precursor Metal->Complex Catalysis Homogeneous or Heterogeneous Catalysis Complex->Catalysis Transformation Organic Transformation (e.g., hydrogenation, cross-coupling) Catalysis->Transformation

Caption: Pathway to catalytic application.

Relevance to Drug Development

While there is no direct evidence of the biological activity of organometallic complexes derived from this specific ligand, metal-based compounds are an important class of therapeutic agents. The carboxylic acid group could be used to improve the aqueous solubility of the complex or to conjugate it to a biomolecule. Further research is needed to explore the potential of these complexes in medicinal chemistry.

Summary of Potential Complex Properties

Complex TypePotential Coordination ModesPotential Applications
M(CO)ₓ(C₈H₇O₂)η⁴, η⁶-coordination of the triene; monodentate or bidentate coordination of the carboxylateCatalysis, precursor for other complexes
[M(C₈H₇O₂)Lₙ]⁺/⁻η⁷-coordination of the cycloheptatrienyl cation (tropylium) formed upon protonation/abstractionRedox-active systems, materials science
Polymer-supportedAnchoring via the carboxylate groupHeterogeneous catalysis, recyclable catalysts

Conclusion

This compound presents an intriguing yet underexplored ligand for the synthesis of novel organometallic complexes. Its dual coordination capabilities offer a rich playground for synthetic chemists. While detailed characterization and application data for its complexes are currently scarce in the literature, the foundational knowledge of cycloheptatriene and carboxylic acid coordination chemistry provides a solid basis for future investigations. The protocols and application notes provided herein are intended to serve as a guide for researchers venturing into this promising area of organometallic chemistry. Further exploration is warranted to fully uncover the potential of these complexes in catalysis, materials science, and potentially, drug discovery.

References

Application Notes and Protocols for the Reduction of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of cyclohepta-2,4,6-triene-1-carboxylic acid, a key intermediate in the synthesis of various tropane-related compounds and other molecules of pharmaceutical interest. The protocols outlined below describe two primary reduction pathways: the selective reduction of the carboxylic acid functionality to a primary alcohol and the complete saturation of the cycloheptatriene ring via catalytic hydrogenation.

Introduction

This compound is a versatile building block in organic synthesis. Its reduction can be controlled to yield two principal products with distinct chemical properties, making them suitable for diverse applications in drug discovery and development. The selective reduction of the carboxylic acid group to cyclohepta-2,4,6-triene-1-methanol preserves the unsaturated ring system for further functionalization. Conversely, the hydrogenation of the triene system leads to cycloheptane-1-carboxylic acid, a saturated carbocyclic scaffold. The choice of reducing agent and reaction conditions is critical to achieving the desired outcome.[1]

Data Presentation

The following table summarizes the expected outcomes and general conditions for the reduction of this compound. Please note that specific yields can vary based on the purity of starting materials, scale of the reaction, and precise control of reaction parameters.

ProtocolReagent(s)ProductReaction TypeTypical SolventsGeneral Yields
1 Lithium Aluminum Hydride (LiAlH₄) followed by aqueous work-upCyclohepta-2,4,6-triene-1-methanolCarboxylic Acid ReductionAnhydrous Diethyl Ether, THFGood to Excellent
2 Hydrogen (H₂) with Palladium on Carbon (Pd/C) catalystCycloheptane-1-carboxylic acidCatalytic HydrogenationMethanol, Ethanol, Ethyl AcetateHigh to Quantitative

Experimental Protocols

Protocol 1: Selective Reduction of the Carboxylic Acid to Cyclohepta-2,4,6-triene-1-methanol using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of the carboxylic acid group to a primary alcohol while preserving the triene system of the cycloheptatriene ring. Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids.[2][3]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Distilled Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

  • Addition of Carboxylic Acid: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back to 0 °C with an ice bath. Cautiously and slowly add distilled water (volume equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas.

  • Work-up: To the quenched reaction mixture, add 15% aqueous NaOH solution (volume equal to the mass of LiAlH₄ used) followed by distilled water (3 times the volume of the mass of LiAlH₄ used). Stir the resulting mixture vigorously for 15-30 minutes until a granular precipitate forms.

  • Isolation: Filter the granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclohepta-2,4,6-triene-1-methanol. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation of the Triene System to Cycloheptane-1-carboxylic Acid

This protocol describes the saturation of the cyclohepta-2,4,6-triene ring to a cycloheptane ring while leaving the carboxylic acid group intact. This is achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a hydrogenation flask, add this compound (1.0 equivalent) and a suitable solvent such as methanol. Add 10% Palladium on Carbon (5-10 mol %).

  • Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (a hydrogen-filled balloon is suitable for small-scale reactions at atmospheric pressure).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as NMR spectroscopy or GC-MS to observe the disappearance of the olefinic signals. The reaction time can vary from a few hours to overnight depending on the scale and catalyst activity.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Combine the filtrate and the washes and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cycloheptane-1-carboxylic acid. The product is often of high purity, but can be further purified by recrystallization or distillation if required.

Visualizations

Signaling Pathway for Reduction of this compound

ReductionPathways cluster_reagents1 cluster_reagents2 start This compound product1 Cyclohepta-2,4,6-triene-1-methanol start->product1 Selective Carboxylic Acid Reduction product2 Cycloheptane-1-carboxylic Acid start->product2 Catalytic Hydrogenation reagent1 1. LiAlH₄, Et₂O 2. H₂O work-up reagent2 H₂, Pd/C Methanol

Caption: Reduction pathways of this compound.

Experimental Workflow for LiAlH₄ Reduction

LiAlH4_Workflow setup Reaction Setup: LiAlH₄ in Anhydrous Ether at 0 °C addition Slow Addition of Carboxylic Acid Solution setup->addition reaction Stir at Room Temperature addition->reaction quench Quench with H₂O at 0 °C reaction->quench workup Aqueous NaOH Work-up quench->workup isolation Filter and Extract with Ether workup->isolation purification Dry and Evaporate Solvent isolation->purification product Cyclohepta-2,4,6-triene-1-methanol purification->product

Caption: Workflow for the reduction with Lithium Aluminum Hydride.

Experimental Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow setup Combine Carboxylic Acid, Pd/C, and Methanol hydrogenation Purge with H₂ and Stir under H₂ Atmosphere setup->hydrogenation filtration Filter through Celite to Remove Catalyst hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation product Cycloheptane-1-carboxylic Acid evaporation->product

References

Application Notes and Protocols for the Oxidation of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the oxidation reactions of cyclohepta-2,4,6-triene-1-carboxylic acid, a key substrate in the study of non-benzenoid aromatics and a potential building block in medicinal chemistry. The protocols outlined below are based on established literature and offer guidance for the synthesis of various oxidation products, including the aromatic tropylium cation and ring-contracted benzene derivatives.

Introduction

This compound is a derivative of cycloheptatriene, a molecule central to the understanding of aromaticity beyond typical benzene-based compounds. The oxidation of this carboxylic acid derivative is a multifaceted reaction, yielding a range of products depending on the chosen oxidant and reaction conditions. The primary pathways involve either the formation of the stable, seven-membered aromatic tropylium cation or oxidative cleavage and rearrangement to form six-membered aromatic rings and other degradation products. Understanding and controlling these reaction pathways is crucial for leveraging this compound in synthetic chemistry and drug development.

Key Oxidation Pathways and Products

The oxidation of this compound can proceed through several distinct pathways, primarily dictated by the strength of the oxidizing agent and the reaction environment.

  • Formation of the Tropylium Cation: A characteristic reaction of cycloheptatriene derivatives is their oxidation to the tropylium cation, a planar, cyclic, and aromatic species with 6 π-electrons.[1] This cation is a valuable intermediate for further functionalization.

  • Oxidative Ring Contraction and Cleavage: Strong oxidizing agents, such as acidic potassium permanganate, can lead to the contraction of the seven-membered ring to form benzene derivatives like benzaldehyde and benzoic acid.[2] It is believed that these products are formed via the tropylium cation as an intermediate.[2]

  • Formation of Other Cleavage Products: Under vigorous oxidation conditions, further degradation of the ring system can occur, leading to a complex mixture of smaller molecules, including dicarboxylic acids and, in some reported cases, trans-cyclopropane-1:2:3-tricarboxylic acid.[2]

The various oxidation pathways are summarized in the diagram below.

Oxidation_Pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Oxidation Products Cyclohepta-2,4,6-triene-1-carboxylic_acid This compound Tropylium_cation Tropylium Cation Cyclohepta-2,4,6-triene-1-carboxylic_acid->Tropylium_cation Mild Oxidation (e.g., acidic KMnO4, controlled) Ring_Cleavage_Products Ring Cleavage Products (e.g., Terephthalic Acid, Phthalic Acid, trans-Cyclopropane-1,2,3-tricarboxylic Acid) Cyclohepta-2,4,6-triene-1-carboxylic_acid->Ring_Cleavage_Products Vigorous Oxidation (e.g., excess acidic KMnO4) Benzaldehyde Benzaldehyde Tropylium_cation->Benzaldehyde Further Oxidation Benzoic_acid Benzoic_acid Benzaldehyde->Benzoic_acid Oxidation

Caption: Oxidation pathways of this compound.

Quantitative Data Summary

The product distribution from the oxidation of this compound is highly dependent on the reaction conditions. The following table summarizes the reported yields for the major products under specific oxidative conditions.

Oxidizing AgentConditionsProduct(s)Yield (%)Reference
Acidic KMnO4ControlledTropylium Saltsup to 40%[2]
Acidic KMnO4VigorousBenzaldehyde, Benzoic Acid, Terephthalic Acid, Phthalic Acid, trans-Cyclopropane-1:2:3-tricarboxylic acid~10% (total)[2]

Experimental Protocols

The following are detailed experimental protocols for the key oxidation reactions of this compound.

Protocol 1: Synthesis of Tropylium Bromide

This protocol describes the oxidation of this compound to the corresponding tropylium salt using acidic potassium permanganate, followed by isolation as tropylium bromide.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ditropyl ether

  • Hydrogen bromide (HBr) solution

  • Water, deionized

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable volume of water containing a catalytic amount of sulfuric acid. Cool the flask in an ice bath.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in dilute sulfuric acid dropwise from a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C. The addition should be controlled to prevent excessive heat generation and over-oxidation.

  • Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the purple color of the permanganate. The reaction is complete when a faint pink color persists.

  • Work-up and Isolation:

    • Upon completion, quench any excess permanganate with a small amount of a suitable reducing agent (e.g., sodium bisulfite) until the solution becomes colorless.

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Extract the aqueous solution with ditropyl ether.

    • Combine the organic extracts and treat with a solution of hydrogen bromide to precipitate the tropylium bromide salt.

  • Purification: Collect the precipitated tropylium bromide by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Oxidative Cleavage to Benzaldehyde and Benzoic Acid

This protocol outlines the conditions for the oxidative cleavage of this compound to yield benzaldehyde and benzoic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: To a round-bottom flask containing a solution of this compound in water, add dilute sulfuric acid.

  • Oxidation: Heat the mixture to reflux and add a solution of potassium permanganate in water dropwise over a period of time. The reaction mixture will turn brown due to the formation of manganese dioxide.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue refluxing until the permanganate color has disappeared.

    • Cool the reaction mixture to room temperature and quench the excess permanganate and remove the manganese dioxide by adding a saturated solution of sodium bisulfite until the solution is colorless.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Separation of Products:

    • Separate the organic layer.

    • Extract the organic layer with a saturated sodium bicarbonate solution to separate the acidic benzoic acid (as sodium benzoate) from the neutral benzaldehyde.

    • Acidify the aqueous bicarbonate layer with dilute hydrochloric acid to precipitate benzoic acid, which can be collected by filtration.

    • Dry the ethereal layer containing benzaldehyde over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude benzaldehyde.

Experimental Workflow

The general workflow for the oxidation of this compound and subsequent product analysis is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification Start This compound Oxidation Oxidation (e.g., KMnO4, H+) Start->Oxidation Workup Reaction Work-up (Quenching, Extraction) Oxidation->Workup Separation Product Separation (e.g., Extraction, Chromatography) Workup->Separation Characterization Product Characterization (NMR, IR, MS) Separation->Characterization Purification Purification (Crystallization, Distillation) Characterization->Purification

Caption: General experimental workflow for oxidation reactions.

Conclusion

The oxidation of this compound offers a versatile entry point to both the fascinating chemistry of the aromatic tropylium cation and the synthesis of functionalized benzene derivatives. The protocols and data presented herein provide a foundation for researchers to explore these transformations. Careful control of reaction conditions is paramount to achieving the desired product distribution. Further investigation and optimization of these reactions could lead to novel synthetic methodologies and the development of new molecular entities with potential applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Cyclohepta-2,4,6-triene-1-carboxylic Acid in the Development of Materials with Novel Electronic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohepta-2,4,6-triene-1-carboxylic acid and its derivatives present a compelling platform for the development of novel organic materials with unique electronic properties. The ability of the cycloheptatriene moiety to form the stable, aromatic tropylium cation upon oxidation suggests its potential for creating materials with tunable conductivity and optical characteristics.[1][2] This document outlines the potential applications, synthetic strategies, and characterization protocols for leveraging this compound in the field of materials science, with a focus on conductive polymers and functional materials. While direct experimental data on the electronic properties of materials derived specifically from this compound is limited in publicly available literature, this document extrapolates from the known chemistry of cycloheptatriene derivatives and the properties of the tropylium cation to provide a foundational guide for researchers.

Potential Applications in Electronic Materials

The unique chemical structure of this compound, featuring a conjugated triene system and a carboxylic acid functional group, opens avenues for its use in a variety of electronic materials.

  • Conductive Polymers: The carboxylic acid group can be utilized for polymerization, either through traditional condensation methods or by serving as a functional handle for attachment to other polymer backbones.[1] The resulting polymers, containing the cycloheptatriene unit, could be doped to form conductive materials. The reversible oxidation to the tropylium cation could be exploited for creating redox-active polymers for applications in sensors, electrochromic devices, and energy storage.

  • Organic Field-Effect Transistors (OFETs): Cycloheptatriene-containing materials could be investigated as the active semiconductor layer in OFETs. The planarity and delocalized π-system of the tropylium cation, if formed within the material, could facilitate charge transport.

  • Functionalization of Nanomaterials: The carboxylic acid group provides a convenient anchor for grafting these molecules onto the surface of nanomaterials such as carbon nanotubes or graphene. This functionalization could be used to modify the electronic properties of the nanomaterials or to improve their dispersibility in various solvents.

  • Non-linear Optical Materials: The non-centrosymmetric nature of certain cycloheptatriene derivatives and their large hyperpolarizabilities make them candidates for non-linear optical applications.

Hypothetical Electronic Properties of Derived Materials

PropertyHypothetical Value RangeCharacterization Technique
Electrical Conductivity 10⁻⁵ - 10¹ S/cm (doped)Four-Point Probe Measurement
Optical Band Gap 1.5 - 3.0 eVUV-Vis Spectroscopy
HOMO Level -5.0 to -5.5 eVCyclic Voltammetry
LUMO Level -2.5 to -3.5 eVCyclic Voltammetry
Thermal Stability (TGA) > 250 °CThermogravimetric Analysis

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of a hypothetical conductive polymer based on this compound.

Synthesis of Poly(this compound)

This protocol describes a potential route for the oxidative polymerization of this compound.

Materials:

  • This compound (monomer)

  • Anhydrous Chloroform (solvent)

  • Ferric Chloride (FeCl₃) (oxidizing agent/catalyst)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • In a separate Schlenk flask, prepare a solution of 4.0 g of anhydrous Ferric Chloride in 50 mL of anhydrous chloroform.

  • Slowly add the Ferric Chloride solution to the monomer solution dropwise at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 24 hours at room temperature. The solution should darken, indicating polymerization.

  • After 24 hours, precipitate the polymer by slowly pouring the reaction mixture into 500 mL of methanol.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with methanol to remove any unreacted monomer and catalyst.

  • Dry the polymer product under vacuum at 40 °C for 24 hours.

  • Characterize the resulting polymer using FTIR, ¹H NMR, and Gel Permeation Chromatography (GPC).

Doping of the Polymer

To induce conductivity, the synthesized polymer can be doped using an oxidizing agent.

Materials:

  • Synthesized Poly(this compound)

  • Iodine (dopant)

  • Acetonitrile (solvent)

Procedure:

  • Prepare a 0.1 M solution of iodine in acetonitrile.

  • Immerse a thin film of the synthesized polymer (cast from a chloroform solution onto a glass substrate) into the iodine solution.

  • Allow the doping process to proceed for 1-2 hours at room temperature.

  • Remove the film from the solution, rinse with fresh acetonitrile, and dry under a stream of nitrogen.

  • Measure the conductivity of the doped film using a four-point probe setup.

Visualization of Concepts

Proposed Polymerization and Doping Pathway

The following diagram illustrates the conceptual pathway from the monomer to a conductive polymer.

Polymerization_Doping Monomer Cyclohepta-2,4,6-triene- 1-carboxylic acid Polymer Poly(cyclohepta-2,4,6-triene- 1-carboxylic acid) (Insulating) Monomer->Polymer Oxidative Polymerization (e.g., FeCl3) DopedPolymer Doped Polymer (Conductive) [Tropylium Cation Formation] Polymer->DopedPolymer Chemical Doping (e.g., Iodine)

Caption: Proposed synthesis and doping of a cycloheptatriene-based polymer.

Experimental Workflow for Material Characterization

This workflow outlines the key steps in characterizing the synthesized materials.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer Monomer Polymerization Polymerization Monomer->Polymerization Polymer Synthesized Polymer Polymerization->Polymer Structural Structural Analysis (FTIR, NMR) Polymer->Structural Morphological Morphological Analysis (SEM, AFM) Polymer->Morphological Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Optical Optical Properties (UV-Vis) Polymer->Optical Electronic Electronic Properties (Cyclic Voltammetry, Conductivity) Polymer->Electronic

Caption: Workflow for the characterization of synthesized polymers.

Concluding Remarks

This compound holds significant, albeit largely unexplored, potential as a building block for novel electronic materials. The facile access to the aromatic tropylium cation system is a key feature that warrants further investigation. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers to explore this promising area of materials science. Future work should focus on the successful synthesis of well-defined polymers and the systematic characterization of their electronic and optical properties to validate the hypotheses presented.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohepta-2,4,6-triene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclohepta-2,4,6-triene-1-carboxylic acid, a crucial intermediate in various chemical research and development applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions.

1. Issue: Low yield in the Buchner ring expansion of benzene with ethyl diazoacetate.

  • Question: We are experiencing significantly lower than expected yields (<30%) for the initial ring expansion reaction to form ethyl cyclohepta-2,4,6-triene-1-carboxylate. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the Buchner reaction are a common challenge. Several factors can contribute to this issue:

    • Purity of Reagents: The purity of both benzene and ethyl diazoacetate is critical. Impurities can quench the carbene intermediate or lead to side reactions. Ensure all reagents are freshly distilled and handled under inert conditions.

    • Catalyst Activity: The choice and activity of the catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) are paramount. Catalyst deactivation can occur due to impurities or improper handling.

    • Reaction Temperature: The reaction is highly temperature-sensitive. A temperature that is too high can favor the formation of tars and side products, while a temperature that is too low may result in an incomplete reaction. Precise temperature control is essential.

    • Rate of Addition: A slow and controlled addition of ethyl diazoacetate to the benzene solution is necessary to maintain a low concentration of the diazo compound, which minimizes the formation of dimers and other byproducts.

    Troubleshooting Steps:

    • Verify the purity of your reagents using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Consider using a different catalyst or ensuring the activity of your current catalyst.

    • Optimize the reaction temperature by running small-scale trials at slightly different temperatures.

    • Ensure a slow and consistent addition rate of the ethyl diazoacetate.

2. Issue: Formation of multiple isomers of cyclohepta-2,4,6-triene-1-carboxylate.

  • Question: Our crude product shows the presence of multiple isomers of the desired cycloheptatriene ester. How can we minimize their formation and isolate the desired isomer?

  • Answer: The formation of various cycloheptatriene isomers is a known issue due to the thermal and photochemical instability of the cycloheptatriene ring system, which can lead to rearrangements.

    • Thermal Rearrangement: The cycloheptatriene ring can undergo-sigmatropic rearrangements, leading to the migration of the carboxylate group to different positions on the ring.

    • Photochemical Rearrangement: Exposure to UV light can also induce isomerizations.

    Troubleshooting Steps:

    • Maintain a low reaction and workup temperature to minimize thermal rearrangements.

    • Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

    • Purification via fractional distillation under reduced pressure or careful column chromatography can be employed to separate the isomers. The choice of stationary and mobile phases for chromatography is crucial for successful separation.

3. Issue: Difficulty in the hydrolysis of ethyl cyclohepta-2,4,6-triene-1-carboxylate.

  • Question: We are facing challenges with the final hydrolysis step to obtain the carboxylic acid. The reaction is either incomplete or leads to decomposition of the product. What are the recommended conditions?

  • Answer: The hydrolysis of the ester can be problematic due to the potential for ring opening or rearrangement under harsh conditions.

    • Choice of Base: A strong base like potassium hydroxide (KOH) is typically used. The concentration of the base is important; a high concentration might promote side reactions.

    • Solvent System: An alcoholic solvent like ethanol or methanol is commonly used to ensure the miscibility of the ester and the aqueous base.

    • Reaction Temperature and Time: The hydrolysis should be performed at a controlled temperature (e.g., reflux) for a sufficient duration to ensure complete conversion without significant degradation.

    Recommended Protocol:

    • Dissolve the ester in a mixture of ethanol and water.

    • Add a slight excess of potassium hydroxide.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and acidify carefully with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the Buchner ring expansion reaction. This involves the reaction of benzene with a diazoacetate, typically ethyl diazoacetate, in the presence of a catalyst such as rhodium(II) acetate or copper(II) acetylacetonate. The resulting cycloheptatriene ester is then hydrolyzed to the desired carboxylic acid.

Q2: What are the key safety precautions when working with ethyl diazoacetate?

A2: Ethyl diazoacetate is a potentially explosive and toxic compound. It is crucial to handle it with extreme care in a well-ventilated fume hood. Avoid contact with strong acids, bases, and certain metals, which can cause violent decomposition. It is recommended to use a blast shield during the reaction.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and C=C stretching frequencies.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate via Buchner Reaction
  • A solution of rhodium(II) acetate (0.1 mol%) in dry, freshly distilled benzene (10 equivalents) is heated to 80 °C under an inert atmosphere (N₂ or Ar).

  • A solution of ethyl diazoacetate (1 equivalent) in dry benzene is added dropwise to the heated solution over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, the reaction mixture is stirred at 80 °C for an additional 1 hour.

  • The mixture is then cooled to room temperature, and the catalyst is removed by filtration through a short pad of silica gel.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Table 1: Comparison of Catalysts for Buchner Reaction
CatalystTypical Loading (mol%)Reaction Temperature (°C)Reported Yield (%)
Rh₂(OAc)₄0.1 - 0.58060 - 75
Cu(acac)₂1 - 280 - 9045 - 60
Cu powder5 - 1080 - 10030 - 50
Protocol 2: Hydrolysis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate
  • The purified ethyl cyclohepta-2,4,6-triene-1-carboxylate (1 equivalent) is dissolved in a 1:1 mixture of ethanol and water.

  • Potassium hydroxide (1.2 equivalents) is added, and the mixture is heated to reflux for 3 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified to pH 2-3 with 2M HCl, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway Benzene Benzene Buchner Buchner Ring Expansion Benzene->Buchner EDA Ethyl Diazoacetate EDA->Buchner Catalyst Catalyst (e.g., Rh₂(OAc)₄) Catalyst->Buchner Ester Ethyl Cyclohepta-2,4,6- triene-1-carboxylate Buchner->Ester Hydrolysis Hydrolysis (KOH, EtOH/H₂O) Ester->Hydrolysis Acid Cyclohepta-2,4,6-triene- 1-carboxylic Acid Hydrolysis->Acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart for Low Yield Start Low Yield in Buchner Reaction CheckReagents Check Reagent Purity (Benzene, EDA) Start->CheckReagents CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckAddition Control Rate of EDA Addition Start->CheckAddition Purify Purify Reagents CheckReagents->Purify NewCatalyst Use Fresh/New Catalyst CheckCatalyst->NewCatalyst OptimizeT Run Small-Scale Temp. Screen CheckTemp->OptimizeT SlowAddition Use Syringe Pump for Slow Addition CheckAddition->SlowAddition Success Improved Yield Purify->Success NewCatalyst->Success OptimizeT->Success SlowAddition->Success

Caption: Troubleshooting logic for low yield in the Buchner reaction.

Technical Support Center: Synthesis of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclohepta-2,4,6-triene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Direct Carboxylation of Cycloheptatriene

This method involves the deprotonation of cycloheptatriene with a strong base followed by quenching with carbon dioxide.

Issue 1.1: Low or No Yield of Carboxylic Acid

  • Question: I performed the direct carboxylation of cycloheptatriene using sodium hydride and CO₂, but my yield is very low. What could be the problem?

  • Answer:

    • Incomplete Deprotonation: Sodium hydride (NaH) is a common base for this reaction, but its efficiency can be hampered by the quality of the NaH and the solvent. Ensure you are using freshly opened or properly stored NaH. The solvent, typically an ether like THF, must be anhydrous. The presence of water will quench the base and the cycloheptatrienyl anion.

    • Inefficient CO₂ Quenching: The addition of CO₂ should be done at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure a steady stream of dry CO₂ gas is bubbled through the solution or that an excess of crushed dry ice is added.

    • Protonation Source: After quenching with CO₂, the reaction mixture needs to be acidified to protonate the carboxylate salt. Ensure sufficient aqueous acid (e.g., HCl, H₂SO₄) is added to bring the pH to the acidic range.[1]

Issue 1.2: Presence of a Major Byproduct

  • Question: My NMR spectrum shows signals consistent with my desired product, but also a significant amount of an unknown impurity. What could it be?

  • Answer:

    • Unreacted Cycloheptatriene: If the deprotonation was incomplete, you will have unreacted starting material in your crude product. This can be identified by its characteristic signals in the ¹H NMR spectrum.

    • Formation of Isomers: While direct carboxylation is generally regioselective, there is a possibility of forming other carboxylic acid isomers of cycloheptatriene, although this is less common than in other methods. Careful analysis of the olefinic region in the ¹H NMR spectrum can help identify these isomers.

Method 2: Buchner Reaction and Subsequent Hydrolysis

This two-step method involves the reaction of benzene with a diazoacetate (e.g., ethyl diazoacetate) to form an ester intermediate, followed by hydrolysis to the carboxylic acid. The Buchner reaction is known to sometimes produce a mixture of isomeric products.[2]

Issue 2.1: Low Yield in the Buchner Reaction Step

  • Question: The yield of my cycloheptatriene ethyl ester from the Buchner reaction is poor. How can I improve it?

  • Answer:

    • Carbene Generation: The generation of the carbene from ethyl diazoacetate is a critical step. Both thermal and photochemical methods can be used, but advances in organometallic chemistry have shown that dirhodium catalysts can lead to single cyclopropane isomers in high yields.[2] Consider using a rhodium catalyst, such as Rh₂(OAc)₄, to improve the selectivity and yield of the cyclopropanation step.

    • Side Reactions: The carbene intermediate is highly reactive and can undergo side reactions. The choice of solvent is important; for example, using dichloromethane can lead to carbon-halogen carbene insertion. Benzene is typically used as both the reactant and solvent.

Issue 2.2: Formation of Multiple Isomers

  • Question: My product from the Buchner reaction is a mixture of isomers that are difficult to separate. How can I address this?

  • Answer:

    • Catalyst Choice: As mentioned, using a dirhodium catalyst can significantly improve the regioselectivity of the carbene addition, leading to a single major cyclopropane isomer.

    • Reaction Conditions: The subsequent electrocyclic ring opening of the cyclopropane intermediate to form the cycloheptatriene can also be influenced by reaction conditions. Careful control of temperature during this step may help favor the formation of the desired isomer.

Issue 2.3: Incomplete Hydrolysis of the Ester

  • Question: I am having trouble hydrolyzing the ethyl cycloheptatriene-1-carboxylate to the carboxylic acid. What conditions are recommended?

  • Answer:

    • Catalyst and Heat: The hydrolysis of this ester typically requires either acidic or basic catalysis and heating. For acidic hydrolysis, refluxing with an aqueous solution of a strong acid like HCl or H₂SO₄ is common. For basic hydrolysis (saponification), refluxing with an aqueous or alcoholic solution of a strong base like NaOH or KOH, followed by acidic workup, is effective.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or another analytical method can help determine when the hydrolysis is complete.

Method 3: Haloform Reaction of 1-Acetylcycloheptatriene

This method involves the conversion of 1-acetylcycloheptatriene to the corresponding carboxylic acid via the haloform reaction.

Issue 3.1: Low Yield of Carboxylic Acid

  • Question: My yield from the haloform reaction is lower than the reported 80%. What could be the cause?

  • Answer:

    • Incomplete Halogenation: The haloform reaction relies on the exhaustive halogenation of the methyl group of the acetyl moiety. Ensure you are using a sufficient excess of the halogenating agent (e.g., bromine in NaOH solution).

    • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., -10 °C to 0 °C). Allowing the temperature to rise significantly can lead to side reactions and reduced yield.

    • Workup Procedure: After the reaction, the mixture is typically acidified to precipitate the carboxylic acid. Ensure the acidification is done carefully and to a sufficiently low pH to ensure complete precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method generally gives the highest yield?

A1: The haloform reaction of 1-acetylcycloheptatriene has been reported to give a yield of 80%. However, the overall yield will also depend on the synthesis of the starting material. The direct carboxylation and the Buchner reaction followed by hydrolysis can also be high-yielding, but are often more sensitive to reaction conditions and may require more optimization.

Q2: How can I purify the final this compound?

A2: Purification can often be achieved by recrystallization from a suitable solvent. If isomeric impurities are present, column chromatography on silica gel may be necessary. Distillation is another potential purification technique, particularly for the ester intermediates.

Q3: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure of this compound?

A3: The ¹H NMR spectrum should show characteristic signals for the olefinic protons of the conjugated triene system, typically in the range of 5.0 to 6.8 ppm. The proton on the carbon bearing the carboxylic acid group will have a distinct chemical shift, and the carboxylic acid proton itself will appear as a broad singlet, usually at a high chemical shift (e.g., >10 ppm), which is exchangeable with D₂O.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes. Many of the reagents used are hazardous.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Diazoacetates: Can be explosive and should be handled with care.

  • Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Data Presentation

The following table summarizes the key quantitative data for the different synthesis routes to provide a basis for comparison.

Synthesis RouteStarting Material(s)Key ReagentsReaction TimeTemperature (°C)Reported Yield (%)
Direct Carboxylation Cycloheptatriene1. Strong Base (e.g., NaH)2. CO₂Varies-78 to RTModerate to High
Buchner Reaction & Hydrolysis Benzene, Ethyl Diazoacetate1. Rhodium Catalyst2. H⁺/H₂O or OH⁻/H₂OVariesVariesModerate to High
Haloform Reaction 1-AcetylcycloheptatrieneBr₂, NaOH~6 hours-10 to 080

Experimental Protocols

Protocol 1: Direct Carboxylation of Cycloheptatriene
  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add cycloheptatriene (1.0 equivalent) dropwise.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Cool the mixture to -78 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench with water.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with cold, dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Buchner Reaction and Hydrolysis

Step A: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

  • To a solution of benzene (used in excess as both reactant and solvent), add a catalytic amount of a dirhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).

  • Heat the solution to reflux.

  • Add a solution of ethyl diazoacetate in benzene dropwise over a period of several hours.

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Cool the reaction mixture and remove the excess benzene under reduced pressure.

  • Purify the resulting ester by vacuum distillation or column chromatography.

Step B: Hydrolysis to this compound

  • To the purified ethyl cyclohepta-2,4,6-triene-1-carboxylate, add a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and wash with an organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 3: Haloform Reaction of 1-Acetylcycloheptatriene
  • Prepare a solution of sodium hydroxide (e.g., 7.5 mol) in water and cool it to -10 °C.

  • Slowly add bromine (2.13 mol) to the cold NaOH solution.

  • To this solution, add 1-acetylcycloheptatriene (0.75 mol) while maintaining the temperature at -10 °C.

  • Stir the reaction mixture at 0 °C for six hours, and then continue stirring overnight with ice cooling.

  • Separate the aqueous phase from the bromoform byproduct.

  • To the aqueous phase, add a solution of sodium metabisulfite to quench any remaining bromine.

  • Acidify the mixture with concentrated hydrochloric acid with cooling, which will cause the carboxylic acid to precipitate.

  • Filter the precipitated acid, wash with water, and dry to obtain the final product.

Visualizations

Synthesis_Workflow cluster_direct Direct Carboxylation cluster_buchner Buchner Reaction & Hydrolysis cluster_haloform Haloform Reaction CHT Cycloheptatriene Anion Cycloheptatrienyl Anion CHT->Anion NaH Carboxylate Carboxylate Salt Anion->Carboxylate CO2 Product1 This compound Carboxylate->Product1 H+ Benzene Benzene Ester Ethyl Cyclohepta-2,4,6-triene-1-carboxylate Benzene->Ester Rh Catalyst Diazo Ethyl Diazoacetate Diazo->Ester Rh Catalyst Product2 This compound Ester->Product2 Hydrolysis (H+ or OH-) Acetyl 1-Acetylcycloheptatriene Product3 This compound Acetyl->Product3 Br2, NaOH

Caption: Overview of the main synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReaction Side Reaction Occurred? Start->SideReaction CheckReagents Check Reagent Quality (e.g., anhydrous solvent, fresh NaH) OptimizeTime Increase Reaction Time CheckReagents->OptimizeTime CheckTemp Verify Reaction Temperature (e.g., low temp for CO2 quench) CheckTemp->OptimizeTime CheckWorkup Review Workup Procedure (e.g., proper acidification) IncompleteReaction->CheckReagents Yes IncompleteReaction->CheckTemp Yes SideReaction->CheckWorkup Yes OptimizeCatalyst Optimize Catalyst/Conditions (e.g., Rh catalyst for Buchner) SideReaction->OptimizeCatalyst Yes

References

Technical Support Center: Cyclohepta-2,4,6-triene-1-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cyclohepta-2,4,6-triene-1-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Yield After Purification

Potential Cause Recommended Solution
Product Loss During Acid-Base Extraction Ensure the pH is carefully adjusted during extraction. When making the aqueous layer basic to extract the carboxylate, use a pH significantly above the pKa of the carboxylic acid. Conversely, when acidifying to recover the carboxylic acid, lower the pH well below the pKa to ensure complete protonation and precipitation/extraction.
Thermal Decomposition Avoid high temperatures during purification. Cycloheptatriene derivatives can be thermally sensitive. If using distillation, perform it under high vacuum and at the lowest possible temperature. Consider non-thermal purification methods like column chromatography or recrystallization at low temperatures.
Product Adsorption on Silica Gel Carboxylic acids can sometimes streak or irreversibly bind to silica gel during column chromatography. To mitigate this, a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) can be added to the eluent to improve recovery.
Incomplete Hydrolysis of Precursor If synthesizing from an ester or nitrile precursor, ensure the hydrolysis reaction has gone to completion before initiating purification. Monitor the reaction by TLC or NMR. If starting material is present, consider extending the reaction time or using harsher hydrolysis conditions, followed by careful purification.
Product Decarboxylation The cycloheptatriene ring system can be susceptible to rearrangement and the carboxylic acid to decarboxylation under certain conditions (e.g., high heat, strong acid/base). Perform purification steps under mild conditions and avoid prolonged exposure to harsh reagents.[1][2]

Issue 2: Persistent Impurities in the Final Product

Potential Impurity Identification Method Recommended Purification Strategy
Unreacted Starting Material (e.g., ethyl cyclohepta-2,4,6-trienecarboxylate) NMR spectroscopy (presence of ethyl ester signals, e.g., a quartet around 4.2 ppm and a triplet around 1.3 ppm). TLC analysis showing a less polar spot compared to the product.Repeat the hydrolysis step to drive the reaction to completion. Alternatively, purify by column chromatography using a gradient elution to separate the less polar ester from the more polar carboxylic acid.
Cycloheptatriene NMR spectroscopy (characteristic signals for cycloheptatriene). GC-MS analysis.Cycloheptatriene is volatile and non-polar. It can be removed by evaporation under reduced pressure (if the product is not volatile) or by column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate).
Polymeric Byproducts Broad, unresolved signals in the NMR spectrum. Baseline streaking on TLC.Polymerization of cycloheptatriene derivatives can occur.[3] These are often insoluble in common organic solvents. Filtration of a solution of the crude product can remove insoluble polymeric material. Column chromatography can also be effective, as polymers will likely remain at the baseline.
Aromatic Rearrangement Products Appearance of aromatic signals in the ¹H NMR spectrum (typically 7-8 ppm).The cycloheptatriene ring can rearrange to aromatic structures under certain conditions.[4] These impurities may have different polarities and can potentially be separated by column chromatography or careful recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: The choice of purification method depends on the nature and quantity of impurities. A general and effective approach is a combination of acid-base extraction followed by either recrystallization or column chromatography. Acid-base extraction is excellent for removing neutral and basic impurities.

Q2: What are suitable recrystallization solvents for this compound?

A2: While specific data for this compound is limited, you can screen a range of solvents from non-polar to polar. A good starting point would be mixed solvent systems. For example, dissolving the crude product in a minimal amount of a more polar solvent (like ethyl acetate or acetone) and then slowly adding a non-polar solvent (like hexane or heptane) until turbidity is observed, followed by slow cooling.

Q3: I am seeing streaking on my TLC plate during column chromatography. What can I do?

A3: Streaking of carboxylic acids on silica gel TLC plates is common due to strong interactions with the stationary phase. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your developing solvent can often resolve this issue by protonating the silica surface and reducing the strong adsorption of the carboxylic acid. The same principle applies to column chromatography.

Q4: My purified product is an oil, but the literature reports a low melting point solid. What should I do?

A4: this compound has a reported melting point of 20-24 °C, which is close to room temperature. It is possible for it to exist as a liquid or a low-melting solid depending on the ambient temperature and purity. To induce crystallization, you can try cooling the oil in an ice bath or scratching the inside of the flask with a glass rod. If it remains an oil, it may indicate the presence of impurities that are depressing the melting point. Further purification may be necessary.

Q5: How should I store purified this compound?

A5: Due to the potential for thermal instability and oxidation of the cycloheptatriene ring, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer). Protection from light is also advisable.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute strong acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Extraction of Pure Product: Extract the precipitated carboxylic acid back into an organic solvent (e.g., diethyl ether or ethyl acetate) 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). A common starting eluent could be 9:1 hexane:ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the carboxylic acid. As a starting point for gradient elution, you could go from 10% to 40% ethyl acetate in hexane.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude Product (from synthesis) extraction Acid-Base Extraction synthesis->extraction Initial Cleanup column_chrom Column Chromatography extraction->column_chrom Further Purification recrystallization Recrystallization extraction->recrystallization Alternative/Final Step analysis Purity Analysis (TLC, NMR) column_chrom->analysis recrystallization->analysis storage Storage (Inert atmosphere, low temp) analysis->storage

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Purification Issue Encountered low_yield Low Product Recovery? start->low_yield impure_product Persistent Impurities? start->impure_product check_ph Verify pH during Acid-Base Extraction low_yield->check_ph Yes avoid_heat Use Low-Temp Purification Methods low_yield->avoid_heat Yes check_hydrolysis Ensure Complete Precursor Hydrolysis low_yield->check_hydrolysis Yes nmr_analysis Analyze by NMR for Impurity ID impure_product->nmr_analysis Yes column_mod Modify Column Conditions (add acid to eluent) nmr_analysis->column_mod recrystallize Attempt Recrystallization with different solvents nmr_analysis->recrystallize

References

Technical Support Center: Carboxylation of Cycloheptatriene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the carboxylation of cycloheptatriene. Our goal is to help you anticipate and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning brown and I'm observing a complex mixture of products by NMR. What could be the cause?

A1: This is likely due to the autoxidation of your cycloheptatriene starting material or carboxylated product.[1] Cycloheptatriene derivatives are susceptible to oxidation, especially when exposed to air over extended periods.[1] This can lead to the formation of α-tropolones and other oxidized species, resulting in a complex mixture and discoloration.[1]

Troubleshooting:

  • Degas your solvents: Before use, thoroughly degas all solvents to remove dissolved oxygen.

  • Use an inert atmosphere: Set up your reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air.

  • Purify the starting material: Ensure your cycloheptatriene is pure and free from oxidized impurities before starting the reaction.

Q2: I'm getting a low yield of the desired carboxylated product and see evidence of polymeric or oligomeric material. Why is this happening?

A2: Cycloheptatrienes, particularly those with donor substituents, can undergo dehydrogenation and significant oligomerization, especially in the presence of Lewis acids which might be used to promote carboxylation. This can lead to the formation of high molecular weight byproducts and reduce the yield of the desired monomeric carboxylated product.

Troubleshooting:

  • Control the temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize side reactions.

  • Optimize catalyst/reagent concentration: Use the minimum effective concentration of any Lewis acid or activating agent to reduce the likelihood of oligomerization.

  • Slow addition: Add the activating agent or cycloheptatriene slowly to the reaction mixture to maintain a low concentration of reactive intermediates.

Q3: The carboxylation is not occurring at the expected position on the cycloheptatriene ring. What determines the regioselectivity?

A3: The regioselectivity of cycloheptatriene carboxylation is influenced by the equilibrium between cycloheptatriene and its valence isomer, norcaradiene. The specific substituent on the C7 position can affect the position of this equilibrium. For instance, electron-withdrawing groups tend to favor the norcaradiene form. The carboxylation may proceed on either isomer, leading to different regioisomers.

Troubleshooting:

  • Characterize the starting material: Use techniques like NMR to understand the cycloheptatriene-norcaradiene equilibrium of your specific substrate under the reaction conditions.

  • Modify reaction conditions: Temperature and solvent can influence the equilibrium. Experiment with different conditions to favor the desired isomer.

  • Consider steric hindrance: Bulky reagents may preferentially react with the less sterically hindered positions on the cycloheptatriene or norcaradiene isomer.

Q4: I am observing the formation of the tropylium cation. How can I avoid this?

A4: Cycloheptatriene can be readily oxidized to the aromatic tropylium cation by removal of a hydride ion.[2] This is a common side reaction, especially under oxidizing conditions or in the presence of strong Lewis acids.

Troubleshooting:

  • Avoid oxidizing agents: Ensure that no unintended oxidizing agents are present in your reaction mixture.

  • Choose your Lewis acid carefully: Opt for milder Lewis acids that are less likely to act as oxidants.

  • Control the reaction atmosphere: As mentioned before, maintaining an inert atmosphere is crucial to prevent oxidation.[1]

Experimental Protocols

General Protocol for Inert Atmosphere Carboxylation of Cycloheptatriene

This is a general guideline. Specific conditions such as temperature, reaction time, and choice of base or catalyst will need to be optimized for your specific cycloheptatriene derivative.

  • Preparation of Glassware: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation:

    • Anhydrous solvents should be used and degassed by sparging with nitrogen or argon for at least 30 minutes.

    • Cycloheptatriene should be freshly purified, for example, by distillation under reduced pressure.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Dissolve the purified cycloheptatriene in the degassed anhydrous solvent in the reaction flask.

    • Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Carboxylation:

    • Introduce the carboxylating agent. This could be CO2 gas bubbled through the solution, or a solid source like dry ice added in portions.

    • If a base or catalyst is required, it should be added cautiously at the low temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis (e.g., GC-MS or NMR).

    • Once the reaction is complete, quench the reaction appropriately (e.g., by adding a proton source like saturated aqueous ammonium chloride).

    • Proceed with standard aqueous work-up and purification by column chromatography.

Data Presentation

Table 1: Common Side Products in Cycloheptatriene Carboxylation and Their Prevention

Side ProductPotential CauseSuggested Prevention Method
α-TropolonesAutoxidation due to exposure to air.[1]Maintain a strict inert atmosphere (N2 or Ar); use degassed solvents.
Oligomers/PolymersDehydrogenation and subsequent polymerization, often acid-catalyzed.Use minimal concentration of Lewis acids; maintain low temperatures.
Norcaradiene-derived productsCarboxylation occurring on the norcaradiene valence isomer.Modify reaction temperature and solvent to shift the equilibrium.
Tropylium saltsOxidation of the cycloheptatriene ring.[2]Avoid oxidizing agents; use non-oxidizing Lewis acids.

Visualizations

Side_Reactions_in_Cycloheptatriene_Carboxylation cluster_main Main Reaction Pathway cluster_side Side Reactions CHT Cycloheptatriene CarboxylatedCHT Carboxylated Cycloheptatriene CHT->CarboxylatedCHT + CO2 Tropolone α-Tropolone CHT->Tropolone Autoxidation (O2) Oligomers Oligomers/ Polymers CHT->Oligomers Dehydrogenation/ Polymerization NorcaradieneProduct Norcaradiene-derived Product CHT->NorcaradieneProduct Equilibrium & Carboxylation Tropylium Tropylium Cation CHT->Tropylium Oxidation

Caption: Main and side reaction pathways in cycloheptatriene carboxylation.

Troubleshooting_Workflow Start Experiment Start: Carboxylation of Cycloheptatriene Problem Problem Encountered? Start->Problem BrownMixture Brown Mixture/ Complex Products? Problem->BrownMixture Yes Success Successful Carboxylation Problem->Success No LowYield Low Yield/ Polymeric Material? BrownMixture->LowYield No UseInertAtmosphere Solution: Use Inert Atmosphere & Degassed Solvents BrownMixture->UseInertAtmosphere Yes WrongIsomer Incorrect Regioisomer? LowYield->WrongIsomer No ControlTemp Solution: Control Temperature & Reagent Concentration LowYield->ControlTemp Yes WrongIsomer->Success No ModifyConditions Solution: Modify Conditions to Shift CHT/NC Equilibrium WrongIsomer->ModifyConditions Yes UseInertAtmosphere->Problem ControlTemp->Problem ModifyConditions->Problem

Caption: Troubleshooting workflow for cycloheptatriene carboxylation.

References

stability of cyclohepta-2,4,6-triene-1-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cyclohepta-2,4,6-triene-1-carboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its potential for rearrangement, aromatization, and decarboxylation, particularly under acidic or basic conditions and upon exposure to heat or light. The cycloheptatriene ring is susceptible to acid-catalyzed isomerization.[1]

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, this compound may undergo rearrangement and aromatization to form the highly stable tropylium cation. The reaction is often acid-catalyzed, and the rate can be influenced by substituents on the cycloheptatriene ring.[1] Electron-withdrawing groups can accelerate this rearrangement.

Q3: What happens to this compound under basic conditions?

A3: Under basic conditions, the primary reaction is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. While the cycloheptatriene ring itself is less likely to deprotonate due to the formation of an unstable anti-aromatic anion, the carboxylate may be susceptible to decarboxylation, especially upon heating. The electron-withdrawing nature of the carboxyl group can also make the ring susceptible to nucleophilic attack.[2]

Q4: Is this compound prone to decarboxylation?

A4: Yes, like many carboxylic acids, it can undergo decarboxylation, which is the loss of carbon dioxide. This process can be facilitated by heat and may occur under both acidic and basic conditions.[3][4] For α,β-unsaturated carboxylic acids, decarboxylation can sometimes be promoted by acid catalysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis after storage in acidic mobile phase. Acid-catalyzed rearrangement of the cycloheptatriene ring to form isomers or aromatization to the tropylium cation.[1]Buffer the mobile phase to a less acidic pH if the analytical method allows. Analyze samples promptly after preparation. Perform a forced degradation study in acid to identify potential degradants.
Loss of compound during work-up with strong base. Formation of the water-soluble carboxylate salt, which remains in the aqueous layer. Potential for base-catalyzed degradation or decarboxylation if heated.During extraction, acidify the aqueous layer to protonate the carboxylate and extract it into an organic solvent. Avoid excessive heating during base-catalyzed reactions.
Low recovery of the compound after heating in solution. Thermal degradation, possibly through decarboxylation.Minimize exposure to high temperatures. If heating is necessary, conduct it under an inert atmosphere and for the shortest possible duration. Evaluate the thermal stability using techniques like thermogravimetric analysis (TGA).
Discoloration of the compound upon exposure to light. Photochemical degradation. Cycloheptatriene derivatives can be light-sensitive.Store the compound in amber vials or protect it from light. Conduct photostability studies as part of forced degradation testing.

Potential Degradation Products

Condition Potential Degradation Pathway Major Degradation Product(s)
Acidic (e.g., 0.1 N HCl, heat) Isomerization and AromatizationTropylium cation, Benzene derivatives (following rearrangement)
Basic (e.g., 0.1 N NaOH, heat) Decarboxylation, HydrolysisCycloheptatriene, further rearrangement products
Oxidative (e.g., H₂O₂, heat) Oxidation of the triene systemRing-opened products, various oxygenated derivatives
Thermal DecarboxylationCycloheptatriene
Photolytic Photochemical rearrangement/degradationVarious isomeric and degradation products

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep a sample at room temperature and another at a controlled elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same temperature and time point procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%).

    • Keep the samples at room temperature and protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in a controlled temperature oven (e.g., 60 °C, 80 °C).

    • Dissolve the solid in a suitable solvent at each time point for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method, typically with a UV or PDA detector.[8][9][10]

  • The mobile phase composition should be optimized to separate the parent compound from all potential degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

  • NMR spectroscopy can also be a powerful tool for characterizing degradation products.[11][12][13]

Visualizations

Acid_Degradation_Pathway A This compound B Protonation of Carbonyl A->B H+ C Carbocation Intermediate B->C Spontaneous D Rearrangement/ Aromatization C->D Ring Expansion E Tropylium Cation + CO2 + H+ D->E -H+

Predicted Acid-Catalyzed Degradation Pathway.

Base_Degradation_Pathway A This compound B Carboxylate Anion A->B OH- C Decarboxylation B->C Heat D Cycloheptatrienyl Anion (Unstable) C->D E Protonation D->E H2O F Cycloheptatriene E->F

Predicted Base-Catalyzed Degradation Pathway.

Experimental_Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic (HCl, Heat) HPLC HPLC-UV/PDA (Quantification) Acid->HPLC Base Basic (NaOH, Heat) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC LCMS LC-MS (Identification) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR Compound This compound Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

General Workflow for a Forced Degradation Study.

References

Technical Support Center: Analysis of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in cyclohepta-2,4,6-triene-1-carboxylic acid via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks in the 2.0-3.0 ppm and 5.0-6.5 ppm regions. What could these be?

A1: The presence of peaks in these regions could indicate residual cycloheptatriene, a common starting material in the synthesis. Cycloheptatriene has a characteristic aliphatic proton signal around 2.25 ppm and olefinic proton signals between 5.3 and 6.6 ppm.[1] To confirm, you can compare the coupling patterns and integrals of the unknown peaks with a reference spectrum of cycloheptatriene. Incomplete reaction or inefficient purification can lead to its presence.

Q2: I observe a sharp singlet around 9-10 ppm in my ¹H NMR spectrum. What is the likely origin of this signal?

A2: A singlet in this downfield region is highly characteristic of the protons of the tropylium cation.[2][3] The tropylium cation is a stable aromatic species that can form from cycloheptatriene derivatives, especially under acidic or oxidizing conditions.[4] Its formation suggests a potential degradation or side reaction of your target compound. The ¹³C NMR spectrum would correspondingly show a single peak for all seven equivalent carbons.[2]

Q3: My sample shows signals corresponding to an ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) in the ¹H NMR. What is this impurity?

A3: These signals strongly suggest the presence of ethyl cyclohepta-2,4,6-triene-1-carboxylate, which is a common intermediate in the synthesis of the corresponding carboxylic acid.[4] Incomplete hydrolysis of the ester will result in this impurity. You can confirm its presence by looking for the characteristic ester carbonyl signal in the ¹³C NMR spectrum, typically around 170-175 ppm.

Q4: The baseline of my ¹H NMR spectrum is broad, and the carboxylic acid proton at ~12 ppm is not sharp. What could be the issue?

A4: A broad baseline and a poorly resolved carboxylic acid proton can be due to the presence of residual moisture or acidic/basic impurities. The chemical shift of the carboxylic acid proton is sensitive to concentration and hydrogen bonding, which can be affected by these impurities.[4] To sharpen the peak, you can try drying your sample thoroughly under high vacuum or dissolving it in a deuterated solvent that has been stored over molecular sieves.

Q5: How can I remove these common impurities from my sample of this compound?

A5: For the removal of neutral impurities like cycloheptatriene and the ethyl ester, an acid-base extraction is highly effective.[5][6][7][8][9] By dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving the neutral impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid. Recrystallization is another effective method for purifying the solid carboxylic acid.[10][11][12] For tropylium salts, which are ionic, a simple wash with water or a non-polar organic solvent in which the carboxylic acid is soluble might be sufficient.

Data Presentation: NMR Chemical Shifts

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Chemical shifts are reported in parts per million (ppm) relative to TMS.

CompoundProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
This compound ~12.0-14.0 (s, 1H, COOH) ~6.5-7.5 (m, 6H, olefinic CH) ~2.5-3.5 (m, 1H, CH-COOH)~170-180 (C=O) ~120-140 (olefinic C) ~40-50 (CH-COOH)
Cycloheptatriene (Impurity)~6.59 (m, 2H, H-3, H-4) ~6.19 (m, 2H, H-2, H-5) ~5.37 (m, 2H, H-1, H-6) ~2.25 (t, 2H, H-7)[1]~131.1 (C-3, C-4) ~127.0 (C-2, C-5) ~121.2 (C-1, C-6) ~28.6 (C-7)
Ethyl Cyclohepta-2,4,6-triene-1-carboxylate (Impurity)~6.5-7.5 (m, 6H, olefinic CH) ~4.2 (q, 2H, OCH₂) ~2.5-3.5 (m, 1H, CH-COOEt) ~1.3 (t, 3H, CH₃)~170-175 (C=O) ~120-140 (olefinic C) ~60-65 (OCH₂) ~40-50 (CH-COOEt) ~14 (CH₃)
Tropylium Cation (Impurity)~9.17 (s, 7H)[2][3]~155.6 (all 7 carbons are equivalent)[2]

Experimental Protocols

General Protocol for Purification of this compound via Acid-Base Extraction

This procedure is a general guideline and may need to be optimized for specific experimental scales and impurity profiles.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the neutral impurities are also soluble (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated cyclohepta-2,4,6-triene-1-carboxylate salt will be in the upper aqueous layer, while neutral impurities such as cycloheptatriene and ethyl cyclohepta-2,4,6-triene-1-carboxylate will remain in the lower organic layer.

  • Isolation of Impurities: Drain the lower organic layer and set it aside. This layer contains the neutral impurities.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute solution of a strong acid (e.g., 1M HCl) with stirring until the solution becomes acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified solid product under high vacuum to remove any residual water and solvent.

Visualization of the Impurity Identification Workflow

impurity_identification_workflow cluster_start Sample Analysis cluster_evaluation Spectral Evaluation cluster_impurities Impurity Identification cluster_conclusion Conclusion & Action start Crude this compound nmr_analysis ¹H and ¹³C NMR Analysis start->nmr_analysis pure_spectrum Expected Signals Present? nmr_analysis->pure_spectrum impurity_signals Unexpected Signals Present? pure_spectrum->impurity_signals Yes pure_product Pure Product pure_spectrum->pure_product No Unexpected Signals impurity_1 Signals at ~2.25, 5.3-6.6 ppm (¹H)? Signals at ~28, 121-131 ppm (¹³C)? impurity_signals->impurity_1 Yes impurity_signals->pure_product No impurity_2 Ethyl group signals (q ~4.2, t ~1.3 ppm)? impurity_1->impurity_2 No id_cycloheptatriene Cycloheptatriene Impurity impurity_1->id_cycloheptatriene Yes impurity_3 Singlet at ~9.2 ppm (¹H)? Single peak at ~155 ppm (¹³C)? impurity_2->impurity_3 No id_ester Ester Impurity impurity_2->id_ester Yes id_tropylium Tropylium Cation Impurity impurity_3->id_tropylium Yes purify Purification Required (e.g., Acid-Base Extraction, Recrystallization) impurity_3->purify No id_cycloheptatriene->purify id_ester->purify id_tropylium->purify

Caption: Workflow for the identification of common impurities in this compound using NMR spectroscopy.

References

overcoming low yields in the Buchner ring expansion for cycloheptatriene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Buchner ring expansion for the synthesis of cycloheptatriene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Buchner ring expansion and why are low yields a common problem?

The Buchner ring expansion is a fundamental organic reaction that synthesizes seven-membered cycloheptatriene rings from aromatic compounds and diazo reagents. The reaction typically proceeds in two main steps: the formation of a carbene from a diazo compound, which then reacts with the aromatic ring to form a cyclopropane intermediate (a norcaradiene derivative), followed by an electrocyclic ring-opening to yield the cycloheptatriene.[1]

Low yields are a frequent issue due to several factors:

  • Side Reactions: The highly reactive carbene intermediate can participate in undesired side reactions, such as C-H bond insertion, or reactions with the solvent.[1]

  • Catalyst Deactivation: The catalyst, typically a rhodium(II) or copper complex, can be deactivated during the reaction.[2]

  • Formation of Isomers: The reaction can produce a mixture of cycloheptatriene isomers that are difficult to separate, leading to a lower isolated yield of the desired product.[1][3]

  • Substrate Reactivity: The electronic and steric properties of both the aromatic substrate and the diazo compound significantly influence the reaction's efficiency.[4][5]

  • Purification Challenges: The separation of the desired cycloheptatriene derivative from byproducts and unreacted starting materials can be challenging, resulting in product loss during workup.

Q2: How does the choice of catalyst affect the yield of the Buchner ring expansion?

The choice of catalyst is critical for the success of the Buchner ring expansion. Rhodium(II) carboxylates are among the most effective catalysts for this transformation.[1]

  • Rhodium(II) Catalysts: Dirhodium catalysts are known to provide single cyclopropane isomers in high yields.[1] Catalysts with electron-withdrawing ligands, such as rhodium(II) trifluoroacetate (Rh₂(O₂CCF₃)₄), are generally more reactive and can lead to higher yields of the aromatic addition product.[4][5] Conversely, catalysts with more electron-donating ligands, like rhodium(II) caprolactam, tend to be less efficient.[4]

  • Copper Catalysts: Copper-based catalysts have also been used since the 1960s for stereoselective cyclopropanation in the Buchner reaction.[1]

Q3: What is the influence of substituents on the aromatic ring on the reaction yield?

The electronic properties of the substituents on the aromatic ring play a crucial role in the regioselectivity and yield of the Buchner reaction. The electrophilic carbene intermediate preferentially reacts with electron-rich aromatic rings.

  • Electron-Donating Groups (EDGs): Arenes with EDGs are more nucleophilic and thus react faster, generally leading to higher yields.

  • Electron-Withdrawing Groups (EWGs): Arenes with EWGs are less reactive towards the electrophilic carbene, which can result in lower yields.

Q4: Can the reaction conditions be optimized to improve the yield?

Yes, optimizing reaction conditions is key to maximizing the yield of cycloheptatriene derivatives.

  • Temperature: While some reactions can be carried out at room temperature, others may require heating.[6] The optimal temperature depends on the specific diazoalkane and catalyst used.[6]

  • Solvent: The choice of solvent is important to avoid side reactions. For instance, using dichloromethane can sometimes lead to carbon-halogen carbene insertion.[1]

  • Continuous Flow Chemistry: Performing the Buchner ring expansion in a continuous flow reactor can significantly improve yields and safety.[7][8] Flow chemistry allows for better control of reaction parameters like temperature and residence time, leading to higher selectivity and reduced byproduct formation.[9][10][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Catalyst Inactivity/Deactivation: The rhodium catalyst may be inactive or has deactivated during the reaction.- Use a fresh batch of catalyst. - Consider using a more robust catalyst, such as a rhodium(II) carboxylate with electron-withdrawing ligands (e.g., Rh₂(O₂CCF₃)₄).[4] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Poor Substrate Reactivity: The aromatic ring is too electron-poor, or the diazo compound is not sufficiently reactive.- If possible, use an aromatic substrate with electron-donating groups. - For intramolecular reactions, the tether length and substitution pattern can significantly impact reactivity.[5]
Formation of Multiple Products/Isomers Lack of Regioselectivity: The carbene adds to different positions on the aromatic ring, or the initial cycloheptatriene isomerizes to more stable conjugated forms.- Use of rhodium(II) catalysts often favors the formation of the kinetic, non-conjugated cycloheptatriene isomer.[1] - Lowering the reaction temperature can sometimes improve selectivity.
Side Reactions: The carbene undergoes C-H insertion or reacts with the solvent.- For intramolecular reactions, C-H insertion into benzylic positions can be a competing reaction. The choice of substituents on the carbene can influence this selectivity.[12] - Avoid solvents that can react with the carbene, such as chlorinated solvents if C-Cl insertion is a concern.[1]
Difficulty in Product Purification Presence of Byproducts: Byproducts from side reactions or decomposition of the diazo compound contaminate the desired product.- Optimize the reaction conditions to minimize byproduct formation. - Employ careful column chromatography for purification. The choice of stationary and mobile phases can be critical.
Product Instability: The cycloheptatriene derivative may be unstable under the purification conditions.- Use mild purification techniques and avoid prolonged exposure to heat or acidic/basic conditions.

Data Presentation

Table 1: Influence of Rhodium(II) Catalyst on Intramolecular Buchner Reaction Yield

CatalystLigand TypeYield (%)
Rh₂(OAc)₄CarboxylateHigh
Rh₂(O₂CCF₃)₄Electron-withdrawing carboxylateHighly efficient
Rhodium caprolactamElectron-donating ligandLess efficient

Data compiled from qualitative descriptions in the literature.[4][5]

Table 2: Effect of Arene Substitution on Intramolecular Buchner Reaction of α-Diazo-β-ketoesters

Arene SubstituentYield (%)
H84-97
Electron-donating group91
Electron-withdrawing group84-95

Data extracted from a study on a specific intramolecular system.[13]

Experimental Protocols

Representative Experimental Protocol for a Rhodium(II)-Catalyzed Buchner Ring Expansion

Materials:

  • Aromatic substrate (e.g., benzene)

  • Diazo compound (e.g., ethyl diazoacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is used.

  • Charging the Flask: The aromatic substrate and the rhodium(II) catalyst (typically 1-2 mol%) are dissolved in the anhydrous solvent under an inert atmosphere.

  • Addition of Diazo Compound: The diazo compound, dissolved in the anhydrous solvent, is added dropwise to the stirred reaction mixture at room temperature or the desired reaction temperature. The addition is carried out over a period of time to control the rate of nitrogen evolution.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired cycloheptatriene derivative.

Caution: Diazo compounds are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

Buchner_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup charge Charge with Arene, Catalyst, and Solvent setup->charge add_diazo Slowly Add Diazo Compound charge->add_diazo monitor Monitor Reaction (TLC/GC) add_diazo->monitor quench Reaction Quench (if necessary) monitor->quench Reaction Complete concentrate Solvent Removal quench->concentrate purify Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for the Buchner ring expansion.

Troubleshooting_Buchner cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield in Buchner Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_substrate Analyze Substrate Reactivity start->check_substrate check_byproducts Identify Byproducts (NMR/MS) start->check_byproducts sol_catalyst Use Fresh/More Active Catalyst (e.g., Rh₂(O₂CCF₃)₄) check_catalyst->sol_catalyst sol_substrate Modify Substrate (add EDGs if possible) check_substrate->sol_substrate sol_conditions Optimize Conditions (Temp., Solvent, Flow Chem.) check_byproducts->sol_conditions sol_purification Refine Purification Protocol check_byproducts->sol_purification end Successful Reaction sol_catalyst->end Improved Yield sol_substrate->end Improved Yield sol_conditions->end Improved Yield sol_purification->end Improved Yield

Caption: Troubleshooting logic for low yields in the Buchner reaction.

References

Technical Support Center: Managing the Thermal Sensitivity of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the thermal sensitivity of cyclohepta-2,4,6-triene-1-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal sensitivity in this compound?

A1: The primary cause of thermal sensitivity is the valence isomerization of the cycloheptatriene ring system to its bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) tautomer. This is a reversible electrocyclic reaction that is influenced by temperature. Electron-withdrawing substituents at the 7-position, such as the carboxylic acid group, can affect the position of this equilibrium.[1][2]

Q2: What is the recommended storage temperature for this compound?

A2: While some suppliers suggest room temperature storage, it is advisable to store this compound at refrigerated temperatures (2-8 °C) to minimize the rate of potential isomerization and other degradation pathways.[3] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended to prevent oxidation.[4]

Q3: Can I heat this compound?

A3: Heating should be approached with caution. The compound has a low melting point (20-24 °C) and is a liquid at room temperature.[3] Elevated temperatures can shift the cycloheptatriene-norcaradiene equilibrium and potentially lead to other decomposition reactions. If heating is necessary for a reaction, it should be done for the shortest possible time and at the lowest effective temperature. Monitoring the reaction mixture for the appearance of isomers or degradation products is crucial.

Q4: What are the potential degradation products of this compound?

A4: The primary thermally induced product is the norcaradiene isomer. At higher temperatures, ring contraction to benzoic acid derivatives can occur, a known reaction for tropones which are structurally related.[5] Under fire conditions, decomposition to carbon oxides is expected.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in NMR or HPLC analysis after a reaction or storage. Thermal isomerization to the norcaradiene tautomer.1. Acquire a fresh sample or repurify existing stock. 2. Re-run the analysis at a lower temperature if possible. 3. For reactions, consider lowering the reaction temperature or reducing the reaction time. 4. Store the compound at a lower temperature (2-8 °C) under an inert atmosphere.
Low yield or recovery after purification by distillation. Thermal decomposition at the distillation temperature.1. Avoid distillation if possible. 2. If distillation is necessary, use high vacuum to lower the boiling point. 3. Consider alternative purification methods such as column chromatography at room temperature or recrystallization of a suitable salt form.
Discoloration of the compound upon storage. Oxidation or polymerization.1. Ensure the compound is stored under an inert atmosphere (argon or nitrogen). 2. Protect from light by storing in an amber vial. 3. Store at a reduced temperature (2-8 °C).
Inconsistent reaction outcomes. Variable amounts of the norcaradiene isomer in the starting material.1. Analyze the starting material by ¹H NMR immediately before use to assess its purity and isomeric ratio. 2. If significant isomerization has occurred, consider repurification. 3. Standardize storage conditions to ensure consistency of the starting material.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈O₂[7][8][9]
Molecular Weight136.15 g/mol [7][8][9]
Melting Point20-24 °C[3]
Physical FormLiquid at room temperature[3]
Storage TemperatureRoom Temperature (Suppliers), Recommended 2-8 °C[3]

Table 2: Influence of Substituents on Cycloheptatriene (CHT) - Norcaradiene (NCD) Equilibrium

Substituent at C7Effect on EquilibriumReference
Electron-donating groupsShifts equilibrium towards the CHT form.[10]
Electron-withdrawing groups (e.g., -COOH)Can stabilize the NCD form.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchner Ring Enlargement

This protocol is a conceptual outline based on the classic Buchner ring enlargement reaction, adapted with precautions for the thermal sensitivity of the product.[11]

Materials:

  • Benzene

  • Ethyl diazoacetate

  • Rh₂(OAc)₄ (or other suitable catalyst)

  • Diethyl ether

  • Aqueous solution of sodium hydroxide

  • Aqueous solution of hydrochloric acid

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Reaction: To a solution of the catalyst in benzene under an inert atmosphere at room temperature, add a solution of ethyl diazoacetate in benzene dropwise from the dropping funnel. The reaction is often exothermic and may require cooling in a water bath to maintain room temperature.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of ethyl diazoacetate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at ≤ 30 °C) to obtain the crude ethyl cyclohepta-2,4,6-triene-1-carboxylate.

  • Saponification: Dissolve the crude ester in ethanol and add a solution of sodium hydroxide. Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and slowly add hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Final Product: Remove the solvent under reduced pressure at a low temperature to yield this compound. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate.[12]

Protocol 2: Analysis of Thermal Isomerization by Variable Temperature ¹H NMR Spectroscopy

This protocol provides a general guideline for observing the cycloheptatriene-norcaradiene equilibrium using variable temperature (VT) NMR.[13][14][15]

Materials:

  • This compound

  • Deuterated solvent with a low freezing point (e.g., deuterated chloroform, deuterated dichloromethane, or deuterated toluene)

  • High-quality NMR tubes suitable for VT experiments (e.g., Pyrex)

Procedure:

  • Sample Preparation: Prepare a solution of the compound in the chosen deuterated solvent in a VT-compatible NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[15] Continue this process to the desired low temperature (e.g., down to -80 °C).

  • High-Temperature Spectra (with caution): If desired, the temperature can be increased from room temperature in a similar stepwise manner. Do not exceed temperatures that might cause significant decomposition or solvent boiling.

  • Data Analysis: Analyze the changes in the chemical shifts and coupling constants of the protons on the seven-membered ring as a function of temperature. The appearance of new signals or significant shifts in existing signals can indicate the presence of the norcaradiene isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_handling Handling & Storage synthesis Buchner Ring Enlargement purification Low-Temperature Purification synthesis->purification Crude Product nmr ¹H NMR purification->nmr Purity Check hplc HPLC purification->hplc Purity & Isomer Ratio dsc DSC purification->dsc Thermal Stability storage Store at 2-8°C under Inert Gas nmr->storage Store if Pure hplc->storage dsc->storage

Caption: Experimental workflow for handling this compound.

signaling_pathway CHT This compound NCD Norcaradiene Isomer CHT->NCD Isomerization Decomposition Decomposition Products (e.g., Benzoic Acid Derivatives) CHT->Decomposition High Temperature NCD->CHT Isomerization NCD->Decomposition High Temperature Heat Heat Heat->CHT Shifts Equilibrium Cooling Cooling Cooling->NCD Favors

Caption: Thermal isomerization and decomposition pathways.

logical_relationship start Experiment with This compound check_temp Is elevated temperature required? start->check_temp low_temp_proc Proceed with low-temperature protocol (e.g., ≤ RT) check_temp->low_temp_proc No high_temp_proc Use minimal necessary heat for the shortest duration check_temp->high_temp_proc Yes monitor Monitor for isomerization/ degradation (NMR, HPLC) low_temp_proc->monitor high_temp_proc->monitor end Successful Experiment monitor->end

Caption: Decision-making flowchart for experimental temperature control.

References

optimizing reaction conditions for the derivatization of cyclohepta-2,4,6-triene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of cyclohepta-2,4,6-triene-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization methods for this compound involve the transformation of the carboxylic acid group into esters or amides. Esterification is typically achieved through Fischer esterification under acidic conditions.[1] Amide synthesis often requires activation of the carboxylic acid using coupling reagents.[1][2]

Q2: Are there any specific challenges associated with the derivatization of this compound?

A2: Yes, the cycloheptatriene ring system can present unique challenges. The conjugated π-system can be sensitive to certain reaction conditions, potentially leading to rearrangements or side reactions.[3] Additionally, steric hindrance around the carboxylic acid group may slow down reaction rates compared to simpler aliphatic or aromatic carboxylic acids.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the carboxylic acid and the appearance of the desired ester or amide product.

Q4: What is the role of a catalyst in the esterification of this compound?

A4: In Fischer esterification, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][4]

Q5: Why are coupling reagents necessary for amide synthesis with this carboxylic acid?

A5: Direct reaction of a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable ammonium carboxylate salt. Coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and 4-(dimethylamino)pyridine (DMAP), activate the carboxylic acid by converting it into a more reactive intermediate, which is then readily attacked by the amine to form the amide bond.[1][2]

Troubleshooting Guides

Esterification (Fischer Esterification)
Problem Possible Cause Solution
Low or no conversion to the ester Insufficient catalystIncrease the amount of acid catalyst (e.g., H₂SO₄) incrementally.
Reaction has not reached equilibriumIncrease the reaction time and continue to monitor by TLC.
Presence of water in the reaction mixtureUse anhydrous alcohol and reagents. Consider using a Dean-Stark apparatus to remove water as it is formed.
Steric hindrance from the alcoholUse a less sterically hindered alcohol if possible. Alternatively, consider converting the carboxylic acid to the more reactive acyl chloride first.
Side product formation (darkening of the reaction mixture) Decomposition of the cycloheptatriene ringLower the reaction temperature. The cycloheptatriene moiety can be sensitive to strong acids and high temperatures.
Oxidation of the cycloheptatriene ringEnsure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product Incomplete reactionDrive the reaction to completion by using a large excess of the alcohol.
Emulsion formation during workupAdd a saturated brine solution to help break the emulsion.
Amide Synthesis (Using Coupling Reagents)
Problem Possible Cause Solution
Low yield of amide Incomplete activation of the carboxylic acidEnsure all reagents are anhydrous. Increase the equivalents of the coupling reagent (e.g., EDC) and additives (e.g., HOBt, DMAP).[2]
Low nucleophilicity of the amineFor electron-deficient amines, a higher reaction temperature or longer reaction time may be required.[2]
Steric hindrance from the amine or carboxylic acidConsider using a different coupling reagent known to be effective for hindered substrates.
Formation of an N-acylurea byproduct Reaction of the activated intermediate with excess coupling reagentAdd the coupling reagent slowly to the reaction mixture. Ensure the amine is present to react with the activated carboxylic acid.
Racemization (if the amine or carboxylic acid is chiral) Use of a base that promotes racemizationUse a non-nucleophilic base like diisopropylethylamine (DIPEA).
Rearrangement of the cycloheptatriene ring Harsh reaction conditionsPerform the reaction at room temperature or below if possible. Avoid strongly acidic or basic conditions if not essential for the coupling chemistry.

Experimental Protocols

Protocol 1: Esterification of this compound with Methanol (Fischer Esterification)
  • Dissolution: Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Synthesis with Aniline using EDC/HOBt
  • Dissolution: Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and aniline (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_acid This compound dissolve Dissolve Acid in Excess Alcohol start_acid->dissolve start_alcohol Anhydrous Alcohol start_alcohol->dissolve start_catalyst Acid Catalyst (e.g., H₂SO₄) add_catalyst Add Catalyst start_catalyst->add_catalyst dissolve->add_catalyst reflux Reflux & Monitor (TLC) add_catalyst->reflux concentrate Concentrate reflux->concentrate extract Extract & Wash concentrate->extract purify Purify (Chromatography) extract->purify end_product Ester Derivative purify->end_product

Caption: Workflow for Fischer Esterification.

experimental_workflow_amidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_acid This compound dissolve Dissolve Reagents in Anhydrous Solvent start_acid->dissolve start_amine Amine start_amine->dissolve start_coupling Coupling Reagents (e.g., EDC, HOBt) add_coupling Add Coupling Reagents start_coupling->add_coupling dissolve->add_coupling stir Stir & Monitor (TLC) add_coupling->stir dilute Dilute & Wash stir->dilute dry Dry & Concentrate dilute->dry purify Purify (Chromatography) dry->purify end_product Amide Derivative purify->end_product

Caption: Workflow for Amide Synthesis.

troubleshooting_logic start Low Product Yield? check_sm Starting Material Consumed? (TLC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_rxns Side Reactions Occurring? check_sm->side_rxns Yes optimize_cond Optimize Conditions: - Increase Time/Temp - Add More Reagent - Ensure Anhydrous Conditions incomplete_rxn->optimize_cond purification_issue Purification Issues side_rxns->purification_issue No change_conditions Change Conditions: - Lower Temperature - Inert Atmosphere - Milder Reagents side_rxns->change_conditions Yes improve_workup Improve Workup/Purification: - Adjust pH - Use Different Solvent System purification_issue->improve_workup

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Cycloaddition Reactions of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting cycloaddition reactions with cyclohepta-2,4,6-triene-1-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my cycloaddition reaction failing or giving a very low yield?

A1: Low yields in these reactions can stem from several factors related to the unique structure of the cycloheptatriene system.

  • Valence Tautomerism: this compound exists in a thermal equilibrium with its valence tautomer, a bicyclic isomer known as norcaradiene.[1][2] It is this less abundant norcaradiene form that typically acts as the diene in [4+2] Diels-Alder cycloadditions.[2][3][4][5] The equilibrium strongly favors the cycloheptatriene form, so the concentration of the reactive diene is inherently low at any given moment.[6]

  • Dienophile Reactivity: The rate of the Diels-Alder reaction is highly dependent on the electronic properties of the dienophile. Highly reactive dienophiles, particularly those with strong electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides), are required to "trap" the reactive norcaradiene isomer and drive the reaction forward.[7][8][9][10] Using a less reactive, electron-neutral dienophile will likely result in a sluggish or failed reaction.

  • Steric Hindrance: Bulky substituents on either the cycloheptatriene or the dienophile can sterically hinder the approach of the two components, slowing down or preventing the reaction.[10]

  • Reaction Temperature: Temperature can have a complex effect. While higher temperatures can shift the equilibrium towards the norcaradiene isomer and increase reaction rates, they can also promote undesired side reactions or the retro-Diels-Alder reaction, where the product reverts to the starting materials.

Q2: I'm observing unexpected side products. What could they be?

A2: Several side reactions are possible with cycloheptatriene derivatives.

  • [6+2] or [2+2] Cycloadditions: While the [4+2] Diels-Alder reaction is common, other pericyclic reactions can occur depending on the dienophile and conditions.[11]

  • Oxidation: Cycloheptatriene systems can be oxidized to form the aromatic tropylium cation, especially in the presence of acidic or oxidizing agents.[12] This can be a significant competing pathway if reaction conditions are not carefully controlled.

  • Polymerization: Dienophiles, especially activated ones like maleic anhydride, can polymerize under thermal conditions.

Q3: How does the carboxylic acid substituent affect the reaction?

A3: The carboxylic acid group is electron-withdrawing. Electron-withdrawing groups on the cycloheptatriene ring can influence the position of the cycloheptatriene-norcaradiene equilibrium and the overall reactivity of the system.[3][5] While electron-donating groups on the diene typically accelerate Diels-Alder reactions, the effect of an electron-withdrawing group on this specific system can be complex and may slow the reaction compared to unsubstituted cycloheptatriene.[3][10]

Q4: What are the optimal reaction conditions (solvent, temperature)?

A4: Optimal conditions are highly dependent on the specific dienophile being used.

  • Solvent: High-boiling, non-polar solvents like xylene or toluene are common choices as they allow for the necessary thermal energy to be applied. In some cases, particularly with highly reactive dienophiles, the reaction can be run "neat" (without any solvent) by melting the reactants together.[6]

  • Temperature: A temperature range of 80-140°C is typical. It is often a trade-off between promoting the reaction and minimizing side product formation. Empirical optimization for your specific substrate pair is recommended. Start at a lower temperature (e.g., 80-100°C) and monitor the reaction by TLC or NMR before increasing the temperature.

Logic & Workflow Diagrams

The following diagrams illustrate key concepts and troubleshooting workflows for your experiments.

G Cycloheptatriene-Norcaradiene Equilibrium cluster_eq cluster_reaction CHT This compound (Less Reactive Diene) NCD Norcaradiene Isomer (Reactive Diene for [4+2]) CHT->NCD Thermal Equilibrium Adduct [4+2] Cycloaddition Product (Diels-Alder Adduct) NCD->Adduct Trapped by Dienophile Dienophile Dienophile (e.g., Maleic Anhydride) TroubleshootingWorkflow Troubleshooting Low Yield cluster_conditions Condition Checks cluster_dienophile Dienophile Checks Start Low / No Product Yield Check_Purity Verify Purity of Starting Materials (CHT-COOH & Dienophile) Start->Check_Purity Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Dienophile Assess Dienophile Reactivity Start->Check_Dienophile Outcome Optimize and Repeat Experiment Check_Purity->Outcome Temp Is temperature optimal? (Too low? Too high?) Check_Conditions->Temp Time Is reaction time sufficient? Check_Conditions->Time Solvent Is the solvent appropriate? (Consider neat conditions) Check_Conditions->Solvent EWG Does it have strong Electron-Withdrawing Groups (EWGs)? Check_Dienophile->EWG Sterics Is it sterically hindered? Check_Dienophile->Sterics Temp->Outcome Time->Outcome Solvent->Outcome EWG->Outcome Sterics->Outcome

References

Validation & Comparative

comparing the reactivity of cyclohepta-2,4,6-triene-1-carboxylic acid and benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Cyclohepta-2,4,6-triene-1-carboxylic Acid and Benzoic Acid for Researchers

This guide provides a detailed, data-driven comparison of the chemical reactivity of this compound and benzoic acid. The core differences in their reactivity stem from the distinct electronic nature of their cyclic backbones: the non-aromatic cycloheptatriene ring versus the aromatic benzene ring.

Structural and Acidity Comparison

The primary determinant of a carboxylic acid's reactivity in many reactions is its acidity, quantified by the pKa value. A lower pKa indicates a stronger acid, meaning the molecule more readily donates its carboxylic proton. This acidity is governed by the stability of the resulting carboxylate conjugate base.

Benzoic Acid possesses a benzene ring attached to the carboxylic acid group.[1] The benzene ring is an aromatic system, which imparts significant stability. The carboxyl group is attached to an sp²-hybridized carbon, which is inherently more electronegative than an sp³-hybridized carbon, thus contributing to the acidity. The conjugate base, benzoate, is stabilized through resonance within the carboxylate group and the inductive effect of the aromatic ring. Benzoic acid has a well-established pKa of approximately 4.20, making it more acidic than simple aliphatic carboxylic acids like acetic acid (pKa ~4.76).[2]

This compound features a non-aromatic, seven-membered ring with three conjugated double bonds.[3] While the carboxyl group is also attached to an sp²-hybridized carbon, the ring system lacks the exceptional stability of an aromatic ring. Upon deprotonation, the negative charge on the resulting carboxylate anion is stabilized by resonance within the carboxylate group itself, but it does not gain additional stabilization from the cyclic π-system in the way benzoate does from its connection to an aromatic system.

Quantitative Data: Acidity
CompoundStructureRing TypepKa (in water at 25°C)
Benzoic Acid C₆H₅COOHAromatic4.20[2]
This compound C₈H₇OOHNon-aromatic PolyeneData not available; predicted to be > 4.20

Comparative Reactivity

The structural differences dictate how these molecules behave in chemical reactions, both at the carboxylic acid group and at the ring.

Reactions of the Carboxylic Acid Group (e.g., Fischer Esterification)

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4] The reaction is an equilibrium process where the carboxylic acid's carbonyl oxygen is first protonated by a strong acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

  • Benzoic Acid: Undergoes esterification efficiently with alcohols in the presence of an acid catalyst like H₂SO₄.[6] The reaction rate and equilibrium position can be influenced by factors such as temperature, catalyst concentration, and the removal of water.[7][8]

  • This compound: Is also expected to undergo Fischer esterification through the same mechanism. The overall yield and reaction kinetics might differ slightly due to potential differences in the basicity of the carbonyl oxygen and steric factors, but the fundamental transformation is the same. Both acids require an acid catalyst to proceed at a reasonable rate.

Reactions of the Ring System

This is where the two compounds show dramatically different reactivity.

  • Benzoic Acid: The benzene ring undergoes electrophilic aromatic substitution . The carboxylic acid group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.

  • This compound: The non-aromatic ring behaves as a conjugated polyene. It does not undergo electrophilic substitution but rather engages in addition reactions . Its conjugated π-system makes it a suitable participant in pericyclic reactions, such as Diels-Alder cycloadditions .[3]

Experimental Methodologies

Protocol: Determination of pKa by Potentiometric Titration

This method can be used to experimentally determine the pKa of either carboxylic acid. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is incrementally added.

Apparatus:

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • Burette (25 or 50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

Reagents:

  • Sample of the carboxylic acid (e.g., benzoic acid)

  • Deionized, CO₂-free water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standard pH buffers (pH 4, 7, 10) for calibration

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.[2]

  • Sample Preparation: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of CO₂-free deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).[9]

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution over the beaker.

  • Titration: Record the initial pH of the acid solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[2] Continue this process well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume.

    • The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is located on the curve.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. The pKa is the pH value of the solution at this specific volume.[9]

Visualization of Chemical Structures and Equilibria

The following diagrams illustrate the structural differences and the deprotonation equilibria for both acids.

Reactivity_Comparison cluster_Benzoic Benzoic Acid cluster_Cyclohepta This compound cluster_reactivity Dominant Ring Reactivity BA Benzoic Acid (Aromatic Ring) B_Anion Benzoate Anion (Resonance Stabilized) BA->B_Anion -H+ BA_React Electrophilic Aromatic Substitution BA->BA_React leads to B_Anion->BA +H+ CA This compound (Non-aromatic Ring) C_Anion Carboxylate Anion (No Ring Stabilization) CA->C_Anion -H+ CA_React Addition Reactions (e.g., Diels-Alder) CA->CA_React leads to C_Anion->CA +H+

Caption: Structural and reactivity pathways of the two acids.

Deprotonation_Equilibrium cluster_BA Benzoic Acid Deprotonation cluster_CA This compound Deprotonation BA_Struct Benzoic Acid Structure BA_Anion_Struct Benzoate Anion Structure BA_Struct:e->BA_Anion_Struct:w H_plus1 + H⁺ CA_Struct Cyclohepta... Acid Structure CA_Anion_Struct Cyclohepta... Anion Structure CA_Struct:e->CA_Anion_Struct:w H_plus2 + H⁺ BA_Struct_simple C₆H₅ COOH BA_Anion_simple C₆H₅ COO⁻ BA_Struct_simple:e->BA_Anion_simple:w CA_Struct_simple C₇H₇ COOH CA_Anion_simple C₇H₇ COO⁻ CA_Struct_simple:e->CA_Anion_simple:w

Caption: Deprotonation equilibrium of benzoic and cycloheptatriene acid.

References

A Comparative Analysis of Cyclohepta-2,4,6-triene-1-carboxylic Acid and Tropolone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-benzenoid aromatic compounds, cyclohepta-2,4,6-triene-1-carboxylic acid and tropolone represent two structurally related seven-membered ring systems with distinct chemical properties and biological activities. This guide provides a detailed comparative study of these two molecules, offering insights for researchers, scientists, and professionals in drug development. While tropolone has been the subject of extensive research, revealing a broad spectrum of biological effects, this compound remains a comparatively understudied compound, presenting a significant research gap and opportunity.

Chemical and Physical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and development. The following table summarizes their key characteristics.

PropertyThis compoundTropolone
Chemical Formula C₈H₈O₂[1][2]C₇H₆O₂[3][4]
Molecular Weight 136.15 g/mol [1][2]122.12 g/mol [3][5]
IUPAC Name This compound[2][6]2-Hydroxycyclohepta-2,4,6-trien-1-one[3][4]
CAS Number 4440-40-8[1][6]533-75-5[3]
Appearance Liquid[6]Pale yellow solid[3]
Melting Point 20-24 °C[6]50-52 °C[3]
Acidity (pKa) Not reported~7[3]
Aromaticity Non-aromatic framework related to the tropylium cation[1]Considered a non-benzenoid aromatic compound[5][7]

Biological Activity: A Tale of Two Molecules

The biological profiles of tropolone and this compound diverge significantly based on current scientific literature. Tropolone is a well-documented bioactive compound, whereas data on the biological effects of this compound are scarce.

Tropolone: A Multifaceted Bioactive Agent

Tropolone has demonstrated a remarkable range of biological activities, positioning it as a compound of interest for therapeutic applications.

  • Antibacterial and Antifungal Activity: Tropolone exhibits broad-spectrum antimicrobial properties. It is reported to be bacteriostatic and bactericidal against a variety of bacterial species.[8] Its antifungal activity has also been documented against several plant-pathogenic fungi.[9][10]

  • Insecticidal Activity: Studies have shown that tropolone possesses potent insecticidal effects against certain insect species.[9][10]

  • Enzyme Inhibition: Tropolone and its derivatives are known inhibitors of metalloproteases.[9] This inhibitory action is attributed to the ability of the tropolone scaffold to chelate the metal ions essential for the catalytic activity of these enzymes.

The following table summarizes some of the reported quantitative biological data for tropolone.

Biological ActivityOrganism/EnzymeMeasurementValue
Antifungal Pythium aphanidermatumMIC6.0 µg/mL[9][10]
Enzyme Inhibition Carboxypeptidase AIC₅₀2.73 x 10⁻⁶ M[9][10]
This compound: An Unexplored Frontier

In stark contrast to tropolone, there is a notable absence of published data on the biological activity of this compound. While some derivatives of cycloheptatriene have been reported to possess antimicrobial activity, specific experimental data for the carboxylic acid derivative is not available in the current scientific literature. This lack of information presents a clear opportunity for further investigation to explore the potential therapeutic properties of this molecule.

Experimental Methodologies

To facilitate further research and ensure reproducibility, this section details the typical experimental protocols for assessing the biological activities reported for tropolone.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a defined concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe without compound) and a negative control (broth without microbe) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Metalloprotease Inhibition Assay

The inhibitory effect of a compound on a metalloprotease can be assessed using a fluorogenic substrate.

  • Enzyme and Substrate Preparation: The metalloprotease and a specific fluorogenic substrate are prepared in a suitable buffer.

  • Inhibitor Preparation: The test compound is prepared in various concentrations.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a microplate. The reaction is initiated, and the increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Visualizing Structures and Workflows

To provide a clearer understanding of the molecules and processes discussed, the following diagrams have been generated using Graphviz.

Caption: Chemical structures of the two compounds.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep Prepare microbial inoculum and serial dilutions of the test compound inoculate Inoculate microtiter plate wells prep->inoculate incubate Incubate under appropriate conditions inoculate->incubate read Read results and determine the Minimum Inhibitory Concentration (MIC) incubate->read

Caption: A generalized workflow for antimicrobial susceptibility testing.

Conclusion

This comparative guide highlights the distinct profiles of this compound and tropolone. Tropolone stands out as a well-characterized compound with a diverse and potent range of biological activities, making it a valuable lead for drug discovery. In contrast, this compound remains largely unexplored in terms of its biological potential. The significant lack of data for this compound underscores a critical need for further research to elucidate its properties and potential applications, which could unveil novel therapeutic avenues. The detailed methodologies provided herein offer a starting point for such investigations.

References

Spectroscopic Showdown: Unraveling the Structure of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the spectroscopic analysis of cyclohepta-2,4,6-triene-1-carboxylic acid with related compounds, providing researchers, scientists, and drug development professionals with key structural insights through NMR, IR, UV-Vis, and Mass Spectrometry data.

This guide delves into the structural elucidation of this compound, a fascinating molecule featuring a seven-membered conjugated ring system coupled to a carboxylic acid functional group. Understanding the precise arrangement of atoms and electronic properties is crucial for its potential applications in medicinal chemistry and materials science. To provide a clear analytical perspective, this guide presents a comparative analysis of its expected spectroscopic data alongside experimentally determined data for two key structural analogues: benzoic acid, representing the aromatic carboxylic acid moiety, and cycloheptatriene, representing the seven-membered ring system.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of this compound and its comparators. This data is essential for identifying the compound and understanding the influence of its unique structural components.

Spectroscopic MethodThis compound (Predicted/Expected)Benzoic Acid (Experimental)Cycloheptatriene (Experimental)
¹H NMR Olefinic protons: ~5.0-6.8 ppm; Carboxylic acid proton: ~12 ppmAromatic protons: ~7.5-8.1 ppm; Carboxylic acid proton: ~12-13 ppmOlefinic protons: ~5.3-6.6 ppm; Methylene protons: ~2.2 ppm
¹³C NMR Carboxyl carbon: ~165-175 ppm; Olefinic carbons: ~120-140 ppmCarboxyl carbon: ~167 ppm; Aromatic carbons: ~128-133 ppmOlefinic carbons: ~121-131 ppm; Methylene carbon: ~28 ppm
IR Spectroscopy O-H stretch (broad): 2500-3300 cm⁻¹; C=O stretch: ~1680-1700 cm⁻¹ (conjugated); C=C stretch: ~1600-1650 cm⁻¹O-H stretch (broad): 2500-3300 cm⁻¹; C=O stretch: ~1680-1710 cm⁻¹; C=C stretch (aromatic): ~1600, 1450 cm⁻¹C-H stretch (sp²): ~3020 cm⁻¹; C=C stretch: ~1630 cm⁻¹; C-H stretch (sp³): ~2830, 2925 cm⁻¹
UV-Vis Spectroscopy λmax: ~210-260 nmλmax: ~230 nm, ~273 nmλmax: ~256 nm
Mass Spectrometry Molecular Ion (M⁺): m/z = 136.0524Molecular Ion (M⁺): m/z = 122.0368Molecular Ion (M⁺): m/z = 92.0626

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of around 220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr for pellets) is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1 absorbance units).

Data Acquisition: The analysis is performed using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorption (λmax).

Mass Spectrometry

Sample Ionization and Analysis: For a non-volatile compound like a carboxylic acid, Electrospray Ionization (ESI) is a suitable method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.[1] Electron Ionization (EI) can also be used, which often results in characteristic fragmentation patterns that can aid in structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Structural Elucidation Sample Compound of Interest NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS Mass Spec. Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups Vibrational Modes IR->IR_Data UV_Vis_Data λmax Conjugation UV_Vis->UV_Vis_Data MS_Data Molecular Weight Formula MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic compound.

This comprehensive approach, combining multiple spectroscopic techniques, provides a robust framework for the detailed structural characterization of this compound and other complex organic molecules. The comparative data presented serves as a valuable reference for researchers in the field.

References

A Comparative Guide to the Structural Validation of Cyclohepta-2,4,6-triene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Cyclohepta-2,4,6-triene-1-carboxylic acid and its derivatives represent a class of compounds with significant potential, owing to their unique seven-membered ring structure and diverse biological activities. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of these molecules, offering supporting experimental data and detailed protocols to aid researchers in their endeavors.

Workflow for Structural Validation

The structural validation of a synthesized or isolated compound is a multi-step process that involves a combination of spectroscopic and chromatographic techniques to unambiguously determine its chemical structure. The following diagram illustrates a typical workflow.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_final Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) for purity Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint NMR NMR Spectroscopy (1H, 13C, 2D) TLC->NMR MeltingPoint->NMR DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis MS Mass Spectrometry (EI, ESI) MS->DataAnalysis IR Infrared (IR) Spectroscopy IR->DataAnalysis HPLC HPLC/UPLC for purity and quantification HPLC->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation

Caption: A generalized workflow for the synthesis, purification, and structural validation of organic compounds.

Comparison of Key Analytical Techniques

The structural confirmation of this compound derivatives primarily relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For comparative purposes, this guide will contrast the expected data for this compound with that of a simpler, well-characterized aromatic carboxylic acid, benzoic acid.

Analytical TechniqueThis compoundBenzoic Acid (Alternative)
¹H NMR Protons on the seven-membered ring: Complex multiplets in the olefinic region (δ 5.5-7.0 ppm). Carboxylic acid proton: A broad singlet typically downfield (>10 ppm).[1]Aromatic protons: Multiplets in the aromatic region (δ 7.4-8.1 ppm). Carboxylic acid proton: A broad singlet typically downfield (>12 ppm).
¹³C NMR Olefinic carbons: Multiple signals in the range of δ 120-140 ppm. Carbonyl carbon: A signal around δ 170-180 ppm.Aromatic carbons: Signals in the range of δ 128-134 ppm. Carbonyl carbon: A signal around δ 168-173 ppm.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 136. Key Fragments: Loss of COOH (m/z = 91, tropylium cation), loss of H₂O (m/z = 118).[1]Molecular Ion (M⁺): m/z = 122. Key Fragments: Loss of OH (m/z = 105), loss of COOH (m/z = 77, phenyl cation).
HPLC (Reversed-Phase) Retention time will be dependent on the specific derivative and column chemistry, generally eluting later than more polar compounds.Typically shows a sharp, well-defined peak. Retention time is a standard reference in many methods.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible and reliable data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be required due to the lower natural abundance and sensitivity of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-proton correlations, which is critical for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural motifs.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (e.g., 1-10 µg/mL).

  • Sample Introduction: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis and Detection: As with EI-MS.

  • Data Analysis: Identify the pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight. Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantitative analysis.

Protocol (Reversed-Phase):

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a suitable autosampler and pump.

  • Mobile Phase: A typical mobile phase for aromatic carboxylic acids is a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

    • Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the compound.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area. Purity is assessed by the percentage of the main peak area relative to the total peak area.

Alternative Structural Elucidation Techniques

While NMR, MS, and HPLC are the workhorses of structural validation, other techniques can provide valuable complementary information:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound, characteristic peaks include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and C=O stretch (around 1700 cm⁻¹).[1]

  • X-ray Crystallography: Provides the definitive, three-dimensional structure of a molecule if a suitable single crystal can be obtained. This technique is considered the "gold standard" for structural determination.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for characterizing the conjugated π-system of the cycloheptatriene ring. The wavelength of maximum absorbance (λmax) can provide insights into the extent of conjugation.

By employing a combination of these techniques and carefully analyzing the resulting data, researchers can confidently validate the structure of novel this compound derivatives, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the Biological Activity of Cyclohepta-2,4,6-triene-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of analogs of cyclohepta-2,4,6-triene-1-carboxylic acid. While direct comprehensive studies on a wide range of these specific analogs are limited, this document synthesizes available data on closely related structures to offer insights into their potential therapeutic applications, including antimicrobial and anticancer activities. The information is intended to support further research and drug development efforts in this area.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of a series of N-arylmethyl-4-(7-cyclohepta-1,3,5-trienyl)aniline derivatives, which represent a class of analogs of this compound where the carboxylic acid is replaced by a substituted aniline moiety.

Compound IDR Group (Substituent on Aryl Ring)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
IIIa H>10001000-
IIIc 4-OCH₃>1000--
IV (Dibenzosuberenyl)>1000--
V H (aniline)-10001000

Data synthesized from a study on N-arylmethyl-4-(7-cyclohepta-1,3,5-trienyl)anilines.[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the biological activity of this compound analogs, based on standard practices in the field.

Antimicrobial Activity Assay (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[3]

a. Preparation of Microbial Inoculum:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured on appropriate agar plates for 18-24 hours.

  • Fungal strains (e.g., Candida albicans) are cultured on Sabouraud dextrose agar.

  • A few colonies are transferred to sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

b. Assay Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • The standardized microbial inoculum is added to each well.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[2]

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

b. Compound Treatment:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • A series of dilutions are prepared in the culture medium.

  • The cells are treated with different concentrations of the test compounds and incubated for 48-72 hours.

c. MTT Staining and Measurement:

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 2-4 hours at 37°C.

  • The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway and Workflow Diagrams

Hypothesized Modulation of the NF-κB Signaling Pathway

Given the role of inflammation in various diseases, including cancer, this compound analogs could potentially exert their biological effects by modulating key inflammatory pathways such as the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory and anticancer drug discovery.[4][5][6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Analog Cycloheptatriene Analog? Analog->IKK Inhibition? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by cycloheptatriene analogs.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of novel compounds for their anticancer properties.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Cycloheptatriene Analogs Purification Purification & Purity Check (e.g., HPLC, NMR) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Select Potent Analogs Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Pathway Signaling Pathway Analysis (e.g., Western Blot) IC50->Pathway

Caption: A typical workflow for the in vitro screening of anticancer compounds.

References

Bridging Theory and Experiment: A Comparative Analysis of the pKa of Cyclohepta-2,4,6-triene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of a molecule's acidity, quantified by its pKa value, is fundamental. This guide provides a comparative analysis of the theoretical and experimental pKa values of cyclohepta-2,4,6-triene-1-carboxylic acid, a molecule of interest due to its unique seven-membered ring structure.

While experimental determination remains the gold standard for pKa values, computational methods offer a rapid and cost-effective alternative. This guide delves into the methodologies for both approaches, presenting the available data for this compound and contextualizing it within the broader landscape of carboxylic acid pKa determination.

Data Presentation: pKa Values

CompoundPredicted pKaExperimental pKa
This compound3.56 ± 0.20[1]Not available

Experimental Protocols

The experimental determination of the pKa of a carboxylic acid is a routine procedure in physical and analytical chemistry. The most common method is potentiometric titration .

Potentiometric Titration Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has limited aqueous solubility. The initial concentration of the acid is accurately known.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a pH electrode and a magnetic stirrer. The pH electrode is calibrated using standard buffer solutions.

  • Titration: A standardized solution of a strong base, typically sodium hydroxide (NaOH), of known concentration is gradually added to the acidic solution from a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the inflection point of the curve. The pKa is then determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Theoretical Protocols

Computational chemistry provides several methods to predict the pKa of a molecule. These methods are broadly based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

Common Theoretical Approaches:

  • Ab initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate the gas-phase energies of the protonated and deprotonated species.

  • Continuum Solvation Models: To account for the effect of the solvent (usually water), a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is employed. These models treat the solvent as a continuous medium with a specific dielectric constant.

A General Workflow for Theoretical pKa Calculation:

  • Geometry Optimization: The 3D structures of both the protonated carboxylic acid (HA) and the deprotonated carboxylate (A⁻) are optimized to their lowest energy conformations using a chosen level of theory (e.g., a DFT functional like B3LYP) and a basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain thermal corrections to the electronic energies.

  • Solvation Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model.

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle and equation:

    pKa = (ΔG*solv) / (2.303 * RT)

    where:

    • ΔG*solv is the free energy change of the deprotonation reaction in solution.

    • R is the ideal gas constant.

    • T is the temperature in Kelvin.

Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental and theoretical determination of the pKa of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis dissolve Dissolve Acid in Solvent titrate Titrate with Strong Base dissolve->titrate record_pH Record pH vs. Volume titrate->record_pH plot_curve Plot Titration Curve record_pH->plot_curve find_half_eq Determine Half-Equivalence Point plot_curve->find_half_eq pKa pKa = pH at Half-Equivalence find_half_eq->pKa

Figure 1: Experimental workflow for pKa determination via potentiometric titration.

theoretical_workflow cluster_qm Quantum Mechanical Calculations cluster_solvation Solvation Modeling cluster_pka_calc pKa Calculation opt_HA Optimize Geometry (HA) freq_HA Frequency Calculation (HA) opt_HA->freq_HA opt_A_minus Optimize Geometry (A⁻) freq_A_minus Frequency Calculation (A⁻) opt_A_minus->freq_A_minus solv_HA Calculate Solvation Energy (HA) freq_HA->solv_HA solv_A_minus Calculate Solvation Energy (A⁻) freq_A_minus->solv_A_minus calc_delta_g Calculate ΔGsolv solv_HA->calc_delta_g solv_A_minus->calc_delta_g final_pKa Calculate pKa calc_delta_g->final_pKa

Figure 2: Theoretical workflow for pKa prediction using computational methods.

Comparison and Conclusion

The predicted pKa of 3.56 for this compound is in the expected range for a carboxylic acid. For comparison, the experimental pKa of benzoic acid is approximately 4.2. The electron-donating or withdrawing nature of the cycloheptatrienyl ring system, as well as its non-planar conformation, will influence the acidity of the carboxylic acid group.

While the predicted value provides a useful estimate, an experimental determination is crucial for applications requiring high accuracy, such as in pharmaceutical development and quantitative structure-activity relationship (QSAR) studies. The lack of a readily available experimental value highlights an opportunity for further research to physically characterize this compound.

References

A Methodological Guide to Cross-Reactivity Studies of Cyclohepta-2,4,6-triene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cyclohepta-2,4,6-triene-1-carboxylic acid and its derivatives presents a frontier in medicinal chemistry. While the unique electronic and conformational properties of the cycloheptatriene ring suggest potential for novel biological activities, a comprehensive understanding of their target specificity and potential for off-target interactions is crucial for any therapeutic development. Cross-reactivity, the unintended binding of a compound to multiple, often unrelated, biological targets, is a critical factor to assess during the drug discovery process. It can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.

This guide provides a robust framework for conducting cross-reactivity studies on novel derivatives of this compound. In the absence of extensive published data on this specific class of compounds, we present a series of detailed, best-practice experimental protocols and a logical workflow to empower researchers to generate high-quality, comparable data.

Comparative Data on this compound Derivatives

A thorough review of scientific literature reveals a significant gap in the biological characterization of this compound derivatives. As of late 2025, there are no publicly available, comprehensive cross-reactivity studies that provide quantitative data such as binding affinities (Kd, Ki) or functional activities (IC50, EC50) across a panel of biological targets for a series of these compounds. The following table is presented as a template for researchers to populate with their own experimental data as it is generated.

Table 1: Template for Comparative Cross-Reactivity Data

DerivativePrimary TargetAffinity (Ki, nM)Off-Target 1Affinity (Ki, nM)Off-Target 2Affinity (Ki, nM)Off-Target 3Affinity (Ki, nM)Selectivity Index(Off-Target 1 / Primary Target)
Compound A Data to be generatedData to be generatedData to be generatedData to be generatedCalculated from data
Compound B Data to be generatedData to be generatedData to be generatedData to be generatedCalculated from data
Compound C Data to be generatedData to be generatedData to be generatedData to be generatedCalculated from data
Control Data to be generatedData to be generatedData to be generatedData to be generatedCalculated from data

Experimental Protocols

To generate the data for the table above and to thoroughly assess the cross-reactivity profile of this compound derivatives, a tiered approach is recommended. This begins with broad screening against a panel of receptors, enzymes, and ion channels, followed by more detailed pharmacological characterization for any identified off-target interactions.

Protocol 1: Broad Panel Radioligand Binding Assays

This initial screen provides a wide overview of potential off-target interactions.

Objective: To identify potential binding of the test compounds to a diverse panel of common off-targets.

Methodology:

  • Panel Selection: Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a minimum of 44 targets, covering major classes of receptors (GPCRs, nuclear receptors), ion channels, and enzymes.

  • Compound Preparation: Prepare stock solutions of each this compound derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Serially dilute the compounds to the desired final assay concentration (typically 1-10 µM for a primary screen).

  • Assay Execution: The assays are typically performed in a 96- or 384-well plate format. For each target, the following are combined:

    • A specific radioligand for the target.

    • A source of the target protein (e.g., cell membranes, recombinant protein).

    • The test compound or vehicle control.

  • Incubation: The mixture is incubated at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to the control (vehicle) and a positive control (a known ligand for the target). A threshold for a "hit" is typically set at >50% inhibition at the screening concentration.

Protocol 2: Secondary Assay - IC50 Determination via Functional Assay

For any "hits" identified in the primary screen, a functional assay should be performed to determine the concentration-dependent effect of the compound.

Objective: To quantify the potency of the compound at an identified off-target through a functional response.

Example (Hypothetical Hit on a Gq-coupled GPCR):

  • Cell Line: Use a recombinant cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Assay Principle: Utilize a calcium mobilization assay, as Gq-coupled receptors signal through the release of intracellular calcium. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used.

  • Cell Preparation:

    • Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

    • Load the cells with the Fluo-4 AM dye in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition: Prepare a serial dilution of the this compound derivative. Add the different concentrations of the compound to the wells.

  • Signal Detection:

    • Measure the baseline fluorescence using a plate reader (e.g., FLIPR, FlexStation).

    • Add a known agonist for the receptor to stimulate the calcium response.

    • Measure the peak fluorescence intensity.

  • Data Analysis:

    • The inhibitory effect of the compound is measured as a decrease in the agonist-stimulated calcium response.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound series.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Assessment A Library of Cycloheptatriene Carboxylic Acid Derivatives B Broad Panel Screening (e.g., Radioligand Binding Assay) ~44-100 Targets @ 10 µM A->B C Data Analysis: % Inhibition vs. Control B->C D Identify 'Hits' (e.g., >50% Inhibition) C->D E Dose-Response Curve Generation (e.g., 8-point, 3-fold dilutions) D->E Confirmed Hits F Functional Assay (e.g., Calcium Mobilization, Enzyme Activity) E->F G Calculate IC50 / EC50 Values F->G H Determine Primary Target Affinity (Kd or Ki) G->H Potent Off-Target Hits I Calculate Selectivity Index (IC50 Off-Target / Ki Primary Target) H->I J Prioritize Compounds for Further Development I->J

Caption: A tiered workflow for identifying and characterizing off-target interactions.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical scenario where a this compound derivative not only inhibits its primary target (Enzyme X) but also shows cross-reactivity with a G-protein coupled receptor (GPCR Y), leading to modulation of a secondary signaling pathway.

G cluster_primary Primary Target Pathway cluster_offtarget Off-Target Pathway Substrate Substrate A EnzymeX Enzyme X (Primary Target) Substrate->EnzymeX Product Product B EnzymeX->Product CellularResponse Cellular Response Product->CellularResponse GPCRY GPCR Y (Off-Target) GProtein G-Protein GPCRY->GProtein Effector Effector Enzyme GProtein->Effector SecondMessenger Second Messenger Effector->SecondMessenger SecondMessenger->CellularResponse Compound Cycloheptatriene Derivative Compound->EnzymeX Inhibition Compound->GPCRY Antagonism

Caption: A diagram showing potential polypharmacology of a hypothetical derivative.

A Comparative Guide to the Coordination Chemistry of Cyclohepta-2,4,6-triene-1-carboxylic Acid and Related Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination chemistry of cyclohepta-2,4,6-triene-1-carboxylic acid, a molecule of significant interest due to its unique structural features. In the absence of extensive experimental data on its metal complexes, this document draws objective comparisons with the well-characterized ligands, tropolone and salicylic acid. These analogous compounds provide a framework for predicting the coordination behavior of this compound and highlight opportunities for future research.

Introduction to this compound

This compound is a derivative of cycloheptatriene, a non-aromatic cyclic polyene. The presence of both a conjugated π-system within the seven-membered ring and a carboxylic acid functional group suggests the potential for versatile coordination behavior with metal ions.[1] The cycloheptatriene moiety is known to form stable organometallic complexes with various transition metals, acting as a diene or triene ligand.[2][3] The addition of the carboxylate group introduces a potential bidentate chelation site, making this compound a promising candidate for the synthesis of novel coordination polymers and metal-organic frameworks.[1]

Predicted Coordination Modes of this compound

Based on its structure, this compound can be expected to coordinate to metal centers in several ways:

  • Coordination via the Carboxylate Group: The deprotonated carboxylate can act as a monodentate, bidentate chelating, or bridging ligand, similar to other carboxylic acids.

  • Coordination via the Triene System: The conjugated π-electrons of the cycloheptatriene ring can coordinate to a metal center in a hapto (η) fashion, for example, as η², η⁴, or η⁶ ligand.

  • Dual Coordination: The ligand could potentially bridge two metal centers by coordinating to one through the carboxylate group and to another through the π-system of the ring.

The interplay between these potential coordination sites makes this ligand a fascinating subject for exploratory synthetic chemistry.

Comparative Ligands: Tropolone and Salicylic Acid

To understand the potential coordination chemistry of this compound, we can draw comparisons with two well-studied ligands: tropolone and salicylic acid.

Tropolone is a seven-membered non-benzenoid aromatic ring containing a ketone and a hydroxyl group. Upon deprotonation, it acts as a bidentate ligand, forming stable chelate complexes with a wide range of metal ions.[3] Its acidity is intermediate between that of phenol and benzoic acid.

Salicylic acid is an aromatic carboxylic acid with a hydroxyl group ortho to the carboxylate. This arrangement allows it to act as a versatile coordinating agent, binding to metals through the carboxylate group alone or as a bidentate ligand involving both the carboxylate and the phenolic hydroxyl group.

Quantitative Comparison of Ligand-Metal Complex Stability

The stability of metal complexes is a crucial factor in their potential applications. The following tables summarize the formation constants (log K) for tropolone and salicylic acid with various divalent metal ions.

Table 1: Stability Constants of Tropolone Metal Complexes

Metal Ionlog K₁log K₂
Cu²⁺8.17.0
Ni²⁺6.35.3
Co²⁺5.94.9
Zn²⁺6.15.3
Fe²⁺5.84.8

Data sourced from various studies on tropolone complex formation.[4][5][6]

Table 2: Stability Constants of Salicylic Acid Metal Complexes

Metal Ionlog K₁log K₂
Cu²⁺10.68.5
Ni²⁺7.05.1
Co²⁺6.84.9
Zn²⁺6.95.2
Fe³⁺16.411.5

Data represents typical values from potentiometric studies.[7][8][9]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of metal complexes with ligands like tropolone and salicylic acid, which would be applicable to studies on this compound.

General Synthesis of a Metal(II) Tropolonate Complex
  • Dissolution of Ligand: Tropolone (2 mmol) is dissolved in ethanol (20 mL).

  • Deprotonation: An ethanolic solution of sodium hydroxide (2 mmol in 10 mL) is added dropwise to the tropolone solution with stirring, resulting in the formation of sodium tropolonate.

  • Addition of Metal Salt: An aqueous solution of the metal(II) chloride (1 mmol in 10 mL) is added to the sodium tropolonate solution.

  • Precipitation and Isolation: The resulting precipitate of the metal tropolonate complex is collected by vacuum filtration, washed with water and ethanol, and dried in a desiccator.

Characterization Techniques
  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. For carboxylic acids, a shift in the C=O stretching frequency upon coordination is indicative of complex formation.[10][11] For tropolone, changes in the C=O and C-O stretching vibrations are observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination provide information about the binding mode.[12][13]

  • X-ray Crystallography: To determine the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center.[14][15]

  • Potentiometric Titration: To determine the stability constants of the metal complexes in solution. This involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base.

Visualizing Coordination Pathways

The following diagrams illustrate the potential coordination modes of this compound and the established coordination of the comparative ligands.

Ligand_Coordination cluster_CHT_COOH This compound CHT_COOH C₈H₈O₂ M1 Metal Ion CHT_COOH->M1 Carboxylate Coordination M2 Metal Ion CHT_COOH->M2 π-System Coordination M3 Metal Ion CHT_COOH->M3 Bridging Coordination Comparative_Ligand_Coordination cluster_Tropolone Tropolone cluster_Salicylic Salicylic Acid Tropolone Tropolonate M_Trop Metal Ion Tropolone->M_Trop Bidentate Chelation Salicylate Salicylate M_Sal Metal Ion Salicylate->M_Sal Bidentate Chelation Salicylate->M_Sal Monodentate (Carboxylate)

References

A Comparative Guide to Cyclohepta-2,4,6-triene-1-carboxylic Acid-Based Materials Versus Traditional Polymers: A Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The field of polymer science is ever-evolving, with a continuous search for novel materials exhibiting superior performance. Cyclohepta-2,4,6-triene-1-carboxylic acid presents an intriguing, yet largely unexplored, monomer for the synthesis of new polymers. Based on extensive literature searches, there is currently a notable absence of published experimental data on the performance of polymers derived from this specific carboxylic acid.

This guide is therefore intended to serve as a research framework. It provides a hypothetical comparison to established polymers, details the necessary experimental protocols to generate comparative data, and discusses the potential, yet unconfirmed, properties of these novel materials. Our aim is to provide a roadmap for scientists and drug development professionals interested in pioneering the investigation of this compound-based polymers.

Hypothetical Performance Comparison

To facilitate a direct comparison, the following tables outline the key performance indicators that would be necessary to evaluate a hypothetical polymer based on this compound, hereafter referred to as Poly(CHTA-ester), against two widely used traditional polymers in biomedical applications: Polylactic Acid (PLA) and Polycaprolactone (PCL). The data for PLA and PCL are representative values from the literature, while the entries for Poly(CHTA-ester) are left blank to underscore the need for experimental validation.

Table 1: Comparative Mechanical Properties

PropertyPoly(CHTA-ester)Polylactic Acid (PLA)Polycaprolactone (PCL)Test Method
Tensile Strength (MPa)-50 - 7020 - 40ASTM D638
Young's Modulus (GPa)-2.5 - 4.00.3 - 0.5ASTM D638
Elongation at Break (%)-2 - 6> 100ASTM D638

Table 2: Comparative Thermal Properties

PropertyPoly(CHTA-ester)Polylactic Acid (PLA)Polycaprolactone (PCL)Test Method
Glass Transition Temp. (°C)-55 - 65-60DSC
Melting Temp. (°C)-150 - 18060DSC
Decomposition Temp. (°C)-~350~350TGA

Table 3: Comparative Biocompatibility and Degradation

PropertyPoly(CHTA-ester)Polylactic Acid (PLA)Polycaprolactone (PCL)Test Method
Cell Viability (%)-> 95> 95ISO 10993-5
In-vitro Degradation (Mass Loss % over 4 weeks)-~10-15< 5Gravimetric Analysis

Table 4: Hypothetical Drug Delivery Performance

PropertyPoly(CHTA-ester) NanoparticlesPLA NanoparticlesPCL NanoparticlesTest Method
Drug Loading Capacity (%)-5 - 1010 - 20Spectrophotometry
Encapsulation Efficiency (%)-70 - 9080 - 95Spectrophotometry
In-vitro Drug Release (Cumulative % over 72h)-40 - 6020 - 40Dialysis Method

Detailed Experimental Protocols

The generation of the data required for the tables above would necessitate the following standard experimental procedures:

Polymer Synthesis: Poly(CHTA-ester)

A potential route for synthesizing a polyester from this compound would be through polycondensation with a suitable diol (e.g., 1,4-butanediol).

  • Monomer Preparation: Purify this compound and the selected diol.

  • Polymerization: Combine the monomers in a reaction vessel with a suitable catalyst (e.g., tin(II) 2-ethylhexanoate). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring.

  • Purification: Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Mechanical Testing
  • Method: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Procedure:

    • Prepare dog-bone-shaped specimens of the polymer films using a die cutter.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation to determine tensile strength, Young's modulus, and elongation at break.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Procedure:

      • Accurately weigh a small sample (5-10 mg) of the polymer into an aluminum DSC pan.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Cool the sample and then reheat it to observe the thermal transitions.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability and decomposition temperature (Td).

    • Procedure:

      • Place a small sample (10-20 mg) of the polymer in a TGA crucible.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

      • Record the weight loss as a function of temperature.

Biocompatibility Assessment
  • Method: ISO 10993-5 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

  • Procedure:

    • Prepare extracts of the polymer by incubating it in a cell culture medium.

    • Culture a suitable cell line (e.g., L929 fibroblasts) in the presence of the polymer extracts.

    • After a specified incubation period, assess cell viability using a metabolic assay (e.g., MTT or XTT assay).

In-Vitro Degradation Study
  • Procedure:

    • Prepare pre-weighed polymer film samples.

    • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.

    • At predetermined time intervals, remove the samples, rinse with deionized water, and dry them to a constant weight.

    • Calculate the percentage of mass loss over time.

Drug Nanoparticle Formulation and Characterization
  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve the polymer and a model hydrophobic drug in a volatile organic solvent.

    • Emulsify this organic phase in an aqueous phase containing a surfactant.

    • Remove the organic solvent by evaporation under reduced pressure, leading to the formation of drug-loaded nanoparticles.

  • Drug Loading and Encapsulation Efficiency:

    • Separate the nanoparticles from the aqueous phase by centrifugation.

    • Measure the amount of free drug in the supernatant using UV-Vis spectrophotometry.

    • Calculate the drug loading capacity and encapsulation efficiency based on the initial amount of drug used and the amount of drug entrapped in the nanoparticles.

  • In-Vitro Drug Release:

    • Disperse the drug-loaded nanoparticles in a release medium (e.g., PBS).

    • Place the dispersion in a dialysis bag and incubate it in a larger volume of the release medium at 37 °C with gentle agitation.

    • At specific time points, withdraw samples from the external medium and measure the drug concentration using spectrophotometry.

Potential Advantages and Unique Properties of this compound-Based Polymers

While speculative, the unique chemical structure of this compound suggests that its derived polymers could possess interesting properties:

  • Tunable Flexibility: The seven-membered cycloheptatriene ring is non-planar and conformationally flexible. This could translate to polymers with a lower modulus and higher elongation at break compared to polymers with rigid aromatic rings, potentially making them suitable for soft tissue engineering applications.

  • Reactive Sites for Functionalization: The conjugated triene system within the cycloheptatriene ring offers potential sites for post-polymerization modification. These double bonds could be targeted for cross-linking to form hydrogels or for the attachment of bioactive molecules, such as peptides or growth factors, to enhance cellular interactions.

  • Unique Degradation Profile: The degradation of a polyester based on this monomer would likely proceed through hydrolysis of the ester backbone. The degradation products would include the diol and this compound. The biocompatibility and metabolic fate of the latter would need to be thoroughly investigated.

  • Potential for π-π Stacking: The conjugated system of the cycloheptatriene ring could facilitate π-π stacking interactions between polymer chains or with aromatic drug molecules, potentially leading to enhanced drug loading capacity for certain therapeutic agents.

Visualizations

Polymerization_Scheme cluster_monomers Monomers cluster_process Polycondensation cluster_product Product CHTA Cyclohepta-2,4,6-triene- 1-carboxylic acid Reaction Heat, Catalyst CHTA->Reaction Diol Diol (e.g., 1,4-Butanediol) Diol->Reaction Polymer Poly(CHTA-ester) Reaction->Polymer Water Water (byproduct) Reaction->Water Experimental_Workflow Start Polymer Synthesis & Purification Char Characterization Start->Char Drug Drug Delivery Application Start->Drug Mech Mechanical Testing (ASTM D638) Char->Mech Therm Thermal Analysis (DSC, TGA) Char->Therm Bio Biocompatibility (ISO 10993-5) Char->Bio Nano Nanoparticle Formulation Drug->Nano Release In-vitro Release Studies Drug->Release Drug_Delivery_System cluster_nanoparticle Poly(CHTA-ester) Nanoparticle cluster_environment Aqueous Environment (e.g., Bloodstream) Core Hydrophobic Drug Core Release Sustained Drug Release Core->Release Diffusion Shell Polymer Shell

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohepta-2,4,6-triene-1-carboxylic Acid
Reactant of Route 2
Cyclohepta-2,4,6-triene-1-carboxylic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。